molecular formula C24H24N2O6S2 B607498 Fmoc-NH-ethyl-SS-propionic NHS ester

Fmoc-NH-ethyl-SS-propionic NHS ester

カタログ番号: B607498
分子量: 500.6 g/mol
InChIキー: XTOJUNPXMJPADI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-NH-ethyl-SS-propionic NHS ester is a cleavable PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyldisulfanyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6S2/c27-21-9-10-22(28)26(21)32-23(29)11-13-33-34-14-12-25-24(30)31-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOJUNPXMJPADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-NH-ethyl-SS-propionic NHS ester: A Versatile Heterobifunctional Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-ethyl-SS-propionic NHS ester is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, incorporating three key functional moieties—a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a cleavable disulfide bond, and an N-hydroxysuccinimide (NHS) ester—offers a high degree of control and versatility in the synthesis of complex biomolecular conjugates, most notably antibody-drug conjugates (ADCs).[1][2] This guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its application, tailored for researchers and professionals in drug development.

Core Chemical Structure and Properties

The chemical structure of this compound is central to its function. It is a cleavable linker that facilitates the covalent attachment of molecules, such as cytotoxic drugs, to biomolecules like antibodies.[3][4]

Key Structural Features:

  • N-Hydroxysuccinimide (NHS) Ester: This functional group provides reactivity towards primary amines (-NH₂) present on the surface of proteins (e.g., lysine (B10760008) residues) and other amine-containing molecules, forming stable amide bonds.[2]

  • Disulfide Bond (-S-S-): This bond serves as a cleavable element within the linker. It remains relatively stable in the bloodstream but can be readily cleaved under reducing conditions, such as the high glutathione (B108866) (GSH) concentrations found within the cytoplasm of cells.[5][] This targeted cleavage is a critical feature for the intracellular release of payloads in drug delivery systems.[5]

  • Fmoc-Protected Amine: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the terminal amine.[7] This allows for orthogonal deprotection, meaning the amine can be selectively unmasked under basic conditions without affecting other parts of the conjugate, enabling further sequential conjugation steps.[2][7]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Chemical Formula C₂₄H₂₄N₂O₆S₂[5]
Molecular Weight 500.6 g/mol [5]
CAS Number 2128735-23-7[5]
Purity Typically ≥95% - 98%[5]
Appearance White to off-white solid[5]
Storage Conditions -20°C, protected from light and moisture[4][5]
Solubility Soluble in DMF, DMSO[4]

Mechanism of Action in Bioconjugation

The utility of this compound lies in its ability to facilitate a multi-step, controlled conjugation workflow. The general mechanism involves three key stages: amine coupling, optional Fmoc deprotection for further modification, and disulfide cleavage for payload release.

Stage 1: Amine Coupling via NHS Ester Reaction

The initial conjugation step involves the reaction of the NHS ester moiety with a primary amine on a target biomolecule (e.g., an antibody). This reaction proceeds via nucleophilic acyl substitution to form a stable amide bond.

NHS_Ester_Reaction Linker Fmoc-NH-ethyl-SS-propionic NHS Ester Intermediate Fmoc-Linker-Antibody Conjugate Linker->Intermediate pH 7.2-8.5 Antibody Antibody-NH₂ (e.g., Lysine residue) Antibody->Intermediate NHS_byproduct N-hydroxysuccinimide Intermediate->NHS_byproduct Release

Caption: NHS ester reaction with a primary amine on an antibody.

Stage 2: Orthogonal Deprotection of the Fmoc Group

Following the initial conjugation, the Fmoc-protected amine offers a handle for further modification. The Fmoc group can be selectively removed under basic conditions, typically using piperidine (B6355638) in an organic solvent like DMF, to reveal a new primary amine. This newly exposed amine can then be used for the attachment of a second molecule, such as a targeting ligand or a solubilizing agent.

Fmoc_Deprotection Fmoc_Conjugate Fmoc-Linker-Antibody Deprotected_Conjugate H₂N-Linker-Antibody Fmoc_Conjugate->Deprotected_Conjugate 20% Piperidine in DMF Byproducts Dibenzofulvene-piperidine adduct Deprotected_Conjugate->Byproducts Release

Caption: Fmoc deprotection to expose a primary amine for further conjugation.

Stage 3: Reductive Cleavage of the Disulfide Bond

The final and critical step in many applications, particularly in drug delivery, is the cleavage of the disulfide bond. This bond is stable in the oxidizing environment of the bloodstream but is susceptible to reduction in the intracellular environment, which has a much higher concentration of reducing agents like glutathione (GSH). This reductive cleavage releases the conjugated payload from the linker and the biomolecule.

Disulfide_Cleavage ADC Payload-S-S-Linker-Antibody Cell Target Cell (High GSH) ADC->Cell Internalization Released_Payload Released Payload (Active Drug) Cell->Released_Payload Reductive Cleavage Cleaved_Linker Cleaved Linker-Antibody Cell->Cleaved_Linker Reductive Cleavage

Caption: Intracellular cleavage of the disulfide bond and release of the payload.

Experimental Protocols

The following protocols provide a general framework for the use of this compound. Optimization will be required for specific applications.

Protocol 1: Conjugation of the Linker to a Protein via NHS Ester Reaction

This protocol describes the initial coupling of the linker to a protein, such as an antibody.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • This compound.

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Reaction buffer: 0.1 M sodium phosphate (B84403) buffer with 150 mM NaCl, pH 7.2-8.0.

  • Quenching solution: 1 M Tris-HCl, pH 8.0.

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 2-10 mg/mL) in the reaction buffer. Amine-containing buffers like Tris must be avoided as they will compete with the reaction.[2]

  • Linker Solution Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction: Add a calculated molar excess of the linker stock solution to the protein solution. A molar excess of 5-20 fold is a common starting point, but this should be optimized. The final concentration of the organic solvent should be kept below 10% to minimize protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, with gentle mixing.

  • Quenching: (Optional) Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes.

  • Purification: Remove excess, unreacted linker and byproducts by purifying the protein conjugate using size-exclusion chromatography or dialysis against a suitable buffer.

Protocol 2: Fmoc Group Deprotection

This protocol outlines the removal of the Fmoc protecting group to expose the primary amine.

Materials:

  • Fmoc-protected protein conjugate.

  • Deprotection solution: 20% (v/v) piperidine in anhydrous DMF.

  • Purification system.

Procedure:

  • Solvent Exchange: If the Fmoc-protected conjugate is in an aqueous buffer, it may need to be transferred into a solvent system compatible with the deprotection solution, or the reaction can be performed in a mixed aqueous-organic system, though efficiency may vary.

  • Deprotection Reaction: Add the deprotection solution to the conjugate. The reaction is typically fast, often completing within 30 minutes at room temperature.[7]

  • Purification: Immediately purify the deprotected conjugate to remove piperidine and the dibenzofulvene byproduct. This is crucial as residual piperidine can interfere with subsequent reactions. Size-exclusion chromatography is a suitable method.

Protocol 3: Reductive Cleavage of the Disulfide Bond

This protocol is for the analytical or preparative cleavage of the disulfide bond.

Materials:

  • Disulfide-linked conjugate.

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Reaction Setup: Dissolve the disulfide-linked conjugate in the reaction buffer.

  • Addition of Reducing Agent: Add the reducing agent to the desired final concentration. For DTT, a concentration of 10-50 mM is typically effective. TCEP is also a potent reducing agent that is effective at lower concentrations (1-10 mM) and over a wider pH range.

  • Incubation: Incubate the reaction at 37°C for 1-4 hours. The progress of the cleavage can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Analysis: Analyze the reaction mixture to confirm the cleavage and release of the payload.

Quantitative Data Considerations

ParameterTypical Method of AnalysisDesired Outcome
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)A controlled and consistent DAR (e.g., 2, 4, or 8)
Conjugation Efficiency HPLC, SpectrophotometryHigh yield of the desired conjugate
Linker Stability in Plasma Incubation in plasma followed by HPLC or MS analysisMinimal premature cleavage over the desired timeframe
Cleavage Efficiency Incubation with reducing agents (e.g., GSH) followed by HPLC or MSEfficient and complete cleavage in a reducing environment
Purity of Conjugate Size-Exclusion Chromatography (SEC), SDS-PAGEHigh purity with minimal aggregation or fragmentation

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and bioconjugation. Its trifunctional nature allows for the precise and controlled assembly of complex biomolecular architectures. By leveraging the distinct reactivities of the NHS ester, the Fmoc-protected amine, and the cleavable disulfide bond, scientists can construct sophisticated drug delivery systems with tailored properties for targeted therapy. The successful implementation of this linker requires careful optimization of reaction conditions and thorough quantitative analysis to ensure the production of well-defined and effective conjugates.

References

A Technical Guide to the Mechanism and Application of Fmoc-NH-ethyl-SS-propionic NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-ethyl-SS-propionic NHS ester is a heterobifunctional crosslinker that is instrumental in the fields of bioconjugation, drug delivery, and probe development.[1] Its molecular architecture incorporates three key functional components: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines, a fluorenylmethyloxycarbonyl (Fmoc) protected amine for orthogonal conjugation, and a disulfide bond that allows for cleavability in a reducing environment.[1][2] This unique combination enables the sequential and controlled assembly of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs), where it facilitates the covalent attachment of drugs to antibodies.[3][4][5] This guide provides an in-depth exploration of the core mechanisms of action for each functional group, detailed experimental protocols, and a summary of relevant quantitative data.

Core Mechanisms of Action

The utility of the this compound linker stems from the distinct reactivity of its three main components. These functionalities can be addressed in a stepwise manner to achieve specific conjugation and cleavage objectives.

Mechanism I: Amine Coupling via NHS Ester

The N-hydroxysuccinimide (NHS) ester is a highly efficient functional group for creating stable covalent bonds with primary aliphatic amines, such as the side chains of lysine (B10760008) residues in proteins.[6][7]

Mechanism: The conjugation reaction proceeds via a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide as a leaving group and forming a stable, irreversible amide bond.[6][7] This reaction is highly selective for primary amines under controlled pH conditions.[6]

Caption: NHS ester reaction with a primary amine.

Data Presentation: NHS Ester Reaction Parameters

The efficiency of the NHS ester-amine coupling is highly dependent on environmental factors, particularly pH. The primary amine must be deprotonated to be nucleophilic, while the NHS ester is susceptible to hydrolysis, which competes with the desired conjugation reaction.[7][8]

ParameterRecommended Value/ConditionNotesCitation
pH 7.2 - 8.5Optimal range for balancing amine reactivity and minimizing ester hydrolysis.[8][9]
Buffers Phosphate, Borate, Bicarbonate/CarbonateAmine-free buffers are critical to prevent competing reactions.[8][9]
Solvents Aqueous Buffer, DMSO, DMFNHS esters are often dissolved in a dry organic solvent before addition to the aqueous reaction mixture.[9]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can help control the rate of hydrolysis.[8]
Reaction Time 0.5 - 4 hoursVaries based on reactant concentrations, temperature, and pH.[8]
NHS Ester Half-life (Hydrolysis) ~4-5 hours at pH 7.0, 0°CDecreases significantly as pH increases (e.g., 10 minutes at pH 8.6, 4°C).[8]

Experimental Protocol: Conjugation to a Primary Amine

  • Preparation of Biomolecule: Dissolve the amine-containing biomolecule (e.g., protein) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5).

  • Preparation of NHS Ester: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[9]

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the biomolecule solution. The final concentration of the organic solvent should be kept low (<10%) to avoid denaturation of the biomolecule.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.[6]

  • Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of ~50 mM to consume any unreacted NHS ester.

  • Purification: Remove excess, non-reacted crosslinker and byproducts (NHS) using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.[6]

Mechanism II: Orthogonal Deprotection of the Fmoc Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for amines.[10] Its removal is orthogonal to the acid-labile protecting groups (e.g., Boc) and does not affect the newly formed amide bond or the disulfide linker.

Mechanism: The deprotection is an elimination reaction initiated by a mild base, typically a secondary amine like piperidine (B6355638).[10][11] The base abstracts the acidic proton at the C9 position of the fluorene (B118485) ring. This generates a carbanion, which is stabilized by the aromatic system.[12] The unstable intermediate then undergoes β-elimination, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF). The DBF byproduct is subsequently trapped by the amine base to form a stable adduct, driving the reaction to completion.[11]

Fmoc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate1 Proton Abstraction cluster_intermediate2 β-Elimination cluster_products Products Fmoc_Amine Fmoc-NH-Linker Carbanion Fluorenyl Carbanion Intermediate Fmoc_Amine->Carbanion Base Base (e.g., Piperidine) Base->Carbanion Step 1 DBF_Adduct DBF-Base Adduct Base->DBF_Adduct Elimination Carbamic Acid + Dibenzofulvene Carbanion->Elimination Step 2 Free_Amine H₂N-Linker Elimination->Free_Amine Decarboxylation Elimination->DBF_Adduct Adduct Formation CO2 CO₂ Elimination->CO2

Caption: Fmoc deprotection mechanism via β-elimination.

Data Presentation: Fmoc Deprotection Conditions

ReagentTypical ConcentrationSolventTimeNotesCitation
Piperidine 20-50% (v/v)DMF or NMP5-30 minThe most common and efficient reagent for Fmoc removal.[10][13]
Morpholine 50% (v/v)Acetonitrile24 hoursA less nucleophilic and milder alternative to piperidine.[12]
DBU/Piperidine 2% DBU / 2% PiperidineDMF5-15 minA non-nucleophilic base (DBU) in combination with a scavenger (piperidine).[11]
Dipropylamine (DPA) 25% (v/v)DMFRapidReported to reduce aspartimide formation compared to piperidine.[13]

Experimental Protocol: Fmoc Deprotection

  • Preparation: Ensure the Fmoc-protected conjugate is in a suitable organic solvent, such as dimethylformamide (DMF). If the conjugate is in an aqueous buffer, it must first be solvent-exchanged or precipitated and dried.

  • Deprotection Solution: Prepare a solution of 20% piperidine in DMF (v/v).

  • Reaction: Add the deprotection solution to the Fmoc-protected conjugate and incubate at room temperature.

  • Monitoring: The reaction can be monitored by UV-Vis spectroscopy by observing the increase in absorbance from the dibenzofulvene-piperidine adduct (λ~301 nm) or by chromatography (TLC, HPLC).

  • Work-up: Once the reaction is complete (typically within 30 minutes), the piperidine and DBF adduct are removed. For solid-phase synthesis, this involves extensive washing of the resin. For solution-phase, purification may involve precipitation followed by washing, or chromatographic methods.

Mechanism III: Reductive Cleavage of the Disulfide Bond

The disulfide bond provides a cleavable linkage that is stable in the extracellular environment but can be selectively broken under reducing conditions, such as those found within the cytoplasm of a cell.[14]

Mechanism: The cleavage occurs via a thiol-disulfide exchange reaction. A thiol-containing reducing agent (R-SH), such as dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH), attacks one of the sulfur atoms in the disulfide bond. This breaks the -S-S- bond and forms a new, mixed disulfide. In the presence of excess reducing agent, the mixed disulfide is further reduced to release the second thiol, thereby liberating the fully cleaved molecule. In biological systems, enzymes like thioredoxin (TRX) and glutaredoxin (GRX) can catalytically cleave disulfide bonds.[15]

Disulfide_Cleavage_Mechanism cluster_reactants Reactants cluster_intermediate Mixed Disulfide Intermediate cluster_products Products Disulfide Molecule₁-S-S-Molecule₂ Mixed_Disulfide Molecule₁-S-S-R + Molecule₂-SH Disulfide->Mixed_Disulfide Thiol-Disulfide Exchange Thiol 2 R-SH (Reducing Agent) Thiol->Mixed_Disulfide Cleaved1 Molecule₁-SH Mixed_Disulfide->Cleaved1 Further Reduction Cleaved2 Molecule₂-SH Mixed_Disulfide->Cleaved2 Oxidized_Thiol R-S-S-R

Caption: Reductive cleavage of a disulfide bond.

Data Presentation: Common Reducing Agents for Disulfide Cleavage

Reducing AgentTypical ConcentrationNotes
Dithiothreitol (DTT) 1-100 mMA strong reducing agent, highly effective for complete cleavage.
Tris(2-carboxyethyl)phosphine (TCEP) 1-50 mMOdorless, more stable in solution than DTT, and does not react with maleimides.
Glutathione (GSH) 1-10 mMA biologically relevant reducing agent, mimics intracellular cleavage conditions.
2-Mercaptoethanol (βME) 10-100 mMEffective but has a strong, unpleasant odor.

Experimental Protocol: Disulfide Bond Cleavage

  • Preparation: Dissolve the disulfide-linked conjugate in a suitable buffer (e.g., PBS, pH 7.4).

  • Reducing Agent: Prepare a stock solution of the desired reducing agent (e.g., 1 M DTT in water).

  • Reaction: Add the reducing agent to the conjugate solution to achieve the desired final concentration (e.g., 10 mM DTT).

  • Incubation: Incubate the reaction at room temperature or 37°C for 1-4 hours.

  • Analysis: The cleavage can be confirmed by various analytical techniques, such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry (to identify the cleaved fragments), or HPLC.

Integrated Experimental Workflow

The orthogonal nature of the linker's functional groups allows for a logical and sequential workflow. A common application is the construction of a tripartite conjugate, where a biomolecule is first attached via the NHS ester, followed by the attachment of a second molecule to the amine unmasked by Fmoc deprotection. The entire construct can then be cleaved at the disulfide bond.

Integrated_Workflow Start This compound Step1 Step 1: Amine Conjugation React with Molecule 1 (e.g., Antibody-NH₂) Start->Step1 NHS Ester Reaction Product1 Fmoc-NH-Linker-Molecule₁ Step1->Product1 Step2 Step 2: Fmoc Deprotection Treat with base (e.g., Piperidine) Product1->Step2 Product2 H₂N-Linker-Molecule₁ Step2->Product2 Step3 Step 3: Second Conjugation React with activated Molecule 2 Product2->Step3 Product3 Molecule₂-Linker-Molecule₁ Step3->Product3 Step4 Step 4: Reductive Cleavage Treat with reducing agent (e.g., DTT) Product3->Step4 End Cleaved Molecules 1 & 2 Step4->End

Caption: A sequential bioconjugation and cleavage workflow.

Conclusion

This compound is a versatile and powerful tool for chemical biology and drug development. Its design provides a trifecta of functionalities: a robust method for amine conjugation, an orthogonal handle for sequential modification, and a cleavable disulfide linker for controlled release. Understanding the distinct mechanisms of action for each component is crucial for designing and executing successful bioconjugation strategies, ultimately enabling the creation of sophisticated constructs for targeted therapies and advanced research applications.

References

An In-Depth Technical Guide to NHS Ester Reactions with Primary Amines for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-hydroxysuccinimide (NHS) esters are among the most widely utilized reagents in bioconjugation chemistry, forming the bedrock of many applications in research, diagnostics, and the development of therapeutics such as antibody-drug conjugates (ADCs). Their prominence is due to their ability to efficiently react with primary amino groups in aqueous media under relatively mild conditions to form stable and irreversible amide bonds. This technical guide provides a comprehensive examination of the NHS ester reaction with primary amines, delving into the core principles of reactivity, kinetics, reaction conditions, and potential side reactions. Detailed experimental protocols and troubleshooting guidance are provided to enable researchers, scientists, and drug development professionals to successfully design and execute their bioconjugation strategies.

Core Principles of NHS Ester Reactivity

The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[1][2] The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This results in the formation of a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[1][2][3] This reaction is highly selective for primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins.[2][3]

The overall efficiency of this conjugation is primarily dictated by the competition between two key reactions: aminolysis (the desired reaction with the amine) and hydrolysis, where the NHS ester reacts with water.[1][4] The interplay between these two reactions is heavily influenced by the reaction conditions, with pH being the most critical parameter.[1][2]

The Critical Role of pH

The pH of the reaction buffer is the single most important factor governing the success of an NHS ester conjugation.[1][5] It directly impacts both the nucleophilicity of the target amine and the stability of the NHS ester itself.[1][6]

  • Amine Reactivity: The reactive species is the deprotonated primary amine (-NH2). At a pH below the pKa of the amine (for lysine's side chain, the pKa is around 10.5), the amine is predominantly in its protonated, non-nucleophilic form (-NH3+), which significantly slows down the reaction.[6] As the pH increases, the concentration of the deprotonated, reactive amine increases, favoring the conjugation reaction.[6]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a competing reaction that cleaves the ester and renders it inactive. The rate of this hydrolysis reaction increases significantly at higher pH values.[1][6]

Therefore, the optimal pH for NHS ester coupling is a compromise, typically between pH 7.2 and 8.5 , which maximizes the concentration of the reactive amine while minimizing the rate of hydrolysis.[1][4] A common starting point for many protein labeling experiments is a pH of 8.3-8.5.[5][7]

Quantitative Data on Reactivity and Stability

While precise, directly comparable reaction rate constants for NHS esters with different amino acid side chains are not always available in a consolidated format, the general order of reactivity and the impact of pH on stability are well-documented.[2]

Table 1: Relative Reactivity of Amino Acid Side Chains with NHS Esters
Amino Acid ResidueFunctional GroupRelative ReactivityStability of LinkageNotes
Lysine (ε-amino)Primary Amine+++++Very Stable (Amide)Primary target for NHS ester conjugation.[2]
N-terminusPrimary Amine+++++Very Stable (Amide)Another primary target on proteins and peptides.[2]
CysteineSulfhydryl++Less Stable (Thioester)Can be a side reaction; the resulting thioester is more labile than an amide bond.[8]
TyrosinePhenolic Hydroxyl+Unstable (Ester)O-acylation can occur, especially at lower pH, but the ester bond is susceptible to hydrolysis.[8][9]
Serine/ThreonineAliphatic Hydroxyl+Unstable (Ester)Similar to tyrosine, can undergo O-acylation, but the resulting ester is unstable.[8][9]
HistidineImidazole (B134444)+/-VariableReactivity is generally low and considered a minor side reaction.[8]
Table 2: Stability of NHS Esters in Aqueous Solution (Hydrolysis Half-life)
pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004-5 hours[4]
7.025~7 hours[10]
8.025210 minutes (Porphyrin-NHS)[11]
8.525180 minutes (Porphyrin-NHS)[11]
8.6410 minutes[4]
9.025125 minutes (Porphyrin-NHS)[11]
9.0Not SpecifiedMinutes[10]
Table 3: Comparison of Amidation and Hydrolysis Kinetics for Porphyrin-NHS Esters
CompoundpHAmidation Half-life (t1/2)Hydrolysis Half-life (t1/2)Amide YieldReference
P3-NHS8.080 min210 min80-85%[11]
P3-NHS8.520 min180 min80-85%[11]
P3-NHS9.010 min125 min80-85%[11]
P4-NHS8.025 min190 min87-92%[11]
P4-NHS8.510 min130 min87-92%[11]
P4-NHS9.05 min110 min87-92%[11]

Secondary Targets and Side Reactions

While NHS esters are highly selective for primary amines, they can react with other nucleophilic amino acid side chains under certain conditions.[2] Understanding this reactivity profile is crucial for optimizing reaction specificity and characterizing potential side products.

  • Tyrosine, Serine, and Threonine: The hydroxyl groups of these residues can be acylated by NHS esters to form ester bonds. This is more likely to occur at lower pH values where primary amines are protonated and less reactive. However, these O-acylations are generally less stable than amide bonds and can be hydrolyzed.[8][9]

  • Cysteine: The sulfhydryl group of cysteine is a potent nucleophile and can react with NHS esters to form a thioester linkage. This reaction is generally less favored than the reaction with primary amines, and the resulting thioester bond is more labile than an amide bond.[8]

  • Histidine: The imidazole group of histidine can also show some reactivity, though this is typically considered a minor side reaction.[8]

Mandatory Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products NHS_Ester R-CO-O-NHS (NHS Ester) Tetrahedral_Intermediate Tetrahedral Intermediate NHS_Ester->Tetrahedral_Intermediate Nucleophilic Attack Primary_Amine R'-NH₂ (Primary Amine) Primary_Amine->Tetrahedral_Intermediate Amide_Bond R-CO-NH-R' (Stable Amide Bond) Tetrahedral_Intermediate->Amide_Bond Collapse NHS_Leaving_Group NHS-OH (N-hydroxysuccinimide) Tetrahedral_Intermediate->NHS_Leaving_Group

Caption: Reaction mechanism of an NHS ester with a primary amine.

Experimental_Workflow A 1. Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) C 3. Mix and Incubate (Room temp for 1-4h or 4°C overnight) A->C B 2. Prepare NHS Ester Solution (Anhydrous DMSO or DMF) B->C D 4. Quench Reaction (Optional) (Add Tris or Glycine) C->D E 5. Purify Conjugate (Size-exclusion chromatography) D->E F 6. Characterize Conjugate (Determine Degree of Labeling) E->F

Caption: A typical experimental workflow for protein labeling with NHS esters.

Competing_Reactions NHS_Ester NHS Ester (Reactive) Conjugate Amide Conjugate (Desired Product) NHS_Ester->Conjugate Aminolysis (Favored at optimal pH) Hydrolyzed_Ester Carboxylic Acid (Inactive) NHS_Ester->Hydrolyzed_Ester Hydrolysis (Increases with pH) Amine Primary Amine Water Water (Hydrolysis)

Caption: Competing reaction pathways for NHS esters in aqueous solution.

Experimental Protocols

This section provides a detailed, generalized protocol for the conjugation of a protein (e.g., an antibody) with an NHS ester-functionalized molecule. Optimization may be required for specific proteins, labels, and desired degrees of labeling.

Materials
  • Protein of interest (1-10 mg/mL)

  • Amine-free reaction buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5.[6] Other options include HEPES or borate (B1201080) buffers.[4]

  • NHS ester of the desired label (e.g., fluorescent dye, biotin)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[12]

  • Quenching reagent (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine[1]

  • Purification column (e.g., size-exclusion chromatography, desalting column)[13]

Procedure
  • Protein Preparation:

    • Ensure the protein solution is in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange via dialysis or a desalting column into the reaction buffer.[14]

    • Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[12]

  • NHS Ester Solution Preparation:

    • Allow the vial of the NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[12]

    • Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF (e.g., 10 mg/mL or 10 mM).[12][]

    • Note: NHS esters are moisture-sensitive. Use high-quality, anhydrous solvents and prepare the solution fresh for each experiment.[1][12]

  • Reaction:

    • Calculate the required amount of NHS ester. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point for optimization.[16] The optimal ratio will depend on the protein and the desired degree of labeling.

    • Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[1]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C.[17] If using a light-sensitive label, protect the reaction from light.

  • Quenching (Optional):

    • To stop the reaction and consume any unreacted NHS ester, add a quenching reagent to a final concentration of 20-50 mM.[18]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted NHS ester, the NHS byproduct, and the quenching reagent from the conjugated protein.

    • Size-exclusion chromatography (e.g., a desalting column) is the most common method for purification.[13] Dialysis is also an option.[]

  • Characterization:

    • Determine the concentration of the labeled protein and the degree of labeling (DOL). The DOL is the average number of label molecules per protein molecule and can often be determined spectrophotometrically.[13]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Conjugation Yield 1. Hydrolysis of NHS ester: Reagent exposed to moisture or solution prepared too far in advance.[1] 2. Suboptimal pH: pH is too low, leading to protonated, unreactive amines.[12] 3. Competing nucleophiles: Buffer contains primary amines (e.g., Tris, glycine).[14] 4. Low protein concentration: Hydrolysis is a more significant competitor in dilute solutions.[12]1. Store NHS ester desiccated at -20°C. Prepare stock solution in anhydrous solvent immediately before use.[12] 2. Verify the pH of the reaction buffer is within the optimal range of 7.2-8.5.[1] 3. Perform buffer exchange into an amine-free buffer (e.g., PBS, bicarbonate, borate).[14] 4. If possible, increase the protein concentration to favor the bimolecular conjugation reaction.[12]
Protein Aggregation/Precipitation 1. High degree of labeling: Conjugation of a hydrophobic label can decrease the solubility of the protein.[1] 2. Unfavorable buffer conditions: The buffer may not be optimal for the protein's stability.1. Perform small-scale pilot reactions with varying molar ratios of NHS ester to protein to find the optimal DOL.[1] Consider using a PEGylated version of the NHS ester to increase hydrophilicity.[12] 2. Ensure the buffer conditions are suitable for the specific protein being used.
Inconsistent Results 1. Inaccurate protein concentration: Leading to incorrect molar ratio calculations. 2. Variability in NHS ester reactivity: The reagent may have degraded over time.1. Accurately determine the protein concentration before starting the labeling reaction. 2. Test the reactivity of the NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis.[10][19]

Conclusion

The NHS ester reaction with primary amines is a robust and versatile tool for bioconjugation. A thorough understanding of the reaction mechanism, particularly the critical influence of pH on the competition between aminolysis and hydrolysis, is paramount for achieving high-yield, specific conjugations. While highly selective for primary amines, researchers and drug development professionals must be aware of potential side reactions with other nucleophilic amino acids to fully control and characterize their biomolecular conjugates. By following optimized protocols and employing careful troubleshooting, this chemistry will continue to be a cornerstone of innovation in research and therapeutic development.

References

Introduction to Disulfide Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Conditions for Disulfide Bond Cleavage in Linkers

Disulfide bonds are a cornerstone of linker technology in advanced drug delivery systems, most notably in Antibody-Drug Conjugates (ADCs). These linkers serve as a stable bridge connecting a potent cytotoxic payload to a monoclonal antibody, which provides specificity for a target antigen on cancer cells.[] The design of a disulfide linker hinges on a critical environmental dichotomy: it must be robust enough to remain intact in the oxidative environment of systemic circulation, yet labile enough to be selectively cleaved within the reducing environment of a target cell.[2] This selective cleavage ensures that the cytotoxic agent is released predominantly at the site of action, minimizing off-target toxicity and enhancing the therapeutic index.[][3]

The primary mechanism for this selective cleavage is the thiol-disulfide exchange reaction, driven by the significant concentration gradient of the endogenous tripeptide, glutathione (B108866) (GSH).[][2]

The Core Mechanism: Thiol-Disulfide Exchange

The cleavage of a disulfide bond (R-S-S-R') by a thiol, such as glutathione (GSH), is a nucleophilic substitution reaction. The thiolate anion (GS⁻) acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond. This forms a new, transient mixed disulfide (R-S-S-G) and releases the other portion of the linker as a free thiol (R'-SH), which is often the payload-attachment point. This mixed disulfide can then be further reduced by another GSH molecule.

The reaction proceeds via an SN2 mechanism, which requires the attacking nucleophile and the two sulfur atoms of the disulfide to align at an approximate 180° angle.[4][5] This geometric constraint means that the accessibility and local conformation of the disulfide bond are critical determinants of the reaction rate.

G ADC ADC with Disulfide Linker (R-S-S-Payload) TS Transition State (SN2 Attack) ADC->TS + GSH1 Glutathione (GSH) GSH1->TS Intermediate Mixed Disulfide Intermediate (R-S-S-G) TS->Intermediate Payload Released Thiolated Payload (HS-Payload) TS->Payload Cleavage Final Final Products Intermediate->Final + GSH2 Glutathione (GSH) GSH2->Final RSSG Oxidized Glutathione (GSSG) Final->RSSG LinkerThiol Reduced Linker (R-SH) Final->LinkerThiol

Caption: Thiol-disulfide exchange mechanism for payload release.

Key Factors Influencing Disulfide Bond Cleavage

The rate and efficiency of disulfide bond cleavage are not constant but are influenced by a combination of environmental and structural factors.

Chemical and Physiological Environment

Reducing Agent Concentration: The most significant factor is the concentration of reducing agents. The intracellular environment has a dramatically higher concentration of glutathione compared to the extracellular space, which is the foundational principle for using disulfide linkers in targeted drug delivery.[][6]

CompartmentGlutathione (GSH) ConcentrationReference
Cytosol1 - 15 mM[][7]
Mitochondria5 - 10 mM[7]
Endoplasmic Reticulum> 15 mM[8]
Extracellular Plasma~5 µM (0.005 mM)[][6]

This ~1000-fold concentration gradient ensures that the linker remains largely intact in the bloodstream but is rapidly reduced upon internalization into a target cell.[6][] Other cellular reductants, like thioredoxin, also contribute to the reducing environment.[5]

pH: The pH of the environment plays a crucial role. The thiol-disulfide exchange reaction is typically faster at slightly alkaline pH.[10] This is because the reactive species is the thiolate anion (S⁻), not the protonated thiol (SH). The pKa of the cysteine thiol in glutathione is approximately 8.5-9.0, so as the pH increases towards this value, the concentration of the more nucleophilic thiolate anion rises, accelerating the reaction.[11] While disulfide bond formation is favored at basic pH in the presence of an oxidizing agent, the cleavage reaction rate by thiols also increases.[10] Extreme pH levels can also impact the overall stability of the conjugate's protein components.[12]

Temperature: Like most chemical reactions, the rate of disulfide bond reduction is dependent on temperature. An increase in temperature generally increases the kinetic energy of the molecules, leading to a higher reaction rate.[13][14] In vitro assays are typically conducted at 37°C to mimic physiological conditions.[15]

Structural Factors of the Linker

Steric Hindrance: The local steric environment around the disulfide bond is a critical design parameter for modulating linker stability. Introducing bulky substituents, such as methyl groups, on the carbon atoms adjacent to the disulfide bond increases its stability and resistance to reduction.[16][17] This steric shielding makes it more difficult for the glutathione nucleophile to achieve the necessary 180° angle for the SN2 attack.[4][5]

Linker TypeRelative Stability in PlasmaCleavage RateReference
Unhindered DisulfideLowerFaster[16][17]
Sterically Hindered Disulfide (e.g., gem-dimethyl)HigherSlower[16][17][18]

This principle allows for the fine-tuning of a linker's half-life in circulation. Highly hindered linkers can enhance plasma stability, reducing premature payload release, which was a challenge for early-generation ADCs.[2][16]

Electronic Effects: The electronic properties of the groups adjacent to the disulfide bond can influence its reactivity, although this is often a secondary factor compared to steric hindrance. Electron-withdrawing groups can make the sulfur atoms more electrophilic and potentially more susceptible to nucleophilic attack.

Cellular Processing of Disulfide-Linked ADCs

The journey of a disulfide-linked ADC from administration to payload release is a multi-step process involving specific cellular pathways.

G cluster_extracellular Extracellular Space (Plasma, ~5 µM GSH) cluster_cell Target Cell ADC 1. ADC Circulates (Linker Stable) Receptor 2. Binding to Target Antigen ADC->Receptor Targeting Internalization 3. Receptor-Mediated Endocytosis Receptor->Internalization Endosome 4. Endosome Internalization->Endosome Lysosome 5. Lysosome (Antibody Proteolysis) Endosome->Lysosome Cytosol 6. Cytosol (~1-10 mM GSH) (Disulfide Cleavage) Lysosome->Cytosol Release of Amino Acid- Linker-Payload Metabolite Payload 7. Active Payload Induces Cytotoxicity Cytosol->Payload Reduction by GSH

Caption: Cellular processing pathway for a disulfide-linked ADC.

  • Circulation and Targeting: The ADC circulates systemically. The disulfide linker remains predominantly stable in the low-GSH environment of the blood plasma.[]

  • Binding and Internalization: The antibody portion of the ADC binds to its specific antigen on the surface of a target cell, triggering receptor-mediated endocytosis.

  • Trafficking: The ADC-receptor complex is trafficked intracellularly through endosomes.

  • Lysosomal Degradation: The complex is typically transported to the lysosome. Inside the lysosome, the acidic environment and proteases degrade the antibody, releasing an amino acid-linker-payload metabolite.[3][19]

  • Cytosolic Entry and Cleavage: This metabolite then enters the cytosol, where it is exposed to the high concentration of GSH. The disulfide bond is rapidly cleaved, releasing the active, thiolated payload.[2][3]

  • Therapeutic Action: The freed payload can then bind to its intracellular target (e.g., tubulin or DNA), leading to cell cycle arrest and apoptosis.

Experimental Protocols for Assessing Disulfide Cleavage

Evaluating the stability and cleavage kinetics of a disulfide linker is crucial during ADC development. This involves a series of in vitro assays.

Protocol: In Vitro Linker Cleavage Assay

This protocol provides a general framework for assessing the cleavage of a disulfide linker by a reducing agent like glutathione.

Objective: To determine the kinetics (e.g., half-life) of disulfide linker cleavage in the presence of a reducing agent.

Materials:

  • Disulfide-linked bioconjugate (e.g., ADC) of known concentration.

  • Reaction Buffer: Phosphate-buffered saline (PBS) or Tris buffer, pH 7.4.

  • Reducing Agent Stock: Concentrated solution of Glutathione (GSH) or Dithiothreitol (DTT) in Reaction Buffer.

  • Quenching Solution: An agent to stop the reaction, such as N-ethylmaleimide (NEM) for thiol-containing reductants, or an acidic solution.

  • Analytical System: HPLC or LC-MS for separating and quantifying the intact conjugate and the released payload.

Procedure:

  • Reaction Setup: In a temperature-controlled environment (e.g., a 37°C water bath), add the bioconjugate to the Reaction Buffer to a final concentration of 1-10 µM.

  • Initiate Cleavage: Start the reaction by adding the reducing agent stock solution to achieve the desired final concentration (e.g., 5 mM GSH). Mix gently.

  • Time-Course Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.[17]

  • Quench Reaction: Immediately mix the aliquot with the Quenching Solution to stop the disulfide reduction. For analysis by LC-MS, quenching can sometimes be achieved by immediate dilution in an acidic mobile phase.[17]

  • Analysis: Analyze each quenched sample by reverse-phase HPLC or LC-MS. The intact bioconjugate and the cleaved payload will have different retention times.

  • Data Processing: Integrate the peak areas corresponding to the intact conjugate at each time point. Plot the percentage of remaining intact conjugate versus time. Calculate the half-life (t1/2) of the linker by fitting the data to a first-order decay model.

Protocol: Ellman's Assay for Thiol Quantification

Ellman's Assay is used to quantify free sulfhydryl (thiol) groups. It can be used as an endpoint measurement in a cleavage assay to determine the amount of released thiolated payload or free thiols on a protein after reduction.[20][21]

Principle: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) reacts with a free thiol to produce a mixed disulfide and 5-thio-2-nitrobenzoic acid (TNB). TNB is a yellow-colored anion with a strong absorbance at 412 nm.[20][22]

Materials:

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.[20]

  • DTNB Solution: 4 mg/mL DTNB in Reaction Buffer.[20]

  • Standard: A solution of a known thiol, such as Cysteine or GSH, for generating a standard curve.

  • Spectrophotometer capable of measuring absorbance at 412 nm.

Procedure (using a standard curve):

  • Prepare Standards: Create a series of known concentrations of the cysteine standard by serial dilution in the Reaction Buffer.[20]

  • Sample Preparation: Prepare the sample containing the unknown thiol concentration (e.g., the final time point from a cleavage assay).

  • Reaction: In separate tubes or a 96-well plate, add a defined volume of each standard or unknown sample.

  • Add the DTNB solution to each tube/well and mix.[20]

  • Incubation: Incubate at room temperature for 15 minutes to allow the color to fully develop.[20]

  • Measurement: Measure the absorbance of each standard and sample at 412 nm, using a blank containing only Reaction Buffer and DTNB solution.[20]

  • Calculation: Plot the absorbance of the standards versus their concentration to create a standard curve. Use the linear regression equation from the curve to determine the concentration of free thiols in the unknown sample based on its absorbance.

G Start Start: Disulfide Bioconjugate Setup 1. Setup Reaction (Conjugate + Buffer at 37°C) Start->Setup Initiate 2. Initiate Cleavage (Add Reducing Agent, e.g., GSH) Setup->Initiate Sample 3. Collect Aliquots over Time Initiate->Sample Quench 4. Quench Reaction (e.g., add NEM or acid) Sample->Quench Analysis 5. Analyze by LC-MS or HPLC Quench->Analysis Data 6. Quantify Peaks (Intact vs. Cleaved) Analysis->Data Result End: Determine Cleavage Half-Life (t½) Data->Result

Caption: Experimental workflow for in vitro disulfide cleavage analysis.

References

A Technical Guide to Fmoc-NH-ethyl-SS-propionic NHS Ester: A Cleavable Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-NH-ethyl-SS-propionic NHS ester, a heterobifunctional crosslinker integral to the advancement of bioconjugation and drug delivery systems. This document outlines its chemical properties, provides a list of suppliers, details experimental protocols for its use, and illustrates its mechanism of action.

Introduction

This compound is a versatile crosslinking reagent used in the covalent modification of biomolecules.[1][2][3] Its structure incorporates three key functional components:

  • An N-Hydroxysuccinimide (NHS) ester : This moiety reacts efficiently with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds.[1][4]

  • A Disulfide (SS) bond : This bond is stable under physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or more importantly, by the high intracellular concentrations of glutathione.[1][5][6] This cleavable nature is a cornerstone of its utility in targeted drug delivery.

  • An Fmoc-protected amine : The fluorenylmethyloxycarbonyl (Fmoc) group provides a temporary protecting group for a primary amine. This allows for orthogonal conjugation strategies, where the Fmoc group can be removed under basic conditions to expose the amine for further modification.[1][7]

These features make this compound a valuable tool in the development of Antibody-Drug Conjugates (ADCs), probes for cellular imaging, and other advanced bioconjugates.[2][3][4]

Physicochemical Properties and Suppliers

The following table summarizes the key physicochemical properties of this compound. This data is compiled from various supplier websites.

PropertyValue
Chemical Name 2,5-dioxopyrrolidin-1-yl 3-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)disulfanyl)propanoate
Molecular Formula C₂₄H₂₄N₂O₆S₂
Molecular Weight 500.6 g/mol
CAS Number 2128735-23-7
Appearance White to off-white solid
Purity Typically >95%
Solubility Soluble in DMF, DMSO
Storage Conditions -20°C, protected from light and moisture
Suppliers and Catalog Numbers
SupplierCatalog Number
BroadPharmBP-23776
TargetMolT15312
AxisPharmContact for info
PurePEGContact for info

Note: The availability and catalog numbers are subject to change. Please refer to the suppliers' websites for the most current information.

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimization may be required for specific applications.

Conjugation to Amine-Containing Biomolecules (e.g., Antibodies)

This protocol describes the conjugation of the NHS ester to primary amines on a protein, such as lysine (B10760008) residues on an antibody.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare the Biomolecule: Ensure the biomolecule is in an amine-free buffer at a concentration of 1-10 mg/mL. The optimal pH for the reaction is between 7.2 and 8.5.[8][9]

  • Prepare the Linker Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.

  • Reaction: Add a 5-20 fold molar excess of the linker solution to the biomolecule solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess linker and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.

  • Characterization: Characterize the resulting conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or HPLC.

Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group to expose the primary amine for further conjugation.

Materials:

Procedure:

  • Reaction: Treat the Fmoc-protected conjugate with a solution of 20-50% piperidine in DMF.

  • Incubation: Incubate at room temperature for 30 minutes to 2 hours. The reaction progress can be monitored by HPLC.

  • Purification: Remove the piperidine and cleaved Fmoc adducts by purification, for example, through size-exclusion chromatography.

Cleavage of the Disulfide Bond

This protocol describes the reductive cleavage of the disulfide bond to release the conjugated molecule.

Materials:

  • Disulfide-linked bioconjugate

  • Reducing agent (e.g., 10-100 mM DTT or TCEP) in a suitable buffer

Procedure:

  • Reaction: Add the reducing agent to the solution of the disulfide-linked conjugate.

  • Incubation: Incubate at room temperature for 1-4 hours. The cleavage can be monitored by HPLC or mass spectrometry.

  • Analysis: Analyze the reaction mixture to confirm the release of the payload.

Diagrams

Experimental Workflow for ADC Synthesis

The following diagram illustrates a typical workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Fmoc Deprotection cluster_2 Step 3: Drug Conjugation cluster_3 Step 4: Purification Antibody Antibody (with Lysine residues) Modified_Ab Antibody-Linker Conjugate (Fmoc-protected) Antibody->Modified_Ab NHS Ester Reaction (pH 7.2-8.0) Linker Fmoc-NH-ethyl-SS-propionic NHS Ester Linker->Modified_Ab Amine_Ab Antibody-Linker (Amine exposed) Modified_Ab->Amine_Ab Fmoc Removal Deprotection Piperidine in DMF Deprotection->Amine_Ab ADC Final ADC Amine_Ab->ADC Amide Bond Formation Drug Activated Drug (e.g., with NHS ester) Drug->ADC Purification Size-Exclusion Chromatography ADC->Purification

Caption: Workflow for the synthesis of an ADC using the subject linker.

Signaling Pathway of ADC Action and Drug Release

The following diagram illustrates the mechanism of action of an ADC synthesized with a disulfide linker, from binding to a cancer cell to the intracellular release of the cytotoxic payload.

ADC_Action_Pathway cluster_cell Target Cancer Cell Receptor Antigen Receptor Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Cytoplasm Cytoplasm (High Glutathione) Lysosome->Cytoplasm Lysosomal Degradation of Antibody Released_Drug Released Cytotoxic Drug Cytoplasm->Released_Drug Disulfide Cleavage by Glutathione Cell_Death Apoptosis Released_Drug->Cell_Death Induces ADC Antibody-Drug Conjugate (Disulfide Linker) ADC->Receptor Binding

Caption: Mechanism of ADC internalization and drug release.

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of bioconjugation and drug development. Its unique combination of an amine-reactive NHS ester, a cleavable disulfide bond, and an orthogonally protected amine allows for the construction of complex and highly functional bioconjugates. A thorough understanding of its chemical properties and reaction conditions is crucial for its successful application in the development of next-generation therapeutics and research tools.

References

Synthesis of Heterobifunctional Disulfide Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and application of heterobifunctional disulfide linkers, critical components in the development of targeted therapeutics such as antibody-drug conjugates (ADCs).

Introduction to Heterobifunctional Disulfide Linkers

Heterobifunctional disulfide linkers are chemical crosslinkers that contain two different reactive moieties connected by a disulfide bond (-S-S-). This unique structure allows for the conjugation of two different molecules, typically a targeting moiety like an antibody and a therapeutic payload such as a cytotoxic drug. The disulfide bond serves as a cleavable element, designed to be stable in the bloodstream but susceptible to cleavage in the reducing environment of the intracellular space, thereby releasing the payload at the target site. This targeted release mechanism is crucial for enhancing the therapeutic index of potent drugs by minimizing off-target toxicity.[]

The design of these linkers is a key aspect of ADC development, influencing stability, solubility, and the drug-to-antibody ratio (DAR).[2] Common reactive groups include N-hydroxysuccinimide (NHS) esters for targeting primary amines (e.g., lysine (B10760008) residues on antibodies) and pyridyl disulfides or maleimides for reacting with sulfhydryl groups.[][2]

Synthetic Strategies for Heterobifunctional Disulfide Linkers

The synthesis of unsymmetrical disulfides is the core of creating heterobifunctional linkers. Various methods have been developed to achieve this with high yield and purity, avoiding the formation of symmetrical disulfide byproducts.

Common Synthetic Routes

A prevalent strategy involves the reaction of a thiol-containing molecule with a sulfenylating agent. Pyridyl disulfide-containing reagents are widely used for this purpose. For instance, the synthesis of N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) is a classic example.

Another approach involves the use of sterically hindered disulfide linkers to enhance plasma stability.[3][4] These linkers often incorporate bulky substituents near the disulfide bond to protect it from premature cleavage.[3] Self-immolative linkers represent a more advanced strategy, where the cleavage of the disulfide bond triggers a cascade reaction that releases the unmodified payload.[5][6][7][8][9]

Key Synthetic Intermediates and Linkers

Several heterobifunctional disulfide linkers are commonly employed in drug development:

  • N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP): One of the most widely used linkers, featuring an NHS ester and a pyridyl disulfide group.

  • N-succinimidyl 4-(2-pyridylthio)butanoate (SPDB): An analogue of SPDP with a longer spacer arm.[]

  • Ortho-pyridyl disulfide (OPSS) NHS ester: Similar to SPDP, used for introducing a thiol-reactive disulfide moiety.

The synthesis of these linkers typically involves multi-step reactions, starting from commercially available precursors.

Quantitative Data on Linker Synthesis and Performance

The efficiency of linker synthesis and the properties of the resulting conjugates are critical for successful drug development. The following tables summarize key quantitative data for common heterobifunctional disulfide linkers and their corresponding ADCs.

LinkerSynthetic StepReagentsSolventYield (%)Purity (%)Reference
SPDP Esterification of 3-(2-pyridyldithio)propionic acidN-Hydroxysuccinimide, DicyclohexylcarbodiimideDichloromethane~70-80>95 (HPLC)[11]
SPDB Esterification of 4-(2-pyridyldithio)butanoic acidN-Hydroxysuccinimide, DicyclohexylcarbodiimideDichloromethane~75>95 (HPLC)[]
Hindered Disulfide Linker Disulfuration of α-branched esterN-dithiophthalimide, (DHQD)2PHALDimethoxyethaneup to 98>98 (after recrystallization)[3]
ADC (Payload)Target Cell LineLinkerIC50 (ng/mL)Reference
Trastuzumab-ThailanstatinN87 (High Her2)Disulfide13-50[12]
Trastuzumab-ThailanstatinMDA-MB-361-DYT2 (Moderate Her2)Disulfide (High DAR)25-80[12]
cMet-HemiasterlinHT-29 (cMet positive)VK (cleavable dipeptide)1.5[13]
Palivizumab-HemiasterlinN/A (non-targeting)VK (cleavable dipeptide)10.2[13]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of heterobifunctional disulfide linkers, as well as their evaluation in biological systems, are provided below.

Synthesis of N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

Materials:

  • 3-(2-pyridyldithio)propionic acid

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexanes

  • Argon or Nitrogen gas

Procedure:

  • Dissolve 3-(2-pyridyldithio)propionic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled solution over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filter cake with a small amount of cold DCM.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from an ethyl acetate/hexanes mixture to yield pure SPDP as a white solid.

Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Columns:

  • A preparative HPLC system equipped with a UV detector.

  • A reversed-phase C18 column is typically used for the purification of these linkers.[14]

Mobile Phase:

  • A gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase system.[14]

Procedure:

  • Dissolve the crude linker in a minimal amount of the initial mobile phase solvent.

  • Inject the sample onto the equilibrated HPLC column.

  • Elute the linker using a linear gradient of increasing acetonitrile concentration.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm).

  • Collect the fractions corresponding to the main product peak.

  • Combine the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure.

Characterization by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized linker.[15]

  • The characteristic peaks for the pyridyl, succinimidyl, and aliphatic spacer protons and carbons should be present and in the correct integration ratios.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to determine the molecular weight of the linker, confirming its identity.[15][16][17]

In Vitro Cytotoxicity Assay

Materials:

  • Target cancer cell line and a control cell line

  • Complete cell culture medium

  • Antibody-drug conjugate (ADC) and control antibody

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • 96-well microplates

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and the control antibody in complete cell culture medium.

  • Remove the medium from the cells and add the different concentrations of the ADC and controls.

  • Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).

  • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development or luminescence generation.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[12]

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key synthetic pathways, experimental workflows, and biological signaling pathways relevant to heterobifunctional disulfide linkers and their applications.

Synthetic Pathway of SPDP

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 3-mercaptopropionic_acid 3-Mercaptopropionic Acid thiol_disulfide_exchange Thiol-Disulfide Exchange 3-mercaptopropionic_acid->thiol_disulfide_exchange 2,2'-dipyridyl_disulfide 2,2'-Dipyridyl Disulfide 2,2'-dipyridyl_disulfide->thiol_disulfide_exchange 3-(2-pyridyldithio)propionic_acid 3-(2-pyridyldithio)propionic acid thiol_disulfide_exchange->3-(2-pyridyldithio)propionic_acid esterification Esterification 3-(2-pyridyldithio)propionic_acid->esterification NHS N-Hydroxysuccinimide NHS->esterification DCC DCC DCC->esterification SPDP SPDP esterification->SPDP

Caption: Synthetic pathway for N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP).

Experimental Workflow for ADC Cytotoxicity Assay

G Cell_Seeding Seed Cells in 96-well Plate Adherence Allow Cells to Adhere (24h) Cell_Seeding->Adherence Treatment Treat Cells with ADC Adherence->Treatment ADC_Preparation Prepare Serial Dilutions of ADC ADC_Preparation->Treatment Incubation Incubate (72-96h) Treatment->Incubation Viability_Assay Add Cell Viability Reagent Incubation->Viability_Assay Measurement Measure Absorbance/Luminescence Viability_Assay->Measurement Data_Analysis Calculate % Viability and IC50 Measurement->Data_Analysis

Caption: Workflow for in vitro cytotoxicity assessment of an antibody-drug conjugate.

Signaling Pathway of Maytansinoid (DM1/DM4) Induced Cell Death

G ADC_Internalization ADC Internalization & Linker Cleavage DM1_Release Release of DM1/DM4 ADC_Internalization->DM1_Release Tubulin_Binding Binding to Tubulin DM1_Release->Tubulin_Binding Microtubule_Disruption Inhibition of Microtubule Polymerization Tubulin_Binding->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of maytansinoid payloads leading to apoptosis.[18][19][20][21][22][23][24][25]

Signaling Pathway of Calicheamicin (B1180863) Induced Cell Death

G ADC_Internalization ADC Internalization & Linker Cleavage Calicheamicin_Release Release of Calicheamicin ADC_Internalization->Calicheamicin_Release DNA_Binding Binding to DNA Minor Groove Calicheamicin_Release->DNA_Binding Bergman_Cyclization Bergman Cyclization DNA_Binding->Bergman_Cyclization Diradical_Formation Diradical Formation Bergman_Cyclization->Diradical_Formation DNA_Cleavage Double-Strand DNA Breaks Diradical_Formation->DNA_Cleavage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Cleavage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

An In-depth Technical Guide to the Core Features of Cleavable ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) have emerged as a transformative class of therapeutics in oncology, offering the potential for highly targeted delivery of potent cytotoxic agents to cancer cells. The linker, the chemical bridge connecting the monoclonal antibody to the cytotoxic payload, is a critical determinant of an ADC's safety and efficacy. Cleavable linkers are designed to be stable in systemic circulation and to undergo specific cleavage to release the payload in the tumor microenvironment or within the target cancer cell. This targeted release mechanism is paramount for maximizing on-target efficacy while minimizing systemic toxicity.[1][2]

This technical guide provides a comprehensive overview of the key features of cleavable ADC linkers, including their mechanisms of action, quantitative comparisons of their stability and cleavage kinetics, detailed experimental protocols for their characterization, and visual representations of key pathways and workflows.

Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers are broadly categorized based on the physiological trigger that induces their cleavage. The three primary classes are protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.

Protease-Sensitive Linkers

Protease-sensitive linkers are designed to be cleaved by proteases, such as cathepsins, that are overexpressed in the lysosomal compartment of tumor cells.[2] These linkers typically incorporate a dipeptide sequence that is recognized and hydrolyzed by these enzymes. The most extensively studied and utilized dipeptide linker is the valine-citrulline (Val-Cit) linker.[3] Upon internalization of the ADC and its trafficking to the lysosome, cathepsin B cleaves the amide bond between the citrulline residue and a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC). This cleavage initiates a cascade that results in the release of the unmodified payload.[4][5]

Protease_Sensitive_Cleavage cluster_circulation Systemic Circulation (pH 7.4) ADC_stable Intact ADC (Linker Stable)

pH-Sensitive Linkers

pH-sensitive linkers, most commonly hydrazone linkers, are engineered to be stable at the physiological pH of blood (approximately 7.4) and to undergo hydrolysis in the acidic environment of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0).[6][][8] This pH differential allows for the selective release of the payload within the target cell following internalization. However, some hydrazone linkers can exhibit slow hydrolysis in plasma, which may lead to off-target toxicity.[8]

pH_Sensitive_Cleavage cluster_circulation Systemic Circulation (pH 7.4) ADC_stable Intact ADC (Hydrazone Stable)

Glutathione-Sensitive Linkers

Glutathione-sensitive linkers incorporate a disulfide bond that is susceptible to cleavage by reducing agents, primarily glutathione (B108866) (GSH). The concentration of GSH is significantly higher inside cells (millimolar range) compared to the extracellular environment (micromolar range).[8][] This differential provides a mechanism for selective payload release within the cytoplasm of target cells.

Glutathione_Sensitive_Cleavage cluster_circulation Systemic Circulation (Low GSH) ADC_stable Intact ADC (Disulfide Stable)

Data Presentation: Quantitative Comparison of Cleavable Linkers

The stability of the linker in plasma and the rate of its cleavage at the target site are critical parameters that influence the therapeutic index of an ADC. The following tables summarize key quantitative data for different classes of cleavable linkers.

Table 1: Plasma Stability of Cleavable ADC Linkers

Linker TypeSpecific LinkerConditionHalf-life (t½)Reference(s)
pH-Sensitive Hydrazone (general)pH 7.0183 hours[]
Hydrazone (phenylketone-derived)Human and mouse plasma~2 days[6]
Silyl etherHuman plasma>7 days[6][11]
Protease-Sensitive Val-CitHuman plasmaHighly stable[1][5]
Val-AlaMouse plasmaHydrolyzed within 1 hour[6]
Triglycyl (CX)Mouse plasma~9.9 days[6]
Glutathione-Sensitive Disulfide---
Other Sulfatase-cleavableMouse plasma>7 days[6]

Note: Direct comparison of half-life values across different studies should be done with caution due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.

Table 2: Enzymatic Cleavage Rates of Dipeptide Linkers

Dipeptide LinkerEnzymeRelative Cleavage Rate/Half-lifeReference(s)
Val-Cit Cathepsin BBaseline (t½ ≈ 240 min in one study)[3]
Val-Ala Cathepsin BCleaved at ~half the rate of Val-Cit[3][4]
Phe-Lys Cathepsin B (isolated)Cleaved ~30-fold faster than Val-Cit[3]

Experimental Protocols

Robust and reproducible experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma by measuring the amount of intact ADC or released payload over time.[1][12]

Materials:

  • Test Antibody-Drug Conjugate (ADC)

  • Plasma (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • Protein A or G affinity chromatography beads

  • LC-MS system

Procedure:

  • ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma. Prepare a control sample by diluting the ADC in PBS.[1]

  • Incubate the samples at 37°C with gentle agitation.[1]

  • Time-Point Sampling: At predetermined time points (e.g., 0, 24, 48, 96, 144, 168 hours), collect aliquots of the plasma and PBS samples.[1]

  • Immediately freeze the collected aliquots at -80°C to halt further degradation.[1]

  • Sample Analysis (to measure intact ADC): a. Thaw the plasma samples. b. Isolate the ADC from the plasma using Protein A or G affinity chromatography. c. Analyze the intact ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point.[1][13] A decrease in DAR over time indicates linker cleavage.

  • Sample Analysis (to measure released payload): a. Extract the free payload from the plasma samples (e.g., by protein precipitation). b. Quantify the amount of released payload using LC-MS.[14]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the plasma half-life (t½) of the ADC.[1]

Plasma_Stability_Workflow start Start incubation Incubate ADC in Plasma at 37°C start->incubation sampling Collect Aliquots at Time Points incubation->sampling analysis Analyze Samples (LC-MS) sampling->analysis dar Determine DAR (Intact ADC) analysis->dar payload Quantify Released Payload analysis->payload data_analysis Calculate Plasma Half-life (t½) dar->data_analysis payload->data_analysis end End data_analysis->end

Protocol 2: In Vitro Lysosomal/Cathepsin B Cleavage Assay

Objective: To quantify the rate of payload release from a peptide linker-containing ADC in the presence of lysosomal enzymes (e.g., Cathepsin B).[3][15]

Materials:

  • Test ADC with a peptide linker

  • Recombinant human Cathepsin B (activated)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT)

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • HPLC or LC-MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

  • Initiate Reaction: Add activated Cathepsin B to the reaction mixture to start the cleavage reaction.

  • Incubation: Incubate the reaction at 37°C.

  • Time-Point Sampling: At various time points, withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately stop the reaction by adding the aliquot to the quenching solution.

  • Sample Analysis: Analyze the quenched samples by HPLC or LC-MS to quantify the amount of released payload.

  • Data Analysis: Plot the concentration of the released payload against time to determine the cleavage rate.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic potential of an ADC on cancer cells.[16][17][18]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • Test ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the test ADC and control antibody. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period that allows for ADC internalization, linker cleavage, and payload-induced cytotoxicity (typically 72-120 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[16]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the ADC concentration. Determine the half-maximal inhibitory concentration (IC50) value.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Serial Dilutions of ADC seed_cells->treat_cells incubate_adc Incubate for 72-120h treat_cells->incubate_adc add_mtt Add MTT Reagent incubate_adc->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Conclusion

The selection of a cleavable linker is a pivotal decision in the design of an ADC, with profound implications for its therapeutic index. A thorough understanding of the different cleavage mechanisms, coupled with robust in vitro characterization of stability and cleavage kinetics, is essential for the development of safe and effective ADC therapeutics. This technical guide provides a foundational framework for researchers, scientists, and drug development professionals to navigate the complexities of cleavable ADC linker technology.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with Fmoc-NH-ethyl-SS-propionic NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the covalent labeling of proteins using Fmoc-NH-ethyl-SS-propionic NHS ester. This heterobifunctional crosslinker is particularly valuable in bioconjugation, probe development, and drug delivery systems, especially in the construction of Antibody-Drug Conjugates (ADCs).[1][2] Its unique structure, incorporating an amine-reactive N-hydroxysuccinimide (NHS) ester, a base-labile Fmoc-protected amine, and a reducible disulfide bond, allows for a multi-step, controlled conjugation strategy.[1][3]

Principle of Reaction

The labeling process occurs in sequential stages. Initially, the NHS ester group of the linker reacts with primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminus) on the protein to form a stable amide bond.[] This reaction is most efficient at a slightly alkaline pH (8.0-9.0).[5] Subsequently, the Fmoc protecting group can be removed under basic conditions to expose a primary amine, which is then available for further conjugation.[3] The disulfide bond within the linker provides a cleavable linkage, allowing for the release of a conjugated molecule under reducing conditions.[1][3]

Quantitative Data Summary

The efficiency of protein labeling with this compound is influenced by several factors, including the molar ratio of the linker to the protein, protein concentration, pH, and reaction time. The following tables provide representative data for the labeling of a model IgG antibody. Note: These values are illustrative and should be optimized for each specific protein and application.

Table 1: Effect of Molar Excess of Linker on Labeling Efficiency

Molar Ratio (Linker:Protein)Degree of Labeling (DOL)¹Labeling Efficiency (%)²
5:12.1 ± 0.342%
10:14.5 ± 0.545%
20:17.8 ± 0.739%
40:110.2 ± 1.126%

¹Degree of Labeling (DOL), also referred to as Drug-to-Antibody Ratio (DAR) in the context of ADCs, is the average number of linker molecules conjugated to one protein molecule.[] ²Labeling efficiency is calculated as (DOL / Molar Ratio) * 100.

Table 2: Influence of pH on Labeling Efficiency

Reaction pHDegree of Labeling (DOL) at 10:1 Molar Ratio
7.01.5 ± 0.4
8.04.1 ± 0.6
8.54.5 ± 0.5
9.04.2 ± 0.7

Experimental Protocols

Materials and Reagents
  • Protein of interest (e.g., IgG antibody) in an amine-free buffer (e.g., Phosphate (B84403) Buffered Saline, PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., desalting column, size-exclusion chromatography column)

  • Fmoc Deprotection Solution: 20% piperidine (B6355638) in DMF

  • Disulfide Bond Cleavage Solution: 100 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer

Protocol for Protein Labeling

This protocol describes the initial conjugation of the this compound to the protein.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification prep_protein Prepare Protein Solution (2-10 mg/mL in PBS) adjust_ph Adjust pH of Protein Solution to 8.5 with Reaction Buffer prep_protein->adjust_ph prep_linker Prepare Linker Stock Solution (10 mg/mL in anhydrous DMSO) add_linker Add Linker Solution to Protein Solution prep_linker->add_linker adjust_ph->add_linker incubate Incubate for 1-2 hours at Room Temperature add_linker->incubate quench Quench Reaction (Optional, with Tris-HCl) incubate->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify characterize Characterize Conjugate (UV-Vis, Mass Spec) purify->characterize

Figure 1: Experimental workflow for protein labeling.

  • Protein Preparation: Prepare a solution of the protein at a concentration of 2-10 mg/mL in an amine-free buffer such as PBS. The buffer should not contain primary amines (e.g., Tris) as they will compete with the protein for reaction with the NHS ester.[7]

  • Linker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10 mg/mL.

  • Reaction Setup: Adjust the pH of the protein solution to 8.0-8.5 by adding a calculated amount of 1 M sodium bicarbonate or by buffer exchange.

  • Labeling Reaction: Add the desired molar excess of the linker stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional): The reaction can be quenched by adding a small volume of a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.

  • Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column or by using size-exclusion chromatography.

  • Characterization: Determine the protein concentration and the Degree of Labeling (DOL) of the purified conjugate. This can be achieved using UV-Vis spectrophotometry by measuring the absorbance at 280 nm for the protein and at a wavelength specific to the molecule to be attached to the deprotected amine, if applicable. More precise determination of the DOL and confirmation of conjugation can be achieved by mass spectrometry.[][8]

Protocol for Fmoc Deprotection

This protocol is for the removal of the Fmoc protecting group to expose a primary amine for subsequent conjugation steps.

G cluster_deprotection Fmoc Deprotection cluster_purification Purification start Start with Purified Fmoc-labeled Protein add_piperidine Add 20% Piperidine in DMF to the Conjugate Solution start->add_piperidine incubate Incubate for 20-30 minutes at Room Temperature add_piperidine->incubate purify Purify Deprotected Conjugate (e.g., Dialysis or Desalting Column) incubate->purify characterize Confirm Fmoc Removal (e.g., UV-Vis at 301 nm) purify->characterize

Figure 2: Workflow for Fmoc deprotection.

  • Prepare the Labeled Protein: The purified protein conjugate from the previous step should be in a buffer that is compatible with the deprotection conditions.

  • Deprotection Reaction: Add the Fmoc deprotection solution (20% piperidine in DMF) to the labeled protein solution. The final concentration of piperidine should be sufficient to achieve deprotection, typically around 20%.

  • Incubation: Incubate the reaction mixture for 20-30 minutes at room temperature.

  • Purification: Remove the piperidine and the dibenzofulvene-piperidine adduct by extensive dialysis against a suitable buffer or by using a desalting column.

  • Characterization: Confirm the removal of the Fmoc group by monitoring the disappearance of its characteristic UV absorbance at around 301 nm.

Protocol for Disulfide Bond Cleavage

This protocol describes the cleavage of the disulfide bond within the linker to release the conjugated molecule.

G cluster_cleavage Disulfide Cleavage cluster_analysis Analysis start Start with Purified Disulfide-linked Conjugate add_reducing_agent Add Reducing Agent (DTT or TCEP) to a final concentration of 10-20 mM start->add_reducing_agent incubate Incubate for 1-2 hours at 37°C add_reducing_agent->incubate analyze Analyze Cleavage Products (e.g., SDS-PAGE, HPLC, Mass Spec) incubate->analyze

Figure 3: Workflow for disulfide bond cleavage.

  • Prepare the Conjugate: The purified, fully conjugated protein should be in a suitable buffer.

  • Cleavage Reaction: Add a stock solution of a reducing agent such as DTT or TCEP to the conjugate solution to a final concentration of 10-20 mM.

  • Incubation: Incubate the reaction mixture for 1-2 hours at 37°C.

  • Analysis: Analyze the reaction mixture to confirm the cleavage of the disulfide bond and the release of the conjugated molecule. This can be done using techniques such as SDS-PAGE (which will show a shift in the molecular weight of the protein chains), HPLC, or mass spectrometry.

Storage and Stability

  • This compound: Store the solid reagent at -20°C, protected from moisture and light.[1] Stock solutions in anhydrous DMSO or DMF should be used immediately or aliquoted and stored at -80°C for short periods. Avoid repeated freeze-thaw cycles.

  • Labeled Protein: Store the purified protein conjugate at 4°C for short-term storage or at -80°C for long-term storage. The stability of the conjugate will depend on the nature of the protein.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Inactive NHS ester (hydrolyzed).- Presence of primary amines in the buffer.- Incorrect pH.- Insufficient molar excess of the linker.- Use fresh, anhydrous DMSO or DMF to prepare the linker solution.- Use an amine-free buffer (e.g., PBS, bicarbonate buffer).- Ensure the reaction pH is between 8.0 and 8.5.- Increase the molar ratio of the linker to the protein.
Protein Precipitation - High concentration of organic solvent.- Protein instability at the reaction pH.- Keep the volume of the linker stock solution to a minimum (ideally <10% of the total reaction volume).- Perform the reaction at a lower temperature (4°C) or for a shorter duration.
Incomplete Fmoc Deprotection - Insufficient piperidine concentration or reaction time.- Increase the final concentration of piperidine or extend the incubation time.
Incomplete Disulfide Cleavage - Insufficient concentration of reducing agent.- Inaccessible disulfide bond.- Increase the concentration of DTT or TCEP.- Consider using a denaturant if the disulfide bond is buried within the protein structure (note: this will likely denature the protein).

References

Application Note and Protocol: Utilization of Fmoc-NH-ethyl-SS-propionic NHS Ester in Solid-Phase Peptide Synthesis for Thiol-Modification

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed guidelines and protocols for the application of Fmoc-NH-ethyl-SS-propionic NHS ester in solid-phase peptide synthesis (SPPS). This reagent is a valuable tool for the introduction of a cleavable disulfide linker, enabling the site-specific modification of peptides and proteins, a critical process in drug development and proteomics.

Introduction

This compound is a heterobifunctional crosslinker designed for the modification of synthetic peptides. It features an N-hydroxysuccinimide (NHS) ester for facile coupling to primary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue. The core of the linker contains a disulfide bond, which can be cleaved under mild reducing conditions. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for orthogonal deprotection strategies commonly employed in SPPS.

The primary application of this reagent is to introduce a reactive thiol group onto a peptide after synthesis and purification. This thiol group can then be used for various downstream applications, including conjugation to other molecules (e.g., proteins, PEG, cytotoxic drugs), surface immobilization, or the formation of intramolecular disulfide bonds.

Chemical Structure and Properties

  • Chemical Name: this compound

  • Key Features:

    • NHS Ester: Reacts with primary amines to form stable amide bonds.

    • Disulfide Bond: Cleavable by reducing agents (e.g., DTT, TCEP).

    • Fmoc Group: Base-labile protecting group, compatible with standard Fmoc-based SPPS.

Experimental Protocols

This section details the protocols for the incorporation of the this compound onto a solid-phase-bound peptide, followed by cleavage and deprotection.

3.1. Materials and Reagents

  • Fmoc-protected amino acid resin (e.g., Rink Amide, Wang)

  • Fmoc-amino acids

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or DIC (N,N'-Diisopropylcarbodiimide)/OxymaPure®

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Acetonitrile (ACN), Diethyl ether

  • Cleavage Cocktail: Reagent B (TFA/Phenol/Water/TIPS, 88:5:5:2 v/v/v/v) or similar

  • Reducing Agent: DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine)

  • Purification System: Reverse-phase HPLC (RP-HPLC)

  • Analytical Instruments: LC-MS

3.2. Protocol: Incorporation of the Linker onto the N-terminus

This protocol assumes the synthesis of the peptide sequence is complete and the N-terminal Fmoc group has been removed.

  • Resin Preparation:

    • Swell the peptide-bound resin in DMF for 30 minutes.

    • Perform a final Fmoc deprotection of the N-terminal amino acid by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Linker Coupling:

    • Prepare the coupling solution:

      • Dissolve this compound (2 equivalents relative to resin loading) in DMF.

      • Add DIPEA (4 equivalents) to the solution.

    • Add the coupling solution to the resin and shake at room temperature for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test or a small-scale cleavage and LC-MS analysis. If the reaction is incomplete, it can be repeated.

    • Once the coupling is complete, wash the resin with DMF (5x) and DCM (3x).

  • Final Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the linker.

    • Wash the resin with DMF (5x), DCM (3x), and finally with diethyl ether.

    • Dry the resin under vacuum.

3.3. Protocol: Cleavage from Resin and Side-Chain Deprotection

  • Prepare the cleavage cocktail (e.g., Reagent B). Use approximately 10 mL per gram of resin.

  • Add the cleavage cocktail to the dried resin and shake at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

3.4. Protocol: Disulfide Bond Reduction to Generate Free Thiol

  • Dissolve the purified peptide containing the disulfide linker in a suitable buffer (e.g., 100 mM ammonium (B1175870) bicarbonate, pH 8).

  • Add a 10-fold molar excess of DTT or TCEP.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Monitor the reduction by LC-MS.

  • The resulting peptide with a free thiol can be purified by RP-HPLC.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the use of this compound.

ParameterRecommended ValueExpected Outcome
Linker Coupling
Molar Excess of Linker2-3 equivalents>95% coupling efficiency
Molar Excess of Base (DIPEA)4-6 equivalentsFacilitates efficient coupling
Reaction Time2-4 hoursComplete reaction
Cleavage & Deprotection
Cleavage CocktailReagent B>90% cleavage yield
Cleavage Time2-3 hoursComplete side-chain deprotection
Disulfide Reduction
Reducing AgentDTT or TCEP (10 eq.)>99% reduction efficiency
Reduction Time1-2 hoursComplete conversion to free thiol

Visualization of the Workflow

The following diagram illustrates the overall workflow for the incorporation of the this compound and subsequent generation of a thiol-modified peptide.

SPPS_Workflow start Start: Peptide on Solid Support (N-terminal Fmoc removed) coupling Couple Fmoc-NH-ethyl-SS-propionic NHS Ester start->coupling deprotection1 Fmoc Deprotection (Piperidine) coupling->deprotection1 cleavage Cleavage from Resin & Side-Chain Deprotection (TFA) deprotection1->cleavage purification1 RP-HPLC Purification of Disulfide-Linked Peptide cleavage->purification1 reduction Disulfide Reduction (DTT or TCEP) purification1->reduction purification2 Final RP-HPLC Purification of Thiol-Modified Peptide reduction->purification2 end End: Purified Thiol-Modified Peptide purification2->end

Caption: Workflow for SPPS incorporation of a disulfide linker.

Conclusion

This compound is a versatile reagent for the postsynthetic modification of peptides. The protocols outlined in this application note provide a robust framework for its successful implementation in SPPS, enabling the generation of thiol-modified peptides for a wide range of applications in research and drug development. Careful monitoring of each step by standard analytical techniques such as the Kaiser test and LC-MS is recommended to ensure optimal results.

Application Note: Fmoc Deprotection Using Piperidine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the most widely used Nα-amino protecting group in modern solid-phase peptide synthesis (SPPS).[1] Its popularity stems from its stability under acidic conditions used for side-chain deprotection and its lability to mild basic conditions, allowing for orthogonal protection strategies. The crucial step of removing the Fmoc group, known as deprotection, is most commonly achieved using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3] Efficient Fmoc removal is paramount for the successful synthesis of high-purity peptides, as incomplete deprotection leads to the formation of deletion sequences, which can be challenging to separate from the target peptide.[1][4] This document provides a detailed overview of the mechanism, influencing factors, common side reactions, and standardized protocols for Fmoc deprotection with piperidine.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group by piperidine proceeds through a base-catalyzed β-elimination mechanism.[5] This is a two-step process:

  • Proton Abstraction: Piperidine, a secondary amine base (pKa ≈ 11.1), abstracts the acidic proton from the C9 carbon of the fluorenyl ring system.[1][6]

  • β-Elimination: This abstraction leads to the formation of a carbanion, which is stabilized by the aromatic system. The unstable intermediate then undergoes elimination, cleaving the C-O bond and releasing the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[5][6]

  • DBF Adduct Formation: The liberated dibenzofulvene is a reactive electrophile that can cause side reactions. Piperidine efficiently traps the DBF to form a stable and inert adduct, driving the equilibrium of the reaction towards completion.[1][5]

Caption: Mechanism of Fmoc deprotection by piperidine.

Factors Influencing Fmoc Deprotection

Several parameters can affect the efficiency and outcome of the Fmoc deprotection step. Careful control of these factors is essential for minimizing side reactions and ensuring high peptide purity.

  • Piperidine Concentration: The most common concentration used is 20% (v/v) piperidine in DMF.[3][7] However, concentrations ranging from 5% to 50% have been reported.[8][9] While higher concentrations can increase the reaction rate, they may also promote side reactions. Studies have shown that for many standard sequences, 5% piperidine can be as effective as 20%.[9]

  • Reaction Time: Deprotection is typically rapid, often completed within minutes. Common protocols involve a two-step treatment: a short initial wash (e.g., 2-3 minutes) to remove the bulk of the Fmoc groups, followed by a longer treatment (e.g., 5-15 minutes) to ensure complete removal.[10][11] The optimal time can be sequence-dependent; sterically hindered amino acids or sequences prone to aggregation may require longer reaction times.[1][4]

  • Solvent: DMF is the most prevalent solvent due to its ability to swell the resin and solvate the peptide chains.[1][5] N-Methyl-2-pyrrolidone (NMP) is another effective solvent, sometimes used for sequences that aggregate in DMF.[6] It is critical to use high-quality, amine-free DMF to prevent premature Fmoc deprotection.[7]

  • Temperature: Most Fmoc deprotection reactions are performed at room temperature.[10] In microwave-assisted peptide synthesis (MAPS), elevated temperatures (e.g., up to 80°C) can be used to dramatically shorten the deprotection time to as little as 3 minutes.[2]

  • Peptide Sequence and Aggregation: Certain peptide sequences, particularly those rich in hydrophobic or β-sheet forming residues, can aggregate on the solid support.[4] This aggregation can hinder the access of piperidine to the N-terminal Fmoc group, leading to incomplete deprotection.

Common Side Reactions and Mitigation Strategies

While effective, piperidine-mediated Fmoc deprotection can lead to undesirable side reactions.

  • Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a cyclic aspartimide intermediate, particularly at Asp-Gly or Asp-His sequences. This intermediate can then be hydrolyzed to form a mixture of α- and β-aspartyl peptides. This side reaction can be minimized by adding 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution.[8][12]

  • Diketopiperazine (DKP) Formation: The N-terminal dipeptide sequence on the resin can cyclize to form a DKP, cleaving the peptide from the resin. This is most common with proline or other secondary amino acids at the second position (from the N-terminus).[13] Using alternative, less basic deprotection reagents like piperazine (B1678402) can significantly reduce DKP formation.[13][14]

  • Racemization: Base-catalyzed racemization can occur, especially at the C-terminal cysteine residue.[12] Using piperazine has been shown to cause less racemization compared to piperidine for this specific issue.[12]

Quantitative Data Summary: Fmoc Deprotection Conditions

The following table summarizes various conditions reported for Fmoc deprotection.

ParameterConditionSolventTypical TimeApplication/NotesCitations
Concentration 20% (v/v) PiperidineDMF5-20 minStandard, widely used protocol for manual and automated synthesis.[3][7][10]
5-10% (v/v) PiperidineDMF10-20 minReduced piperidine concentration; can be effective for many sequences and may reduce side reactions.[9]
30-50% (v/v) PiperidineDMF4-10 minUsed for faster deprotection, but may increase the risk of side reactions.[6][8]
Additives 20% Piperidine + 0.1M HOBtDMF10-20 minSuppresses aspartimide formation in sequences containing aspartic acid.[8][12]
Alternative Bases 5% (w/v) PiperazineDMF or NMP10-20 minReduces DKP formation and racemization of C-terminal Cys. Less toxic alternative.[1][13]
2% DBU + 5% PiperazineNMP< 5 minOptimized for rapid deprotection and significant reduction of DKP formation.[13][14]
Special Cond. 20% PiperidineDMF3 min (total)Microwave-assisted synthesis at elevated temperatures (e.g., 80°C) for accelerated deprotection.[2]

Experimental Protocols

Protocol 1: Standard Manual Fmoc Deprotection

This protocol describes a standard, two-step procedure for removing the Fmoc group from a peptide-resin during manual SPPS.

Materials:

  • Fmoc-protected peptide-resin in a reaction vessel.

  • DMF, peptide synthesis grade.

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

Procedure:

  • Pre-Wash: Wash the peptide-resin with DMF (3 x 10 mL/g resin) to remove residual reagents from the previous coupling step. Drain the solvent after each wash.

  • First Deprotection: Add the 20% piperidine/DMF solution to the resin, ensuring the resin is fully submerged (approx. 10 mL/g resin). Agitate the mixture gently for 2-3 minutes at room temperature.[10][11]

  • Drain: Drain the deprotection solution by filtration.

  • Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution to the resin. Agitate the mixture for 10-15 minutes at room temperature to ensure complete deprotection.[11]

  • Drain: Drain the deprotection solution.

  • Post-Wash: Wash the resin thoroughly with DMF (5-7 x 10 mL/g resin) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[10]

  • Confirmation (Optional): Perform a Kaiser test on a small sample of resin beads. A positive result (dark blue beads) confirms the presence of a free primary amine, indicating successful deprotection.[4] A negative result (yellow beads) indicates incomplete deprotection.

Standard_Workflow start Start: Fmoc-Peptide-Resin pre_wash Pre-Wash (3x DMF) start->pre_wash deprotect1 First Deprotection (20% Piperidine/DMF, 2-3 min) pre_wash->deprotect1 drain1 Drain Solution deprotect1->drain1 deprotect2 Second Deprotection (20% Piperidine/DMF, 10-15 min) drain1->deprotect2 drain2 Drain Solution deprotect2->drain2 post_wash Post-Wash (5-7x DMF) drain2->post_wash kaiser_test Optional: Kaiser Test post_wash->kaiser_test end_node End: Deprotected Peptide-Resin (Ready for coupling) kaiser_test->end_node

Caption: Workflow for a standard Fmoc deprotection cycle.

Protocol 2: Optimized Deprotection for Aspartimide-Prone Sequences

This protocol is recommended for synthesizing peptides containing aspartic acid to minimize the risk of aspartimide formation.

Materials:

  • Fmoc-protected peptide-resin containing an Asp residue.

  • DMF, peptide synthesis grade.

  • 1-hydroxybenzotriazole (HOBt).

  • Piperidine.

  • Optimized Deprotection Solution: 20% (v/v) piperidine and 0.1 M HOBt in DMF. (Prepare fresh).

Procedure:

  • Pre-Wash: Wash the peptide-resin with DMF (3 x 10 mL/g resin). Drain the solvent.

  • Deprotection: Add the optimized deprotection solution (20% piperidine, 0.1M HOBt in DMF) to the resin.

  • Agitation: Agitate the mixture gently for 20 minutes at room temperature. A single, longer deprotection step is often sufficient.

  • Drain: Drain the deprotection solution by filtration.

  • Post-Wash: Wash the resin thoroughly with DMF (5-7 x 10 mL/g resin) to remove all reagent traces.

  • Proceed to the next coupling step.

Troubleshooting Incomplete Deprotection

Incomplete Fmoc removal is a common issue that results in deletion peptides. The following workflow can help diagnose and resolve the problem.

Troubleshooting_Workflow start Problem: Incomplete Deprotection (e.g., Negative Kaiser Test) check_reagents Step 1: Verify Reagents - Is Piperidine/DMF solution fresh? - Is DMF amine-free? start->check_reagents check_protocol Step 2: Review Protocol - Were reaction times adequate? - Was resin fully submerged? check_reagents->check_protocol Reagents OK difficult_sequence Consider Sequence - Is it sterically hindered? - Prone to aggregation? check_protocol->difficult_sequence Protocol OK solution1 Solution A: Increase Deprotection Time (e.g., extend second step to 20-30 min) difficult_sequence->solution1 solution2 Solution B: Use Aggregation-Disrupting Solvent (e.g., switch to NMP or add chaotropic salts) difficult_sequence->solution2 solution3 Solution C: Increase Temperature (If using a microwave synthesizer) difficult_sequence->solution3 retest Re-run Deprotection and Test solution1->retest solution2->retest solution3->retest

Caption: A logical workflow for troubleshooting incomplete Fmoc deprotection.

References

Application Notes and Protocols for Antibody Conjugation Using a Cleavable Disulfide Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells, such as cancer cells. A critical component of an ADC is the linker that connects the antibody to the drug payload. Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic drug under specific conditions prevalent in the target cell environment.

This document provides a detailed protocol for the conjugation of a cytotoxic drug to an antibody using a cleavable disulfide linker. Disulfide linkers are advantageous due to their susceptibility to cleavage in the highly reducing environment of the cell's cytoplasm, which has a significantly higher concentration of glutathione (B108866) (GSH) compared to the bloodstream. This differential in reducing potential allows for targeted drug release upon internalization of the ADC into the target cell.

Mechanism of Action: Glutathione-Mediated Cleavage

The stability of the disulfide bond in the linker is paramount for the safety and efficacy of the ADC. In the oxidizing environment of the bloodstream, the disulfide bond remains largely intact, preventing premature release of the cytotoxic payload and minimizing off-target toxicity. Upon binding to the target antigen on the cell surface, the ADC is internalized, often via endocytosis. Inside the cell, the ADC is trafficked to compartments like the lysosome, where the antibody may be degraded, and subsequently, the linker is exposed to the reducing environment of the cytoplasm.

The high intracellular concentration of glutathione (GSH), a thiol-containing tripeptide, facilitates the reduction of the disulfide bond in the linker, leading to its cleavage and the release of the active cytotoxic drug. This targeted release mechanism enhances the therapeutic index of the ADC.

G cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cell cluster_cytoplasm Cytoplasm (High GSH) ADC_circulating ADC with Intact Disulfide Linker Receptor Target Antigen ADC_circulating->Receptor Binding ADC_internalized Internalized ADC Cleavage Disulfide Bond Cleavage ADC_internalized->Cleavage Exposure to GSH Drug_release Active Drug Released Cleavage->Drug_release Target_action Cytotoxic Action Drug_release->Target_action Receptor->ADC_internalized Internalization

Figure 1: Mechanism of ADC action with a cleavable disulfide linker.

Experimental Workflow

The overall workflow for the preparation and characterization of an ADC with a cleavable disulfide linker involves several key stages: antibody preparation, conjugation, purification, and characterization.

G cluster_characterization Characterization Methods A 1. Antibody Preparation (Reduction of Disulfides) C 3. Conjugation Reaction (Antibody + Linker-Drug) A->C B 2. Linker-Drug Activation (e.g., SPDP modification) B->C D 4. Purification of ADC (Size Exclusion Chromatography) C->D E 5. Characterization of ADC D->E F DAR Determination (HIC / MS) E->F G Purity & Aggregation (SEC) E->G H Stability Assay E->H

Figure 2: General experimental workflow for ADC conjugation.

Quantitative Data Summary

The following tables summarize key quantitative parameters that are critical for the successful development of an ADC with a cleavable disulfide linker. These values are illustrative and may vary depending on the specific antibody, linker, and drug used.

Table 1: Antibody Reduction Efficiency

DTT Concentration (mM)Temperature (°C)Incubation Time (min)Approximate Thiols per AntibodyReference
0.137300.4
1.037301.2
5.037305.4
10.037307.0
20.037308.0

Table 2: Representative ADC Characteristics

ADC ExampleLinker TypeAverage DARPurification Recovery (%)Plasma Half-life (days)Reference
Trastuzumab-DM1Disulfide~3.585% (illustrative)~3.5 - 4.6
Brentuximab vedotinDisulfide~3.7 - 4.0>95% (illustrative)~2.5 - 3.5

Note: Purification recovery is highly dependent on the specific process and scale. The value provided is a general estimate.

Experimental Protocols

Protocol 1: Antibody Reduction

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free sulfhydryl groups for conjugation. The extent of reduction can be controlled by modulating the concentration of the reducing agent, temperature, and incubation time.

Materials:

  • Monoclonal Antibody (e.g., Trastuzumab) at 10 mg/mL in PBS, pH 7.4

  • Dithiothreitol (DTT) stock solution (100 mM in water)

  • 500 mM Sodium Borate/500 mM NaCl buffer, pH 8.0

  • Phosphate-Buffered Saline (PBS) with 1 mM EDTA, pH 7.2

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • To 1 mL of the antibody solution (10 mg), add 125 µL of 500 mM sodium borate/500 mM NaCl buffer, pH

Optimal Buffer pH for NHS Ester Conjugation Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxysuccinimide (NHS) esters are widely employed reagents for the covalent modification of proteins and other biomolecules that contain primary amines.[1] This method is particularly effective for labeling antibodies, creating antibody-drug conjugates (ADCs), and attaching fluorescent dyes or biotin (B1667282) to proteins.[1][2] The reaction forms a stable amide bond between the NHS ester and a primary amine, typically the ε-amino group of a lysine (B10760008) residue or the N-terminus of a polypeptide.[] The efficiency and specificity of this conjugation reaction are critically dependent on the pH of the reaction buffer.[1] This document provides a detailed guide to understanding and optimizing the buffer pH for successful NHS ester conjugation, including comprehensive protocols and troubleshooting advice.

The fundamental principle of the reaction involves a nucleophilic attack by the unprotonated primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1] For the primary amine to be sufficiently nucleophilic, it must be in its deprotonated state.[4] Conversely, the NHS ester itself is susceptible to hydrolysis, a competing reaction that becomes more pronounced at higher pH.[5] Therefore, selecting the optimal pH is a crucial balancing act to maximize the rate of the desired aminolysis reaction while minimizing the rate of undesirable hydrolysis.

The Critical Role of pH in NHS Ester Conjugation

The optimal pH for NHS ester conjugation reactions is a compromise between ensuring the nucleophilicity of the primary amines and maintaining the stability of the NHS ester.

  • Low pH: At acidic or neutral pH, primary amines (with a typical pKa around 10-10.5) are predominantly in their protonated, ammonium (B1175870) form (R-NH3+). This protonated form is not nucleophilic and will not react with the NHS ester, leading to significantly reduced or no conjugation.[6][7]

  • High pH: As the pH increases into the alkaline range, primary amines become deprotonated (R-NH2) and thus more nucleophilic, favoring the conjugation reaction.[4] However, the rate of hydrolysis of the NHS ester also increases significantly with pH.[4][5] This competing hydrolysis reaction consumes the NHS ester, reducing the overall yield of the desired conjugate.[7]

  • Optimal pH Range: The most effective pH range for reacting NHS esters with primary amines is generally between pH 7.2 and 8.5 .[4] More specifically, an optimal pH of 8.3 to 8.5 is frequently recommended to achieve a high conjugation yield.[6][7][8] Within this range, a sufficient concentration of primary amines is deprotonated and reactive, while the rate of NHS ester hydrolysis is still manageable.[5][6]

The competition between aminolysis (the desired reaction with the amine) and hydrolysis is a key consideration. In dilute protein solutions, hydrolysis can become a more significant competitor.[4] Therefore, maintaining an appropriate protein concentration (typically 1-10 mg/mL) is also important for efficient conjugation.[4][6]

Quantitative Impact of pH on NHS Ester Stability

The stability of the NHS ester in aqueous solution is highly pH-dependent. The half-life of the ester decreases dramatically as the pH becomes more alkaline.

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours
8.04°C1 hour
8.64°C10 minutes

This table summarizes data on the hydrolysis rates of NHS esters at different pH values and temperatures.[5][9][10]

Buffer Selection for NHS Ester Conjugation

The choice of buffer is as critical as the pH itself. Buffers containing primary amines must be avoided as they will compete with the target molecule for reaction with the NHS ester, significantly reducing the conjugation efficiency.[4][]

Recommended Buffers: [4]

  • Phosphate-buffered saline (PBS)

  • Carbonate-bicarbonate buffers (e.g., 0.1 M sodium bicarbonate)[6][12]

  • HEPES buffers

  • Borate buffers[4]

Incompatible Buffers: [4]

  • Tris (tris(hydroxymethyl)aminomethane)[4][]

  • Glycine[4]

If your protein of interest is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before initiating the conjugation reaction.[4]

Visualizing the Chemistry and Workflow

NHS_Ester_Reaction_Mechanism cluster_reactants Reactants cluster_product Products Protein_NH2 Protein-NH₂ (Primary Amine) Amide_Bond Protein-NH-CO-Label (Stable Amide Bond) Protein_NH2->Amide_Bond Nucleophilic Attack NHS_Ester Label-CO-O-NHS (NHS Ester) NHS_Ester->Amide_Bond NHS N-Hydroxysuccinimide NHS_Ester->NHS Leaving Group

Caption: Reaction mechanism of NHS ester conjugation with a primary amine.

pH_Dependence cluster_low_pH Low pH (< 7) cluster_optimal_pH Optimal pH (8.3 - 8.5) cluster_high_pH High pH (> 9) NHS_Ester NHS Ester Slow_Hydrolysis Slow Hydrolysis NHS_Ester->Slow_Hydrolysis Moderate_Hydrolysis Manageable Hydrolysis NHS_Ester->Moderate_Hydrolysis Fast_Hydrolysis Rapid Hydrolysis NHS_Ester->Fast_Hydrolysis Protonated_Amine R-NH₃⁺ (Unreactive) Low_Yield Low Conjugation Yield Protonated_Amine->Low_Yield Deprotonated_Amine R-NH₂ (Reactive) High_Yield High Conjugation Yield Deprotonated_Amine->High_Yield Reactive_Amine R-NH₂ (Reactive) Low_Yield_2 Low Conjugation Yield Fast_Hydrolysis->Low_Yield_2 Experimental_Workflow A 1. Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) C 3. Mix Solutions (Add NHS ester to protein) A->C B 2. Prepare NHS Ester Solution (Anhydrous DMSO or DMF) B->C D 4. Incubate (1-4h at RT or overnight at 4°C) C->D E 5. Quench Reaction (Optional) (Add Tris or glycine) D->E F 6. Purify Conjugate (Gel filtration, dialysis) E->F G 7. Characterize Conjugate (Determine Degree of Labeling) F->G

References

Application Notes and Protocols for the Purification of Peptides Modified with Fmoc-NH-ethyl-SS-propionic NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purification of synthetic peptides is a critical step in research and drug development to ensure the removal of impurities generated during synthesis.[1] Peptides modified with linkers such as Fmoc-NH-ethyl-SS-propionic NHS ester, which contains a cleavable disulfide bond, present unique challenges and considerations during purification. The presence of the hydrophobic Fmoc group and the reactive disulfide bond requires carefully optimized purification protocols to achieve high purity and yield.

This document provides detailed application notes and protocols for the purification of peptides modified with this compound using High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE).

Key Challenges in Purification

The primary challenges in purifying peptides modified with this linker include:

  • Hydrophobicity: The Fmoc group significantly increases the hydrophobicity of the peptide, which can lead to aggregation and difficult separation.

  • Disulfide Bond Stability: The disulfide bond is susceptible to reduction or scrambling under certain conditions, which can lead to the formation of impurities.[2][3][4]

  • Removal of Synthesis Impurities: Truncated or deleted peptide sequences and residual protecting groups must be effectively removed.

Experimental Protocols

Cleavage and Deprotection of the Modified Peptide from Solid Support

Prior to purification, the peptide must be cleaved from the solid-phase synthesis resin and deprotected. The disulfide bond in the linker is generally stable to standard TFA cleavage conditions.[5]

Materials:

  • Peptide-bound resin

  • Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Nitrogen gas

Protocol:

  • Wash the peptide-bound resin thoroughly with DCM to remove any residual dimethylformamide (DMF).

  • Dry the resin under a stream of nitrogen.

  • Prepare the cleavage cocktail fresh. For every 1 gram of resin, use 10-20 mL of the cocktail.

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin 2-3 times with a small volume of the cleavage cocktail or TFA.

  • Combine all filtrates and precipitate the crude peptide by adding it dropwise to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most common and effective method for purifying synthetic peptides, offering high resolution and efficiency.[6][7]

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 10 µm particle size, 100-300 Å pore size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) (ACN)

  • Crude peptide dissolved in a minimal amount of a suitable solvent (e.g., a small amount of Mobile Phase A, or a solvent containing DMSO or DMF if solubility is an issue).

Protocol:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Dissolve the crude peptide in a minimal volume of a suitable solvent. Ensure the sample is fully dissolved and filtered before injection.

  • Inject the sample onto the column.

  • Elute the peptide using a linear gradient of Mobile Phase B. The specific gradient will depend on the hydrophobicity of the peptide and should be optimized. A typical starting gradient is 5% to 65% B over 40-60 minutes.

  • Monitor the elution at 214 nm and 280 nm (if the peptide contains tryptophan or tyrosine).

  • Collect fractions corresponding to the main peptide peak.

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the fractions with the desired purity (>95% is a common target for many research applications).[8]

  • Lyophilize the pooled fractions to obtain the purified peptide as a TFA salt.

Purification by Solid-Phase Extraction (SPE)

SPE is a rapid and economical method for desalting and purifying crude peptides, particularly for applications that do not require the high resolution of HPLC.[1][9]

Instrumentation and Materials:

  • SPE cartridges (e.g., C18)

  • Vacuum manifold or positive pressure processor

  • Conditioning Solution: 100% Acetonitrile (ACN) with 0.1% TFA

  • Equilibration Solution: 5% ACN in water with 0.1% TFA

  • Wash Solution: 5% ACN in water with 0.1% TFA

  • Elution Solution: A higher concentration of ACN in water with 0.1% TFA (e.g., 50-70% ACN, to be optimized).

Protocol:

  • Condition the SPE cartridge by passing 2-3 column volumes of the Conditioning Solution.

  • Equilibrate the cartridge by passing 2-3 column volumes of the Equilibration Solution.

  • Dissolve the crude peptide in the Equilibration Solution and load it onto the cartridge.

  • Wash the cartridge with 3-5 column volumes of the Wash Solution to remove salts and hydrophilic impurities.

  • Elute the peptide with 2-3 column volumes of the Elution Solution. The concentration of ACN in the elution buffer should be sufficient to desorb the peptide of interest while leaving more hydrophobic impurities on the column. Step gradients with increasing ACN concentrations can be used for better separation.

  • Analyze the eluted fractions for purity by analytical HPLC.

  • Lyophilize the purified fractions.

Data Presentation

The following tables provide representative data for the purification of a model peptide modified with a disulfide-containing linker.

Table 1: HPLC Purification Summary

ParameterCrude PeptidePurified Peptide
Purity (by HPLC) 55%>98%
Yield -35%
Retention Time Multiple PeaksSingle Major Peak

Table 2: SPE Purification Summary

ParameterCrude PeptidePurified Peptide
Purity (by HPLC) 55%~85-90%
Yield -60%
Primary Impurities Removed Salts, truncated peptides

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of a peptide modified with this compound.

G cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification cluster_analysis Analysis & Final Product SPPS Solid-Phase Peptide Synthesis Modification On-Resin Modification with This compound SPPS->Modification Cleavage TFA-mediated Cleavage from Resin Modification->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation HPLC Preparative RP-HPLC Precipitation->HPLC High Purity SPE Solid-Phase Extraction Precipitation->SPE Desalting/Lower Purity Analysis Purity Analysis (Analytical HPLC, MS) HPLC->Analysis SPE->Analysis Lyophilization Lyophilization Analysis->Lyophilization Purified_Peptide Purified Peptide Lyophilization->Purified_Peptide

Caption: Workflow for modified peptide synthesis and purification.

Logical Relationships in Purification Strategy

This diagram outlines the decision-making process for choosing a purification strategy based on the desired outcome.

G Crude_Peptide Crude Modified Peptide Desired_Purity Desired Purity Level? Crude_Peptide->Desired_Purity High_Purity High Purity (>95%) Desired_Purity->High_Purity Yes Moderate_Purity Moderate Purity/Desalting Desired_Purity->Moderate_Purity No HPLC Preparative RP-HPLC High_Purity->HPLC SPE Solid-Phase Extraction Moderate_Purity->SPE Final_Product_High Final Product for Sensitive Applications HPLC->Final_Product_High Final_Product_Moderate Final Product for Screening/Non-Quantitative Use SPE->Final_Product_Moderate

Caption: Purification strategy decision tree.

References

Application Notes and Protocols for Fmoc-NH-ethyl-SS-propionic NHS Ester in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-ethyl-SS-propionic NHS ester is a heterobifunctional, cleavable crosslinker designed for advanced drug delivery systems. Its unique structure, featuring an N-hydroxysuccinimide (NHS) ester, a reducible disulfide bond, and a fluorenylmethyloxycarbonyl (Fmoc) protected amine, offers a versatile platform for conjugating therapeutic agents to carrier molecules. This linker is particularly valuable in the development of stimuli-responsive drug delivery vehicles, such as antibody-drug conjugates (ADCs) and nanoparticles, which are designed to release their payload in the reductive environment of the intracellular space.

The NHS ester facilitates covalent attachment to primary amines on drug carriers like antibodies or polymers, forming a stable amide bond. The disulfide bond within the linker remains stable in the bloodstream but is susceptible to cleavage by reducing agents like glutathione (B108866) (GSH), which is found in significantly higher concentrations inside cells compared to the extracellular environment.[1][2][3] This differential in GSH levels allows for targeted drug release within the cytosol of cancer cells. The Fmoc-protected amine provides an orthogonal handle for further modification or for the attachment of additional molecules, such as targeting ligands or imaging agents, after the initial conjugation step.[4]

Data Presentation

The following tables summarize typical quantitative data obtained from drug delivery systems utilizing disulfide-based linkers. These values are illustrative and will vary depending on the specific drug, carrier, and experimental conditions.

Table 1: Representative Drug Loading and Encapsulation Efficiency

Drug CarrierTherapeutic AgentDrug Loading Content (wt%)Encapsulation Efficiency (%)
Polymeric MicellesDoxorubicin37.1>90
Carbon DotsDoxorubicin34.2Not Reported
PLGA NanoparticlesPaclitaxel~5.5~88

Data compiled from studies on various disulfide-linked drug delivery systems.[5][6][7][8]

Table 2: Representative In Vitro Drug Release Kinetics

Drug Delivery SystemRelease ConditionCumulative Release at 24h (%)
PEG-disulfide-DOX MicellesPBS, pH 7.4< 10
PEG-disulfide-DOX MicellesPBS, pH 7.4 + 10 mM DTT86.9
C-dots-S-S-doxPBS, pH 7.4 + 5 mM DTT~60
C-dots-S-S-doxPBS, pH 5.5 + 5 mM DTT~75

This data illustrates the enhanced drug release in the presence of a reducing agent (DTT), mimicking the intracellular environment.[5][6]

Table 3: Representative In Vitro Cytotoxicity (IC50 Values)

Cell LineDrug Delivery SystemIC50 Value
SK-BR-3 (HER2+)Anti-HER2 Affibody-MMAE130 pM
MDA-MB-231 (HER2-)Anti-HER2 Affibody-MMAE98 nM
MCF-7 (HER2-)HER2-targeting ADCNo significant cytotoxicity
BT-474 (HER2+)HER2-targeting ADCLow nanomolar range

IC50 values demonstrate the target-specific cytotoxicity of antibody-drug conjugates.[9][10]

Experimental Protocols

Protocol 1: Conjugation of a Therapeutic Agent to a Carrier using this compound

This protocol describes a general method for conjugating an amine-containing drug to a carrier molecule with available amine groups (e.g., lysine (B10760008) residues on an antibody or an amine-functionalized polymer).

Materials:

  • Drug with a primary amine group

  • Carrier molecule (e.g., antibody, polymer)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis membrane (appropriate MWCO) or size exclusion chromatography column

Procedure:

  • Preparation of Reagents:

    • Dissolve the this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

    • Dissolve the amine-containing drug in anhydrous DMF or DMSO. The concentration will depend on the drug's solubility.

    • Prepare a stock solution of TEA or DIPEA in the same anhydrous solvent.

  • Activation of the Drug (if necessary): If the drug does not have a primary amine, it may need to be functionalized first. This protocol assumes the drug has an available amine.

  • Reaction of Linker with Drug Carrier:

    • Dissolve the carrier molecule in PBS (pH 7.4) or a suitable buffer.

    • Add a 5-20 molar excess of this compound solution to the carrier solution.

    • Add a small amount of an organic co-solvent like DMF or DMSO if necessary to maintain solubility, typically not exceeding 10% (v/v).

    • Gently mix the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Purification of the Carrier-Linker Conjugate:

    • Remove the unreacted linker and by-products by dialysis against PBS (pH 7.4) or by using a size exclusion chromatography column (e.g., Sephadex G-25).

  • Fmoc Deprotection (Optional - if further conjugation is needed):

    • Treat the carrier-linker conjugate with a solution of 20% piperidine (B6355638) in DMF for 30 minutes at room temperature.

    • Purify the deprotected conjugate using dialysis or size exclusion chromatography to remove piperidine and the fluorenyl by-product.

  • Conjugation of Drug to the Deprotected Carrier-Linker:

    • This step would involve activating the drug's carboxyl group (if present) and reacting it with the newly exposed amine on the carrier-linker conjugate.

Note: This is a generalized protocol. Optimization of molar ratios, reaction times, and purification methods is crucial for each specific drug-carrier system.

Protocol 2: In Vitro Drug Release Study

This protocol outlines a method to evaluate the redox-responsive release of a drug from a disulfide-linked conjugate.

Materials:

  • Drug-conjugated nanoparticles or ADC

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dithiothreitol (DTT) or Glutathione (GSH)

  • Dialysis membrane (appropriate MWCO)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Release Media:

    • Prepare two sets of release media:

      • Control medium: PBS (pH 7.4)

      • Reductive medium: PBS (pH 7.4) containing 10 mM DTT or GSH.

  • Dialysis Setup:

    • Disperse a known amount of the drug conjugate (e.g., 1 mg) in 1 mL of PBS (pH 7.4).

    • Place the solution inside a dialysis bag.

    • Immerse the dialysis bag in a larger container with 50 mL of the release medium (either control or reductive).

    • Incubate at 37°C with gentle shaking.

  • Sample Collection:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the external release medium.

    • Replace the withdrawn volume with 1 mL of fresh release medium to maintain sink conditions.

  • Quantification of Released Drug:

    • Analyze the collected aliquots using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of the released drug.[11][12]

    • Create a standard curve of the free drug to quantify the amount released.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point using the following formula: Cumulative Release (%) = (Amount of drug in release medium / Initial amount of drug in conjugate) x 100

    • Plot the cumulative release percentage against time for both control and reductive conditions.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the cytotoxicity of the drug conjugate against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., a target-positive and a target-negative cell line for ADCs)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Drug conjugate, free drug, and unconjugated carrier (for controls)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or solubilization buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the drug conjugate, free drug, and unconjugated carrier in complete medium.

    • Remove the old medium from the wells and add 100 µL of the prepared drug solutions to the respective wells. Include untreated cells as a control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations

Signaling Pathways and Experimental Workflows

DrugDeliveryWorkflow cluster_synthesis Conjugate Synthesis cluster_delivery Systemic Circulation & Targeting cluster_release Intracellular Drug Release Drug Amine-containing Drug Linker Fmoc-NH-ethyl-SS-propionic NHS ester Carrier Carrier (Antibody/Polymer) Conjugate Drug-SS-Carrier Conjugate Circulation Stable in Circulation Targeting Tumor Targeting (EPR or Active) Internalization Cellular Internalization ReductiveEnv High GSH Environment Cleavage Disulfide Bond Cleavage ReleasedDrug Released Drug Apoptosis Cell Death

InVitroRelease cluster_setup Experimental Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis Conjugate Drug Conjugate in Dialysis Bag PBS PBS (pH 7.4) Conjugate->PBS Control PBS_GSH PBS (pH 7.4) + GSH/DTT Conjugate->PBS_GSH Reductive Incubate Incubate at 37°C PBS->Incubate PBS_GSH->Incubate Sample Collect Aliquots Over Time Incubate->Sample Quantify Quantify Released Drug (HPLC/UV-Vis) Sample->Quantify Plot Plot Cumulative Release vs. Time Quantify->Plot

CytotoxicityAssay cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_data Data Analysis Seed Seed Cells in 96-well Plate Incubate24h Incubate 24h Seed->Incubate24h AddDrug Add Drug Conjugate (Serial Dilutions) Incubate24h->AddDrug Incubate72h Incubate 48-72h AddDrug->Incubate72h AddMTT Add MTT Reagent Incubate72h->AddMTT Incubate4h Incubate 4h AddMTT->Incubate4h AddDMSO Add DMSO Incubate4h->AddDMSO Read Read Absorbance (570 nm) AddDMSO->Read CalcViability Calculate % Viability Read->CalcViability PlotIC50 Determine IC50 CalcViability->PlotIC50

References

Application Notes and Protocols for the Use of Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell. This targeted release mechanism enhances the therapeutic window by maximizing the concentration of the active drug at the tumor site while minimizing off-target toxicity.[1][2]

These application notes provide a comprehensive overview of the use of cleavable linkers in the development of ADCs. We will delve into the different types of cleavable linkers, their mechanisms of action, and provide detailed protocols for the synthesis, purification, characterization, and evaluation of ADCs with these linkers.

Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers can be broadly categorized into three main types based on their cleavage mechanism:

  • Protease-Sensitive Linkers: These linkers incorporate a short peptide sequence that is a substrate for proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells. The valine-citrulline (vc) dipeptide is the most common example and is often used in conjunction with a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC). Upon internalization of the ADC into the cancer cell and trafficking to the lysosome, cathepsin B cleaves the peptide bond, triggering the self-immolation of the PABC spacer and releasing the unmodified payload.[][4]

  • pH-Sensitive (Acid-Labile) Linkers: These linkers exploit the lower pH of the endosomal and lysosomal compartments (pH 4.5-6.5) compared to the bloodstream (pH ~7.4). Hydrazone bonds are the most common type of acid-labile linker. They remain stable at neutral pH but are rapidly hydrolyzed in the acidic environment of the endosome or lysosome, releasing the payload.[][4]

  • Glutathione-Sensitive (Reducible) Linkers: These linkers contain a disulfide bond that is susceptible to cleavage by reducing agents. The intracellular concentration of glutathione (B108866) (GSH) is significantly higher (1-10 mM) than in the plasma (~5 µM). This high intracellular GSH concentration rapidly reduces the disulfide bond, cleaving the linker and releasing the payload.[5][6]

Quantitative Data on ADCs with Cleavable Linkers

The choice of linker can significantly impact the in vitro and in vivo performance of an ADC. The following tables summarize key quantitative data for representative ADCs employing different cleavable linkers.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Cleavable Linkers

ADCLinker TypePayloadTarget AntigenCell LineIC50 (ng/mL)Reference
Brentuximab vedotinProtease-sensitive (vc-PABC)MMAECD30Karpas-29910-20[7]
Trastuzumab-vc-MMAEProtease-sensitive (vc-PABC)MMAEHER2NCI-N87~15[8]
Gemtuzumab ozogamicinpH-sensitive (Hydrazone)Calicheamicin (B1180863)CD33HL-600.01-0.1[9]
Inotuzumab ozogamicinpH-sensitive (Hydrazone)CalicheamicinCD22RAMOS~0.05[9]
Anetumab ravtansineDisulfideDM4MesothelinNCI-H226~5[10]

Table 2: In Vivo Efficacy of ADCs with Cleavable Linkers in Xenograft Models

ADCLinker TypePayloadTumor ModelDosing Regimen (mg/kg)Tumor Growth Inhibition (TGI)Reference
Brentuximab vedotinProtease-sensitive (vc-PABC)MMAEKarpas-2991, single doseComplete tumor regression[11]
Trastuzumab-DXdProtease-sensitive (GGFG)DeruxtecanNCI-N873, single doseSignificant tumor regression[12]
Gemtuzumab ozogamicinpH-sensitive (Hydrazone)CalicheamicinHL-600.2, q4d x 3Significant tumor regression[13]
Trastuzumab-SPDB-DM4DisulfideDM4KPL-410, single doseSignificant tumor regression[6]

Experimental Protocols

This section provides detailed protocols for the synthesis, purification, characterization, and evaluation of ADCs with cleavable linkers.

Protocol 1: Synthesis of a Protease-Cleavable ADC (vc-MMAE)

This protocol describes the synthesis of a cysteine-linked ADC using a maleimide-functionalized vc-MMAE linker.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

  • Maleimido-caproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-monomethylauristatin E (MC-vc-PABC-MMAE)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution (e.g., 10 mM N-acetyl cysteine)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Antibody Reduction:

    • To the antibody solution, add a calculated amount of TCEP solution to achieve partial reduction of the interchain disulfide bonds. A molar ratio of 2.5 equivalents of TCEP per antibody is a common starting point for achieving an average Drug-to-Antibody Ratio (DAR) of 4.

    • Incubate the reaction at 37°C for 1-2 hours.

    • Remove excess TCEP using a desalting column or tangential flow filtration (TFF), exchanging the buffer to a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4).

  • Drug-Linker Conjugation:

    • Dissolve the MC-vc-PABC-MMAE in DMSO to prepare a stock solution (e.g., 10 mM).

    • Add the drug-linker solution to the reduced antibody solution with gentle mixing. A molar excess of 1.5-2.0 equivalents of drug-linker per free thiol is typically used.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching:

    • Add the quenching solution to the reaction mixture to cap any unreacted maleimide (B117702) groups.

    • Incubate for 20-30 minutes at room temperature.

  • Purification:

    • Purify the ADC using SEC to remove unconjugated drug-linker, quenching agent, and any aggregates.

Protocol 2: Synthesis of a pH-Sensitive ADC (Hydrazone Linker)

This protocol outlines the synthesis of an ADC using a hydrazone linker, typically formed between a hydrazide-modified linker and a ketone-containing payload.

Materials:

  • Monoclonal antibody

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • Linker with a hydrazide group

  • Payload with a ketone group (e.g., a derivative of calicheamicin)

  • Conjugation and reaction buffers

Procedure:

  • Antibody Modification:

    • React the antibody with a bifunctional linker like SMCC to introduce maleimide groups onto the lysine (B10760008) residues.

    • Purify the maleimide-activated antibody.

  • Linker Attachment:

    • React the maleimide-activated antibody with a thiol-containing hydrazide linker.

    • Purify the hydrazide-modified antibody.

  • Hydrazone Formation:

    • React the hydrazide-modified antibody with the ketone-containing payload under mildly acidic conditions (pH 4-5) to form the hydrazone bond.[8][9]

    • Purify the final ADC.

Protocol 3: Synthesis of a Glutathione-Sensitive ADC (Disulfide Linker)

This protocol describes the conjugation of a payload to an antibody via a disulfide linkage.

Materials:

  • Monoclonal antibody

  • N-succinimidyl-4-(2-pyridyldithio)butanoate (SPDB) linker

  • Payload with a free thiol group (e.g., a maytansinoid derivative)

  • Reaction and purification buffers

Procedure:

  • Antibody Modification:

    • React the antibody with the SPDB linker to introduce pyridyldithio groups on the lysine residues.

    • Purify the modified antibody.

  • Disulfide Exchange:

    • React the pyridyldithio-activated antibody with the thiol-containing payload. A disulfide exchange reaction will occur, releasing pyridine-2-thione and forming the desired ADC.[6]

    • Purify the final ADC.

Protocol 4: Characterization of ADCs

A. Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy [14][][16][17][18]

  • Principle: This method uses the Beer-Lambert law to determine the concentrations of the antibody and the conjugated drug based on their different extinction coefficients at two wavelengths.

  • Procedure:

    • Measure the extinction coefficients of the antibody at 280 nm (ε_Ab,280_) and the drug at its maximum absorbance wavelength (λ_max_) (ε_Drug,λmax_) and at 280 nm (ε_Drug,280_).

    • Measure the absorbance of the ADC solution at 280 nm (A_280_) and λ_max_ (A_λmax_).

    • Calculate the concentrations of the antibody and the drug using the following equations:

      • C_Drug = A_λmax_ / ε_Drug,λmax_

      • C_Ab = (A_280_ - (ε_Drug,280_ * C_Drug)) / ε_Ab,280_

    • Calculate the average DAR: DAR = C_Drug / C_Ab

B. Determination of DAR and Heterogeneity by Hydrophobic Interaction Chromatography (HIC)

  • Principle: HIC separates ADC species based on their hydrophobicity. Since the payload is typically hydrophobic, species with higher DAR will be more hydrophobic and have longer retention times.

  • Procedure:

    • Use a HIC column and a gradient of decreasing salt concentration (e.g., ammonium (B1175870) sulfate) to elute the ADC species.

    • The chromatogram will show peaks corresponding to ADCs with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs).

    • The average DAR can be calculated from the weighted average of the peak areas.

Protocol 5: In Vitro Cytotoxicity Assay

This protocol describes a standard MTT assay to determine the potency (IC50) of an ADC.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-96 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the logarithm of the concentration. Determine the IC50 value from the dose-response curve.

Protocol 6: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a typical in vivo efficacy study using a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Target cancer cell line

  • Matrigel (optional)

  • ADC, vehicle control, and unconjugated antibody

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups and administer the ADC, vehicle, or control antibody via an appropriate route (e.g., intravenously).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition (TGI).

Visualizations

Signaling Pathways

auristatin_apoptosis cluster_cell Cancer Cell ADC ADC Receptor Target Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking MMAE MMAE Lysosome->MMAE Linker Cleavage (Cathepsin B) Tubulin Tubulin MMAE->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Arrest Microtubule->G2M_Arrest Caspase_Activation Caspase Activation G2M_Arrest->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage PARP_Cleavage->Apoptosis

Caption: Auristatin-induced apoptosis signaling pathway.[19][20][21]

calicheamicin_dna_damage cluster_cell Cancer Cell ADC ADC Receptor Target Antigen ADC->Receptor Binding Lysosome Lysosome Receptor->Lysosome Internalization Calicheamicin Calicheamicin Lysosome->Calicheamicin Linker Cleavage (Acidic pH) Nucleus Nucleus Calicheamicin->Nucleus DNA DNA Minor Groove Nucleus->DNA Binding Bergman_Cyclization Bergman Cyclization DNA->Bergman_Cyclization Reduction (GSH) Diradical Diradical Formation Bergman_Cyclization->Diradical DSB Double-Strand Breaks Diradical->DSB Hydrogen Abstraction Apoptosis Apoptosis DSB->Apoptosis

Caption: Calicheamicin-induced DNA damage pathway.[5][22][23][24][25][26]

Experimental Workflows

adc_synthesis_workflow cluster_synthesis ADC Synthesis and Purification start Start: Monoclonal Antibody reduction Antibody Reduction (e.g., TCEP) start->reduction conjugation Drug-Linker Conjugation reduction->conjugation quenching Quenching (e.g., N-acetyl cysteine) conjugation->quenching purification Purification (e.g., SEC) quenching->purification characterization Characterization (DAR, Purity, etc.) purification->characterization end Final ADC Product characterization->end

Caption: General workflow for ADC synthesis and purification.[23][27][28][29][30][31]

in_vivo_workflow cluster_invivo In Vivo Efficacy Study start Start: Tumor Cell Culture implantation Tumor Cell Implantation in Mice start->implantation growth Tumor Growth Monitoring implantation->growth randomization Randomization into Treatment Groups growth->randomization treatment ADC/Vehicle Administration randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Data Analysis (TGI, etc.) endpoint->analysis end Efficacy Results analysis->end

Caption: Workflow for an in vivo ADC efficacy study.[11]

Conclusion

The selection of a cleavable linker is a critical decision in the design of an effective and safe antibody-drug conjugate. Protease-sensitive, pH-sensitive, and glutathione-sensitive linkers each offer distinct advantages and are chosen based on the specific target, payload, and desired mechanism of action. The protocols and data presented in these application notes provide a framework for the rational design, synthesis, and evaluation of ADCs with cleavable linkers, guiding researchers in the development of the next generation of targeted cancer therapies.

References

Application Notes and Protocols for Fmoc-NH-ethyl-SS-propionic NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-ethyl-SS-propionic NHS ester is a heterobifunctional crosslinker that offers a versatile platform for bioconjugation, particularly in the fields of drug delivery, proteomics, and diagnostics.[1][2] This reagent incorporates three key functionalities:

  • An N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines on biomolecules.[1][2]

  • A fluorenylmethyloxycarbonyl (Fmoc) protected amine for orthogonal derivatization after the initial conjugation.[1][2]

  • A disulfide bond that allows for cleavable release of the conjugated molecule under reducing conditions.[1][2]

These features make it an ideal tool for applications such as the development of antibody-drug conjugates (ADCs), the creation of multifunctional probes, and the controlled release of therapeutic agents.[1][3][4]

Storage and Handling

Proper storage and handling are critical to maintain the reactivity and stability of this compound.

ParameterRecommendationSource(s)
Storage Temperature Store at -20°C in a desiccated environment. For long-term storage of solutions, -80°C is recommended.[2][3][5]
Protection Protect from moisture and light.[1][1]
Solvents Use anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.[1][1]
Solution Stability Prepare solutions immediately before use. The NHS ester moiety is susceptible to hydrolysis, especially in aqueous solutions. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for 1-2 months.[5]
Handling Precautions Allow the reagent to warm to room temperature before opening to prevent condensation.[6] Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]

Experimental Protocols

General Workflow for Bioconjugation and Cleavage

The following diagram illustrates the overall workflow for using this compound to conjugate a molecule of interest (e.g., a drug) to a biomolecule (e.g., an antibody) and its subsequent cleavage.

G cluster_0 Step 1: Conjugation cluster_1 Step 2: Optional Fmoc Deprotection & Further Conjugation cluster_2 Step 3: Cleavage A Biomolecule (e.g., Antibody with Lys residues) C Conjugation Reaction (pH 7.2-8.5) A->C B This compound B->C D Fmoc-protected Bioconjugate C->D E Fmoc Deprotection (e.g., Piperidine (B6355638) in DMF) D->E K Cleavage Reaction D->K F Bioconjugate with free amine E->F H Second Conjugation F->H G Second Molecule of Interest (e.g., Imaging Agent) G->H I Dual-functionalized Bioconjugate H->I J Reducing Agent (e.g., DTT, TCEP) J->K L Released Molecule K->L M Biomolecule K->M

General experimental workflow.
Protocol 1: Conjugation to Primary Amines

This protocol describes the conjugation of the NHS ester to primary amines on a protein.

Materials:

  • This compound

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Anhydrous DMSO or DMF

  • Reaction buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The optimal molar ratio should be determined empirically for each protein.

    • Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C. Reactions at a lower pH (e.g., 7.4) may require longer incubation times.[7]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess, unreacted reagent and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

ParameterRecommended ConditionSource(s)
Protein Concentration 1-10 mg/mL[7]
Reaction pH 7.2 - 8.5[8][9]
Molar Excess of NHS Ester 5-20 fold[7]
Reaction Time 1-4 hours at room temperature; overnight at 4°C[7]
Solvent for NHS Ester Anhydrous DMSO or DMF[1]
Protocol 2: Fmoc Deprotection

This protocol is for the removal of the Fmoc protecting group to expose a primary amine for further conjugation.

Materials:

  • Fmoc-protected bioconjugate

  • Deprotection solution: 20-30% piperidine in DMF

  • DMF for washing

  • Purification supplies (e.g., desalting column, HPLC)

Procedure:

  • Dissolve the Conjugate: If the bioconjugate is lyophilized, dissolve it in a minimal amount of DMF.

  • Deprotection: Add the deprotection solution to the conjugate. A typical treatment is to incubate for 10-20 minutes at room temperature. The reaction progress can be monitored by HPLC.

  • Removal of Reagents: After deprotection, the piperidine and dibenzofulvene-piperidine adduct must be removed. This can be achieved by precipitation of the bioconjugate followed by washing, or by size exclusion chromatography.

ParameterRecommended ConditionSource(s)
Deprotection Reagent 20-30% Piperidine in DMF[10][11]
Reaction Time 10-20 minutes[10][11]
Temperature Room Temperature[10][11]
Protocol 3: Disulfide Bond Cleavage

This protocol describes the cleavage of the disulfide bond to release the conjugated molecule.

Materials:

  • Disulfide-linked bioconjugate

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Prepare the Conjugate Solution: Dissolve the bioconjugate in the reaction buffer.

  • Cleavage Reaction: Add the reducing agent to the conjugate solution. The final concentration and incubation time will depend on the specific reducing agent and the desired extent of cleavage.

  • Analysis: The cleavage can be monitored and quantified by techniques such as HPLC, mass spectrometry, or SDS-PAGE (under reducing vs. non-reducing conditions).

Reducing AgentTypical ConcentrationIncubation TimeNotes
DTT 10-50 mM30-60 min at 37°CCan interfere with downstream maleimide (B117702) chemistry.
TCEP 1-10 mM15-30 min at room temp.More stable and does not absorb at 280 nm. Odorless.

Logical Relationships in Application

The following diagram illustrates the decision-making process and logical flow when using this multifunctional linker.

G A Start: Need for a cleavable bioconjugate B Couple to primary amine using NHS ester A->B C Is a second functionality needed? B->C D Yes C->D E No C->E F Remove Fmoc group D->F H Final Bioconjugate E->H G Conjugate second molecule to the new amine F->G G->H I Is release of the payload required? H->I J Yes I->J K No I->K L Cleave disulfide bond with reducing agent J->L N Use as a stable conjugate K->N M Released payload and biomolecule L->M O End M->O N->O

Decision workflow for linker application.

Safety and Disposal

  • Safety: Always handle the reagent and its solutions in a chemical fume hood.[6] Wear appropriate PPE. In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.

  • Disposal: Dispose of the reagent and any waste in accordance with local, state, and federal regulations.

These application notes provide a comprehensive guide for the effective use of this compound in various bioconjugation applications. For optimal results, it is recommended to perform small-scale pilot experiments to determine the ideal reaction conditions for your specific biomolecules and experimental setup.

References

Troubleshooting & Optimization

Hydrolysis rate of Fmoc-NH-ethyl-SS-propionic NHS ester in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Fmoc-NH-ethyl-SS-propionic NHS ester in aqueous buffer.

Hydrolysis of NHS Esters: FAQs

Q1: What is the primary factor influencing the stability of this compound in aqueous solutions?

The stability of N-hydroxysuccinimide (NHS) esters, including this compound, is significantly influenced by the pH of the aqueous buffer.[1][2][3] Hydrolysis, the reaction with water that renders the NHS ester inactive for conjugation, is the primary competing reaction.[1][4] This hydrolysis rate increases significantly with a rise in pH.[1][2][3]

Q2: What is the optimal pH for performing conjugation reactions with this NHS ester?

The optimal pH for coupling amines with NHS esters in aqueous buffers is between 8.3 and 8.5.[5][6] While a slightly alkaline pH is necessary to ensure the primary amine of the target molecule is deprotonated and thus nucleophilic, a higher pH will accelerate the rate of NHS ester hydrolysis, reducing conjugation efficiency.[1][7][8]

Q3: How does temperature affect the hydrolysis rate?

Higher temperatures accelerate the rate of all chemical reactions, including the hydrolysis of NHS esters.[1] For NHS esters in general, the half-life can decrease significantly with an increase in temperature. For example, the half-life of a typical NHS ester at pH 7.0 is 4-5 hours at 0°C, but this decreases at higher temperatures.[2][3]

Q4: Can the buffer composition affect the reaction?

Yes, it is critical to avoid buffers containing primary amines, such as Tris or glycine.[4][9][10] These buffers will compete with the target molecule for reaction with the NHS ester, leading to reduced labeling efficiency and the formation of unwanted side products.[4] Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Efficiency Hydrolysis of the NHS ester: The reagent may have hydrolyzed due to improper storage or prolonged exposure to aqueous buffer before addition of the target molecule.Prepare the NHS ester solution immediately before use.[4] Ensure the reagent is stored desiccated to prevent degradation from moisture.[9][11] Consider increasing the molar excess of the NHS ester in the reaction.
Suboptimal pH: The pH of the reaction buffer may be too low, resulting in protonated (and thus unreactive) primary amines on the target molecule.Adjust the reaction buffer to the optimal pH range of 8.3-8.5.[5][6]
Presence of competing nucleophiles: The buffer or sample may contain primary amines (e.g., Tris, glycine) that compete with the target molecule.[4][9][10]Use a non-amine-containing buffer such as phosphate, HEPES, or borate.[2] If the sample contains primary amines, perform a buffer exchange prior to conjugation.
High Background/Non-Specific Binding Excess unreacted NHS ester: Failure to remove all unreacted or hydrolyzed label after the conjugation reaction is a major source of background signal.[4]Purify the conjugate using a desalting column (size-exclusion chromatography) or dialysis to remove small molecule contaminants.[4]
Precipitation of the conjugate: Improper reaction conditions can cause the protein or the conjugate to aggregate, trapping unbound label.Optimize reaction conditions such as protein concentration and reagent stoichiometry.
Inconsistent Results Variability in reagent activity: The NHS ester may have partially hydrolyzed over time, leading to inconsistent performance.To assess the reactivity of your NHS ester, you can compare its absorbance at 260-280 nm before and after intentional hydrolysis with a strong base.[9] A significant increase in absorbance after hydrolysis indicates active reagent.[9]

Quantitative Data: Half-life of NHS Esters in Aqueous Buffer

pHHalf-life
7.04-5 hours[12][13]
8.01 hour[12][13]
8.5~30 minutes (estimated)
8.610 minutes[12][13]
9.0Minutes[9][11]

Experimental Protocols

General Protocol for Protein Conjugation
  • Prepare Protein Solution: Dissolve the protein to be labeled in a non-amine-containing buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in a small amount of a dry, water-miscible organic solvent such as DMSO or DMF.[8]

  • Perform Conjugation: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or 4 hours at 4°C.

  • Quench Reaction (Optional): To stop the reaction, add a quenching agent such as Tris, glycine, or hydroxylamine (B1172632) to a final concentration of 20-50 mM.[4][12][13]

  • Purify Conjugate: Remove unreacted NHS ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol for Quenching the NHS Ester Reaction
  • Prepare a stock solution of the quenching agent (e.g., 1 M Tris-HCl, pH 8.0).

  • Add the quenching agent to the reaction mixture to a final concentration of 20-50 mM.

  • Incubate for 15-30 minutes at room temperature to ensure all unreacted NHS ester is quenched.

Visualizations

Hydrolysis_Mechanism cluster_ester This compound cluster_reactants Reactants cluster_products Products Ester Fmoc-NH-ethyl-SS-propionic NHS Ester Hydrolyzed_Ester Hydrolyzed Ester (Inactive) Ester->Hydrolyzed_Ester Hydrolysis (competing reaction) Conjugate Amide Bond (Stable Conjugate) Ester->Conjugate Aminolysis (desired reaction) NHS N-Hydroxysuccinimide Ester->NHS H2O Water (H₂O) H2O->Hydrolyzed_Ester Amine Primary Amine (R-NH₂) Amine->Conjugate

Caption: Hydrolysis vs. Aminolysis of NHS Ester.

Experimental_Workflow Start Start Prepare_Protein 1. Prepare Protein Solution (non-amine buffer) Start->Prepare_Protein Prepare_NHS 2. Prepare NHS Ester Solution (freshly made in DMSO/DMF) Prepare_Protein->Prepare_NHS Conjugation 3. Mix Protein and NHS Ester (incubate 1-2h RT) Prepare_NHS->Conjugation Quench 4. Quench Reaction (add Tris or Glycine) Conjugation->Quench Purify 5. Purify Conjugate (desalting column/dialysis) Quench->Purify End End Purify->End

Caption: General Experimental Workflow for Conjugation.

References

Technical Support Center: NHS Ester Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester-based protein labeling. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of an NHS ester in protein labeling?

A1: N-hydroxysuccinimide (NHS) esters are reagents designed to react with primary aliphatic amine groups (–NH₂).[1] In the context of proteins, these reactive sites are primarily the N-terminus of the polypeptide chain and the side chain of lysine (B10760008) residues.[1] This reaction, a nucleophilic acyl substitution, forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.[1]

Q2: What is the major side reaction that occurs during NHS ester labeling?

A2: The primary competing side reaction is the hydrolysis of the NHS ester.[2][3][4] In this reaction, the NHS ester reacts with water, leading to the formation of an unreactive carboxylic acid and the release of NHS. This hydrolysis is a significant factor in reducing labeling efficiency, as it consumes the NHS ester, making it unavailable to react with the protein's primary amines.[2][3] The rate of hydrolysis is highly dependent on the pH of the reaction buffer.[5]

Q3: Can NHS esters react with other amino acid residues besides lysine?

A3: Yes, while NHS esters are highly selective for primary amines, they can react with other nucleophilic amino acid side chains.[1] Notable side reactions have been observed with serine, threonine, and tyrosine, particularly when these residues are situated in favorable microenvironments within the protein's structure.[1][6][7] Reactions with cysteine and histidine are also possible but are generally less common or result in less stable products.[1][8]

Q4: Which buffers are recommended for NHS ester conjugation reactions?

A4: Amine-free buffers are essential for successful NHS ester conjugations.[4][9] Recommended buffers include phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[2][10] It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target protein for reaction with the NHS ester, thereby reducing the efficiency of the desired conjugation.[4][9][10]

Troubleshooting Guides

Problem 1: Low Labeling Efficiency or No Reaction
Possible Cause Recommended Solution
Hydrolysis of NHS Ester The NHS ester is sensitive to moisture and can hydrolyze over time.[4][10] Ensure the NHS ester is stored properly under desiccated conditions and allow it to warm to room temperature before opening to prevent condensation.[11] Prepare the NHS ester solution in an anhydrous solvent like DMSO or DMF immediately before use.[4][12][13] Avoid repeated freeze-thaw cycles of the NHS ester solution.[4][14]
Suboptimal pH The reaction is pH-dependent.[15][16] At a low pH, primary amines are protonated and less reactive.[15][16] At a high pH, the rate of NHS ester hydrolysis increases.[15] The optimal pH range for most NHS ester conjugations is between 7.2 and 8.5.[1][2][4][10] A pH of 8.3-8.5 is often a good starting point.[15][17][18]
Presence of Competing Amines Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for the NHS ester.[4][9][10] Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or borate buffer before starting the conjugation.[9][10]
Low Protein Concentration In dilute protein solutions, the competing hydrolysis reaction is more likely to occur.[10] If possible, increase the concentration of your protein to favor the conjugation reaction.[10]
Insufficient Molar Excess of NHS Ester The ideal molar ratio of NHS ester to protein can vary. It is advisable to perform a titration experiment with different molar excesses (e.g., 5-fold, 10-fold, 20-fold) to find the optimal ratio for your specific protein and desired degree of labeling.[10][19]
Problem 2: Protein Precipitation During or After Labeling
Possible Cause Recommended Solution
High Concentration of Organic Solvent Many NHS esters are first dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this to your aqueous protein solution can cause precipitation. Keep the final concentration of the organic solvent to a minimum, typically between 0.5% and 10%.[10]
Over-labeling of the Protein Excessive modification of lysine residues can alter the protein's surface charge and solubility, leading to aggregation and precipitation. Reduce the molar excess of the NHS ester in the reaction or shorten the reaction time.[10]
Use of a Hydrophobic NHS Ester Conjugating a very hydrophobic molecule to your protein can decrease the overall solubility of the conjugate. Consider using a PEGylated version of the NHS ester to increase the hydrophilicity of the final product.[10]
Problem 3: Lack of Reproducibility Between Experiments
Possible Cause Recommended Solution
Inconsistent Reagent Quality The NHS ester may have hydrolyzed due to improper storage or handling.[4] Test the reactivity of your NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis with a strong base.[20] Always use freshly prepared solutions of the NHS ester.[4]
Inaccurate pH Measurement Ensure your pH meter is properly calibrated and that the reaction buffer pH is consistently within the optimal range of 7.2-8.5.[10]
Variations in Reaction Time and Temperature Keep reaction times and temperatures consistent between experiments. Reactions are typically run for 0.5 to 4 hours at room temperature or 4°C.[2]

Data Presentation

Table 1: Stability of NHS Esters in Aqueous Solution

This table summarizes the stability of NHS esters in aqueous solutions at different pH values and temperatures. The half-life is the time it takes for half of the reactive NHS ester to hydrolyze.

pHTemperature (°C)Half-life
7.004-5 hours[2][3]
8.6410 minutes[2][3]

Note: The half-life can vary depending on the specific NHS ester compound and buffer composition.

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general guideline. Optimization may be necessary for your specific protein and label.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester label

  • Anhydrous DMSO or DMF[12]

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[12]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[12]

  • Desalting column or dialysis cassette for purification[12]

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange. The optimal protein concentration is typically 1-10 mg/mL.[15]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF.[4][12]

  • Perform the Conjugation: Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution.[19] The optimal ratio should be determined empirically. Incubate the reaction for 30 minutes to 4 hours at room temperature or overnight at 4°C.[2][14]

  • Quench the Reaction (Optional): To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.[19]

  • Purify the Conjugate: Remove unreacted label and byproducts using a desalting column, dialysis, or another suitable chromatographic method.[14]

  • Determine the Degree of Labeling: Quantify the efficiency of the labeling reaction using spectrophotometry or another appropriate method.[12]

  • Store the Labeled Protein: Store the purified conjugate under appropriate conditions, typically at 4°C or -20°C, and protect from light if fluorescently labeled.[12]

Protocol for Testing the Reactivity of an NHS Ester

This protocol allows you to assess the activity of your NHS ester reagent.

Materials:

  • NHS ester reagent

  • Amine-free buffer (e.g., phosphate buffer, pH 7-8)

  • 0.5-1.0 N NaOH

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Dissolve 1-2 mg of the NHS ester reagent in 2 mL of the amine-free buffer.

  • Prepare a control tube with 2 mL of the same buffer.

  • Immediately, zero the spectrophotometer at 260 nm using the control tube and then measure the absorbance of the NHS ester solution.[11]

  • To the NHS ester solution, add a small volume of 0.5-1.0 N NaOH to induce complete hydrolysis.

  • Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed reagent at 260 nm.[11]

Interpretation:

  • If the absorbance after adding NaOH is significantly greater than the initial absorbance, the NHS ester reagent is active.

  • If there is little to no increase in absorbance, the reagent has likely hydrolyzed and is inactive.[21]

Visualizations

G cluster_reactants Reactants cluster_products Products NHS_Ester R-C(=O)O-NHS (NHS Ester) Amide_Bond Protein-NH-C(=O)-R (Stable Amide Bond) NHS_Ester->Amide_Bond Desired Reaction Carboxylic_Acid R-COOH (Inactive Carboxylic Acid) NHS_Ester->Carboxylic_Acid Side Reaction (Hydrolysis) Protein_Amine Protein-NH₂ (Primary Amine) Protein_Amine->Amide_Bond Water H₂O (Water) Water->Carboxylic_Acid NHS NHS (N-hydroxysuccinimide) Amide_Bond->NHS Carboxylic_Acid->NHS

Caption: Competing reaction pathways for NHS esters.

G Start Start Buffer_Exchange Prepare Protein (Amine-free buffer) Start->Buffer_Exchange Conjugation Incubate (Protein + NHS Ester) Buffer_Exchange->Conjugation Prepare_NHS Prepare NHS Ester (Anhydrous solvent) Prepare_NHS->Conjugation Quench Quench Reaction (e.g., Tris buffer) Conjugation->Quench Purification Purify Conjugate (e.g., Desalting column) Quench->Purification Analysis Analyze Conjugate (e.g., Spectrophotometry) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for NHS ester bioconjugation.

G Start Low Labeling Efficiency? Check_pH Is pH between 7.2-8.5? Start->Check_pH Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Buffer Amine-free buffer? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Buffer_Exchange Perform buffer exchange Check_Buffer->Buffer_Exchange No Check_NHS NHS ester freshly prepared? Check_Buffer->Check_NHS Yes Buffer_Exchange->Check_NHS Prepare_Fresh Prepare fresh NHS ester Check_NHS->Prepare_Fresh No Increase_Molar_Ratio Increase NHS ester molar ratio Check_NHS->Increase_Molar_Ratio Yes Prepare_Fresh->Increase_Molar_Ratio Success Problem Solved Increase_Molar_Ratio->Success

Caption: Troubleshooting decision tree for low conjugation yield.

References

Optimizing Fmoc deprotection without premature disulfide cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to common challenges in peptide synthesis.

Troubleshooting Guide: Optimizing Fmoc Deprotection Without Premature Disulfide Cleavage

This guide addresses the critical challenge of efficiently removing the Fmoc protecting group during solid-phase peptide synthesis (SPPS) while preserving the integrity of existing disulfide bonds, particularly in cysteine-rich peptides.

Issue 1: Partial or Complete Cleavage of Disulfide Bonds During Fmoc Deprotection

  • Symptoms:

    • Mass spectrometry (MS) analysis of the crude peptide shows species with masses corresponding to the reduced form of the peptide (additional +2 Da for each broken disulfide bond).

    • HPLC analysis reveals multiple peaks, indicating a heterogeneous mixture of oxidized and reduced forms.

    • Loss of biological activity in the final peptide.

  • Possible Causes & Solutions:

CauseRecommended Solution
Standard piperidine (B6355638) solutions can be slightly basic and may contain impurities. Use a freshly prepared, high-quality 20% piperidine in DMF solution for each synthesis. Some researchers have found that including 0.1 M HOBt in the deprotection mixture can help suppress some side reactions, though its effect on disulfide stability is not fully elucidated.[1]
Prolonged exposure to the basic deprotection reagent. Minimize the Fmoc deprotection time. A typical protocol involves a 2-minute pre-wash followed by a 5-7 minute deprotection step with 20% piperidine in DMF.[1][2] For sequences prone to aggregation, a second, shorter deprotection step may be necessary.[3]
Use of stronger bases or alternative deprotection reagents. While alternatives to piperidine exist, such as DBU/piperazine (B1678402), their compatibility with disulfide-rich peptides should be carefully evaluated.[4][5] Stick to standard, well-documented protocols when working with sensitive sequences.
Thiol-mediated reduction. Ensure that no residual thiol-containing scavengers from previous steps are present. Thorough washing of the resin between all steps is critical.

Issue 2: Incomplete Fmoc Deprotection Leading to Deletion Sequences

  • Symptoms:

    • MS analysis of the crude peptide shows a significant peak corresponding to the desired peptide minus one or more amino acids (deletion sequences).[6]

    • A positive Kaiser test after the deprotection step indicates the presence of unreacted primary amines.[6]

  • Possible Causes & Solutions:

CauseRecommended Solution
Peptide aggregation on the resin. For "difficult sequences" prone to aggregation, consider using a more polar solvent like N-methylpyrrolidone (NMP) instead of or in combination with DMF.[7] Microwave-assisted synthesis can also help disrupt secondary structures and improve reagent accessibility.[8]
Steric hindrance around the N-terminus. Increase the deprotection time slightly or perform a second deprotection step. Ensure vigorous mixing or bubbling of nitrogen to facilitate reagent access to the peptide-resin.[2]
Degraded deprotection reagent. Always use a fresh solution of 20% piperidine in DMF. Piperidine can degrade over time, leading to reduced deprotection efficiency.[6]

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for Fmoc deprotection?

A1: The most common method for Fmoc deprotection is treatment of the peptide-resin with a 20% solution of piperidine in N,N-dimethylformamide (DMF).[1][2] A typical cycle involves:

  • Washing the resin with DMF.

  • Treating the resin with the 20% piperidine/DMF solution for 2-3 minutes.

  • Draining the solution.

  • Treating the resin again with fresh 20% piperidine/DMF for 5-10 minutes.

  • Thoroughly washing the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[7]

Q2: Can I use a different base for Fmoc deprotection?

A2: Yes, other bases such as 4-methylpiperidine (B120128) (4MP), piperazine (PZ), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been used.[4][8][9] These may offer advantages in terms of reduced toxicity or different reactivity profiles.[8][9] However, when working with peptides containing disulfide bonds, it is crucial to validate any non-standard deprotection protocol to ensure it does not lead to premature disulfide cleavage.

Q3: How can I monitor the completeness of Fmoc deprotection?

A3: The Kaiser test (or ninhydrin (B49086) test) is a common qualitative method to detect the presence of free primary amines on the resin after deprotection.[6] A positive result (a blue bead color) indicates that the Fmoc group has been successfully removed. A negative result (yellow beads) suggests incomplete deprotection.[6]

Q4: What are the best practices for synthesizing peptides with multiple disulfide bonds?

A4: The synthesis of peptides with multiple disulfide bonds requires an orthogonal protection strategy.[10] This involves using different classes of cysteine side-chain protecting groups that can be removed selectively under different conditions. For example, the acid-labile trityl (Trt) group can be used alongside the acetamidomethyl (Acm) group, which is removed by iodine or mercury(II) acetate, or the S-tert-butylthio (StBu) group, which is removed by reduction with thiols.[10]

Q5: Should I be concerned about disulfide scrambling during the final cleavage from the resin?

A5: Yes, disulfide scrambling can occur during the final cleavage and deprotection step, which is typically performed with a strong acid like trifluoroacetic acid (TFA). To minimize this, it is important to use a cleavage cocktail that contains appropriate scavengers.[11] For peptides with disulfide bonds, it is generally recommended to avoid thiol-based scavengers like dithiothreitol (B142953) (DTT) or 1,2-ethanedithiol (B43112) (EDT) in the final cleavage cocktail, as these will reduce the disulfide bonds.[12] Triisopropylsilane (TIS) is a common and effective scavenger for this purpose.

Experimental Protocols

Protocol 1: Standard On-Resin Fmoc Deprotection

  • Swell the peptide-resin in DMF for 30-60 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the deprotection solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.[3]

  • Drain the solution and wash the resin thoroughly with DMF (5 times for 1 minute each), followed by dichloromethane (B109758) (DCM) (3 times for 1 minute each), and then DMF again (3 times for 1 minute each).[3]

Protocol 2: On-Resin Disulfide Bond Formation Using Iodine

This protocol is performed after the peptide chain has been fully assembled and the relevant cysteine protecting groups (e.g., Trt) have been selectively removed.

  • Swell the deprotected peptidyl-resin in DMF.

  • Prepare a solution of iodine (5-10 equivalents per disulfide bond) in DMF.

  • Add the iodine solution to the resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Wash the resin with DMF until the filtrate is colorless, followed by washing with DCM.[3]

Visualizations

Fmoc_Deprotection_Workflow Start Start: Fmoc-Peptide-Resin Swell Swell Resin in DMF Start->Swell Add_Piperidine Add 20% Piperidine/DMF Swell->Add_Piperidine Agitate1 Agitate (2-5 min) Add_Piperidine->Agitate1 Drain1 Drain Agitate1->Drain1 Add_Piperidine2 Add Fresh 20% Piperidine/DMF Drain1->Add_Piperidine2 Agitate2 Agitate (5-20 min) Add_Piperidine2->Agitate2 Drain2 Drain Agitate2->Drain2 Wash_DMF Wash with DMF (5x) Drain2->Wash_DMF Wash_DCM Wash with DCM (3x) Wash_DMF->Wash_DCM Wash_DMF2 Wash with DMF (3x) Wash_DCM->Wash_DMF2 End End: H2N-Peptide-Resin (Ready for Coupling) Wash_DMF2->End

Caption: Standard Fmoc deprotection workflow in SPPS.

Troubleshooting_Logic Problem Problem: Premature Disulfide Cleavage Check_Reagents Check Reagents: Fresh 20% Piperidine/DMF? Problem->Check_Reagents Check_Time Check Deprotection Time: Minimized? Problem->Check_Time Check_Washing Check Washing Protocol: Thorough? Problem->Check_Washing Solution_Reagents Solution: Use fresh, high-quality reagents. Check_Reagents->Solution_Reagents Solution_Time Solution: Optimize deprotection time. Check_Time->Solution_Time Solution_Washing Solution: Ensure complete removal of contaminants. Check_Washing->Solution_Washing

Caption: Troubleshooting logic for premature disulfide cleavage.

References

Technical Support Center: Troubleshooting Disulfide Bond Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for disulfide bond reduction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the reduction of disulfide bonds in proteins and peptides using Dithiothreitol (B142953) (DTT) and Tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

Frequently Asked Questions (FAQs)

Q1: What are the fundamental differences between DTT and TCEP as reducing agents?

Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are both effective in reducing disulfide bonds, but they differ in their mechanism, stability, and optimal usage conditions. DTT is a thiol-based reducing agent that forms a stable six-membered ring after reducing a disulfide bond, which drives the reaction to completion.[1][2] TCEP is a phosphine-based, thiol-free reducing agent that irreversibly reduces disulfides.[3][4] Key differences are summarized below.

Q2: My protein precipitates after adding the reducing agent. What could be the cause and how can I fix it?

Protein precipitation upon the addition of a reducing agent is a common issue, often arising from the disruption of structurally critical disulfide bonds that maintain the protein's native conformation.[1]

  • Possible Cause: The disulfide bonds being reduced are essential for maintaining the protein's tertiary or quaternary structure. Their cleavage leads to protein unfolding and subsequent aggregation.

  • Troubleshooting Steps:

    • Reduce the concentration of the reducing agent: Start with a lower concentration (e.g., 0.1-1 mM DTT) and incrementally increase it to find the minimum concentration required for the desired reduction without causing precipitation.[1]

    • Optimize buffer conditions: Ensure the buffer pH and ionic strength are optimal for the stability of the reduced protein. Additives like glycerol (B35011) (5-20%) can sometimes enhance solubility.[1]

    • Lower the protein concentration: High protein concentrations can favor aggregation once disulfide bonds are broken. Try performing the reduction at a more dilute protein concentration.[1]

Q3: I'm not observing complete reduction of the disulfide bonds. What are the likely reasons and solutions?

Incomplete reduction can stem from several factors, including the reagent's activity, reaction conditions, and the protein's structure.

  • Possible Causes & Solutions:

    • Inactive Reducing Agent: DTT solutions are susceptible to oxidation.[1] TCEP is more stable but can degrade over time, especially in phosphate (B84403) buffers.[5]

      • Solution: Always prepare fresh solutions of DTT before use.[1][6] Store DTT powder at -20°C in a desiccated environment.[1] TCEP stock solutions are stable for a few months when stored at -20°C.[7]

    • Suboptimal pH: DTT is most effective at a pH above 7.0, with an optimal range of 7.1-8.0.[1][2] Its reducing power significantly decreases in acidic conditions.[1] TCEP is effective over a broader pH range (1.5-9.0).[3][8]

      • Solution: Adjust the buffer pH to the optimal range for your chosen reducing agent.

    • Inaccessible Disulfide Bonds: The disulfide bonds may be buried within the protein's structure, making them inaccessible to the reducing agent.[1][9]

      • Solution: Perform the reduction under denaturing conditions by adding urea (B33335) (up to 8 M) or guanidine (B92328) hydrochloride (6 M) to the buffer to unfold the protein and expose the buried disulfide bonds.[1][10]

    • Insufficient Concentration or Incubation Time: The concentration of the reducing agent or the reaction time may be insufficient for complete reduction.

      • Solution: Increase the molar excess of the reducing agent and/or extend the incubation time. A molar excess of TCEP is recommended for a rapid and complete reaction.[3]

Q4: How can I quantify the extent of disulfide bond reduction?

Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) provides a common and reliable colorimetric method for quantifying free thiol (sulfhydryl) groups.[11][12][13] The number of free thiols is measured before and after the reduction reaction. The increase in the number of free thiols corresponds to the number of reduced disulfide bonds.

Troubleshooting Guides

Guide 1: Optimizing DTT and TCEP Reduction Conditions

The efficiency of disulfide bond reduction is highly dependent on the experimental conditions. The following tables summarize the key parameters for DTT and TCEP.

Table 1: Optimal Conditions for DTT-Mediated Disulfide Bond Reduction

ParameterRecommended RangeNotes
Concentration 1-100 mMFor maintaining reduced proteins: 1-10 mM. For complete reduction for electrophoresis: 50-100 mM.[2] For antibody reduction, 0.1-100 mM has been evaluated.[14]
pH 7.1 - 8.0DTT's reducing power diminishes in acidic conditions (below pH 7.0).[1][15]
Temperature Room Temperature to 56°CHigher temperatures can increase reduction efficiency but may also promote protein denaturation and aggregation.[2][16] For antibody reduction, 4°C to 56°C has been tested.[14]
Incubation Time 15 - 60 minutesDependent on protein structure, temperature, and DTT concentration.[1][2]

Table 2: Optimal Conditions for TCEP-Mediated Disulfide Bond Reduction

ParameterRecommended RangeNotes
Concentration 5-50 mMA molar excess is recommended for rapid and complete reduction.[3][4] For some applications, concentrations as low as 50 µM have been used with longer incubation.[17]
pH 1.5 - 9.0TCEP is effective over a much broader pH range than DTT.[3][8]
Temperature Room Temperature to 37°CHigher temperatures can be used but are often not necessary.[17][18]
Incubation Time 5 - 60 minutesReduction is often complete within 5 minutes at room temperature with sufficient TCEP concentration.[4][18] Dependent on protein concentration and accessibility of disulfide bonds.[18]
Guide 2: Downstream Application Compatibility

Residual reducing agents can interfere with subsequent experimental steps.

  • Nickel-NTA Affinity Chromatography: DTT can reduce the Ni2+ ions in the column, interfering with the purification of His-tagged proteins.

    • Solution: Use a lower concentration of DTT (≤ 5 mM) or switch to TCEP, which is more compatible with Ni-NTA columns.[1] Alternatively, remove DTT before loading the sample onto the column.[1]

  • Maleimide-Based Labeling: DTT contains thiols and will react with maleimides, reducing labeling efficiency.

    • Solution: TCEP is preferred for labeling cysteine residues with maleimides as it lacks a thiol group.[7] If DTT must be used, it needs to be removed prior to the labeling step.[19]

  • Mass Spectrometry: DTT can interfere with mass spectrometry analysis.

    • Solution: It is standard practice to remove DTT before mass spectrometry. This is often followed by an alkylation step to permanently cap the free thiols.[1]

Experimental Protocols

Protocol 1: Standard Protein Disulfide Bond Reduction

This protocol provides a general guideline for reducing disulfide bonds in a protein sample.

  • Sample Preparation: Dissolve the protein sample in a suitable buffer (e.g., Tris-HCl, PBS) to the desired concentration. For inaccessible disulfide bonds, a denaturing buffer containing 6 M Guanidine HCl or 8 M Urea can be used.[1]

  • Addition of Reducing Agent:

    • For DTT: Add DTT from a freshly prepared stock solution to a final concentration of 5-10 mM.[1]

    • For TCEP: Add TCEP from a stock solution to a final concentration of 5-50 mM.[3]

  • Incubation: Incubate the reaction mixture.

    • With DTT: Incubate for 30-60 minutes at 37°C or room temperature.[1][2]

    • With TCEP: Incubate for 15-30 minutes at room temperature.[3]

  • (Optional) Alkylation: To prevent the re-formation of disulfide bonds, free thiols can be alkylated. Add iodoacetamide (B48618) to a final concentration of 15-20 mM and incubate for 30 minutes at room temperature in the dark.[1][16]

  • Removal of Excess Reagents: If necessary for downstream applications, remove excess reducing agent and alkylating agent using methods such as dialysis or buffer exchange through a desalting column.[1]

Protocol 2: Quantification of Free Thiols using Ellman's Assay

This protocol describes how to determine the concentration of free thiol groups.

  • Prepare DTNB Stock Solution: Dissolve 40 mg of DTNB in 10 ml of DMSO to make a 10 mM stock solution. This solution can be stored at 4°C for up to 3 months.[18]

  • Prepare DTNB Working Solution: Dilute the stock solution 100-fold with a reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.5) to a final concentration of 0.1 mM.[18]

  • Assay Procedure: a. In a microcentrifuge tube, add 950 µl of the 0.1 mM DTNB working solution. b. Add 50 µl of the protein sample and mix by vortexing. The sample may need to be diluted beforehand. c. Prepare a blank by adding 50 µl of the reaction buffer to 950 µl of the DTNB working solution.

  • Measurement: Incubate for a few minutes at room temperature and measure the absorbance at 412 nm.

  • Calculation: The concentration of free thiols can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for the product (TNB) is 13,600 M⁻¹cm⁻¹.[20]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reduction Reduction cluster_post_reduction Post-Reduction Processing ProteinSample Protein Sample in Buffer Denaturant Add Denaturant (Optional) (e.g., 8M Urea) ProteinSample->Denaturant If disulfides are buried AddReductant Add DTT or TCEP ProteinSample->AddReductant Denaturant->AddReductant Incubate Incubate AddReductant->Incubate Alkylation Alkylation (Optional) (e.g., Iodoacetamide) Incubate->Alkylation Purification Remove Excess Reagents (e.g., Desalting Column) Incubate->Purification If alkylation is skipped Alkylation->Purification Analysis Downstream Analysis Purification->Analysis

Caption: Experimental workflow for disulfide bond reduction.

troubleshooting_logic cluster_reagent Reagent Issues cluster_conditions Reaction Conditions cluster_protein Protein Structure Start Incomplete Reduction? CheckReagent Is the reducing agent active? Start->CheckReagent No PrepFresh Prepare fresh DTT solution Use fresh TCEP stock CheckReagent->PrepFresh No CheckpH Is the pH optimal? CheckReagent->CheckpH Yes PrepFresh->Start AdjustpH Adjust pH (DTT: >7, TCEP: 1.5-9.0) CheckpH->AdjustpH No CheckConcTime Sufficient concentration/time? CheckpH->CheckConcTime Yes AdjustpH->Start IncreaseConcTime Increase molar excess and/or incubation time CheckConcTime->IncreaseConcTime No CheckAccessibility Are disulfide bonds buried? CheckConcTime->CheckAccessibility Yes IncreaseConcTime->Start AddDenaturant Add denaturant (Urea or Guanidine HCl) CheckAccessibility->AddDenaturant Yes Success Complete Reduction Achieved CheckAccessibility->Success No AddDenaturant->Start

Caption: Troubleshooting logic for incomplete disulfide bond reduction.

References

Improving solubility of Fmoc-labeled peptides in DMF

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with Fmoc-labeled peptides, particularly concerning their solubility in Dimethylformamide (DMF).

Frequently Asked Questions (FAQs)

Q1: Why is my Fmoc-labeled peptide poorly soluble in DMF?

A1: Poor solubility of Fmoc-labeled peptides in DMF is a common issue, often stemming from the intrinsic properties of the peptide sequence as it elongates during Solid-Phase Peptide Synthesis (SPPS). Key factors include:

  • Hydrophobic Amino Acids: Peptides rich in hydrophobic residues (e.g., Leucine, Isoleucine, Valine, Phenylalanine) tend to aggregate in the polar aprotic environment of DMF to minimize unfavorable solvent interactions.[1][2]

  • Peptide Aggregation: As the peptide chain grows, it can fold into secondary structures like β-sheets. These structures can lead to intermolecular hydrogen bonding between peptide chains, causing them to stick together and precipitate out of solution.[1][3] This aggregation hinders the access of reagents to the reactive sites of the peptide.[1]

  • Peptide Length: Longer peptides are generally more prone to aggregation and solubility issues than shorter ones.[2]

Q2: What are the immediate consequences of poor peptide solubility during synthesis?

A2: Poor solubility and aggregation can lead to several critical problems during SPPS:

  • Incomplete Reactions: Both Fmoc deprotection and amino acid coupling reactions can be incomplete because reagents cannot efficiently access the N-terminus of the growing peptide chain.[1]

  • Deletion Sequences: Failed coupling reactions result in peptides missing one or more amino acid residues.

  • Difficult Purification: The final crude product will contain a heterogeneous mixture of the target peptide and various truncated or modified sequences, complicating purification by HPLC.[1]

Q3: Can the choice of solvent affect solubility?

A3: Yes, the solvent plays a crucial role. While DMF is the most common solvent for SPPS, switching to or incorporating other solvents can significantly improve the solvation of the peptide-resin complex.[4]

  • N-Methylpyrrolidone (NMP): NMP is a more polar and efficient solvent than DMF for solvating peptide chains and can often overcome aggregation issues.[4][5]

  • Dimethyl Sulfoxide (DMSO): Adding DMSO to DMF (e.g., a 1:1 mixture) can enhance solubility.[4] However, DMSO should be used with caution as it can oxidize sensitive residues like Cysteine (Cys), Methionine (Met), and Tryptophan (Trp).[6]

Troubleshooting Guide: Improving Peptide Solubility

This guide provides a systematic approach to resolving solubility issues with Fmoc-labeled peptides in DMF.

Issue: Peptide-resin is clumping, or a gel-like substance has formed in the reaction vessel.

This indicates severe peptide aggregation. Follow this workflow to diagnose and solve the problem.

G start Peptide Aggregation Detected (Clumping/Gelling) solvent Step 1: Change Solvent System start->solvent result1 Problem Solved? solvent->result1 sonication Step 2: Apply Physical Disruption result2 Problem Solved? sonication->result2 additives Step 3: Use Disrupting Additives result3 Problem Solved? additives->result3 chem_mod Step 4: Resynthesize with Chemical Modifications result1->sonication No end Continue Synthesis result1->end Yes result2->additives No result2->end Yes result3->chem_mod No result3->end Yes

Caption: Troubleshooting workflow for peptide aggregation.

Step 1: Modify the Solvent Environment

Changing the solvent is often the first and most effective step to disrupt aggregation.

StrategyDescriptionRecommendation
Switch to NMP Replace DMF with N-Methylpyrrolidone (NMP) for all subsequent wash and reaction steps. NMP is a stronger solvent for protected peptides.[4]High
Use a Solvent Mixture Use a mixture of DMF/DMSO (1:1 v/v) to improve solvation.[4] Be mindful of potential oxidation of sensitive residues.Medium
"Magic Mixture" For extremely difficult sequences, use a 1:1:1 mixture of DCM/DMF/NMP containing 1% Triton X-100 and 2 M ethylenecarbonate.[3]High (for severe cases)
Step 2: Apply Physical Disruption Methods

Physical methods can help break up aggregates and improve reagent penetration.

MethodDescriptionRecommendation
Sonication Place the reaction vessel in a sonicating water bath during the deprotection and/or coupling steps to physically disrupt aggregate formation.[4][7]High
Heating Increase the reaction temperature. For example, difficult couplings can be performed at 40°C or even 55°C to enhance reaction kinetics and disrupt secondary structures.[3][4]Medium
Step 3: Incorporate Solubilizing Additives

Certain additives can disrupt the intermolecular hydrogen bonds that cause aggregation.

Additive TypeExample & ConcentrationDescriptionRecommendation
Chaotropic Salts 0.8 M NaClO₄ or LiCl in DMF; 4 M KSCN in DMF.[3]These salts disrupt hydrogen bonding networks. A short wash with the salt solution can be performed before the coupling step.[3]High
Step 4: Resynthesize with Sequence Modification (If Necessary)

If the above methods fail, the peptide sequence itself may need modification to prevent aggregation. This is a preventative measure for future syntheses.

ModificationDescription
Backbone Protection Incorporate a temporary protecting group like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) onto a backbone amide nitrogen. This physically prevents inter-chain hydrogen bonding.[4]
Pseudoproline Dipeptides Introduce a "kink" into the peptide backbone by using pseudoproline dipeptides (derivatives of Ser or Thr), which disrupts the formation of β-sheet secondary structures.[4]
Low-Load Resin Use a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) to increase the physical distance between growing peptide chains, reducing the likelihood of interaction.[3]
Issue: Fmoc deprotection is slow or incomplete.

Incomplete Fmoc removal is often a symptom of poor reagent access due to aggregation. The following workflow can help address this.

G start Incomplete Fmoc Removal check_reagent Step 1: Verify Reagent Quality start->check_reagent extend_time Step 2: Extend Deprotection Time check_reagent->extend_time result1 Problem Solved? extend_time->result1 stronger_base Step 3: Use a Stronger Base result2 Problem Solved? stronger_base->result2 solv_mod Step 4: Modify Solvent System result3 Problem Solved? solv_mod->result3 result1->stronger_base No end Proceed to Coupling result1->end Yes result2->solv_mod No result2->end Yes result3->end Yes

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Recommended Actions:
  • Verify Reagent Freshness: Ensure the piperidine (B6355638)/DMF solution is fresh. DMF can degrade over time to produce dimethylamine, which can cause premature Fmoc removal, while old piperidine can be less effective.[5]

  • Extend Reaction Time: Increase the duration of the second deprotection step from 10 minutes to 15-20 minutes to allow more time for the reagent to penetrate the peptide-resin matrix.

  • Use a Stronger Base: For particularly difficult sequences, a stronger deprotection cocktail can be used. A common alternative is 2% 1,8-Diazabicycloundec-7-ene (DBU) and 2% piperidine in DMF.[8] Use with caution, as DBU can increase the risk of aspartimide formation.[8]

  • Change the Solvent: As with aggregation issues, switching the deprotection solvent from DMF to NMP can improve reagent diffusion and deprotection efficiency.[4]

Experimental Protocols

Protocol 1: Difficult Coupling Using HATU

This protocol is recommended when standard coupling methods fail due to suspected peptide aggregation.[4]

  • Resin Preparation: Following Fmoc deprotection, wash the peptide-resin thoroughly with DMF (6 x 1 min).

  • Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-amino acid (4 eq.), HATU (3.95 eq.), and HOAt (4 eq.) in DMF.

  • Activation: Add DIPEA (8 eq.) to the activation mixture and vortex for 1-2 minutes.

  • Coupling: Add the activated mixture to the resin. Allow the reaction to proceed for 2-4 hours at room temperature. For very difficult couplings, the time can be extended, or the temperature may be increased to 40°C.[4]

  • Washing: After coupling is complete, wash the resin with DMF (5 x 1 min), DCM (3 x 1 min), and DMF again (3 x 1 min).

Protocol 2: Deprotection Using DBU/Piperidine

This protocol can be used for slow or incomplete Fmoc deprotection.[4]

  • Reagent Preparation: Prepare a fresh solution of 2% DBU and 20% piperidine in DMF.

  • Pre-wash: Wash the peptide-resin with DMF (3 x 1 min).

  • Deprotection: Add the DBU/piperidine/DMF solution to the resin and react for 5-10 minutes.

  • Second Treatment: Drain the reagent and repeat the deprotection step with a fresh solution for another 10-15 minutes.

  • Washing: Wash the resin thoroughly with DMF (6 x 1 min) to remove all traces of piperidine and DBU.

Protocol 3: Chaotropic Salt Wash

This method helps disrupt aggregation prior to a difficult coupling reaction.[3]

  • Reagent Preparation: Prepare a 0.8 M solution of NaClO₄ or LiCl in DMF.

  • Pre-Coupling Wash: Before the coupling step, add the chaotropic salt solution to the resin and agitate for 2-5 minutes.

  • DMF Wash: Drain the salt solution and wash the resin thoroughly with DMF (at least 5 times) to remove all residual salt.

  • Coupling: Proceed with the desired coupling protocol (e.g., Protocol 1).

References

Technical Support Center: Troubleshooting Antibody Conjugation Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, antibody conjugation is a critical process. However, aggregation of the antibody-drug conjugate (ADC) is a common and significant challenge that can impact the efficacy, safety, and manufacturability of the final product.[1][2] This technical support center provides a comprehensive guide to troubleshooting and preventing aggregation during antibody conjugation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of antibody aggregation during conjugation?

Antibody aggregation during conjugation is a multifaceted issue stemming from several factors that destabilize the antibody. The primary causes include:

  • Physicochemical Properties of the Antibody and Payload: The inherent properties of the monoclonal antibody (mAb) itself, such as its amino acid sequence and structural stability, can predispose it to aggregation.[3] Furthermore, the conjugation of hydrophobic linker-payloads increases the surface hydrophobicity of the antibody, promoting intermolecular interactions that lead to aggregation.[2][4][5]

  • Conjugation Chemistry: The type of chemical linkage used for conjugation significantly influences aggregation. For instance, conjugation to cysteine residues, which often requires the reduction of interchain disulfide bonds, can lead to antibody unfolding and aggregation.[6] Lysine conjugation, while generally less disruptive to the antibody's structure, can still lead to aggregation if not properly controlled.[7]

  • High Drug-to-Antibody Ratio (DAR): A higher number of drug molecules conjugated to each antibody (high DAR) increases the overall hydrophobicity of the ADC, which is strongly correlated with an increased tendency to aggregate.[2][8]

  • Suboptimal Reaction Conditions: Several reaction parameters can induce aggregation if not carefully optimized:

    • pH: Performing the conjugation reaction near the isoelectric point (pI) of the antibody will minimize its solubility and promote aggregation.[5]

    • Temperature: Elevated temperatures can cause thermal stress and lead to the denaturation and aggregation of the antibody.[2]

    • Antibody Concentration: Higher concentrations of the antibody increase the likelihood of intermolecular interactions and subsequent aggregation.[2]

    • Co-solvents: The use of organic co-solvents, such as DMSO or DMF, to dissolve hydrophobic linker-payloads can destabilize the antibody and cause aggregation if the final concentration is too high.[4][9]

    • Buffer Composition: The presence of certain buffer additives or incompatible buffer systems can interfere with the conjugation reaction and promote aggregation.[10][11]

Q2: How can I prevent antibody aggregation before and during the conjugation reaction?

Preventing aggregation from the outset is the most effective strategy. This involves careful planning and optimization of your conjugation protocol.

  • Antibody and Reagent Preparation:

    • Antibody Purity: Start with a highly pure antibody (>95%) to minimize the presence of impurities that could compete with the conjugation reaction or act as nucleation sites for aggregation.[11]

    • Buffer Exchange: Ensure the antibody is in a suitable buffer for conjugation. Amine-containing buffers like Tris should be avoided for NHS-ester based conjugations.[11] Similarly, thiol-containing buffers should be avoided for maleimide-based conjugations.[12] A buffer exchange step is often necessary to remove incompatible additives.[11]

  • Optimize Conjugation Conditions:

    • pH: Maintain a buffer pH that is not close to the antibody's pI. For maleimide-thiol reactions, a pH of 6.5-7.5 is optimal, while NHS-ester reactions are more efficient at a pH of 7.2-8.5.[12][13]

    • Temperature: Perform the reaction at a lower temperature (e.g., 4°C) to reduce the risk of thermal stress and aggregation.[12]

    • Molar Ratio: Use the lowest effective molar excess of the linker-payload to achieve the desired DAR without excessive modification that can lead to aggregation.[12]

    • Co-solvent Concentration: If an organic co-solvent is necessary, use the minimum amount required and add it slowly to the antibody solution with gentle mixing to avoid localized high concentrations.[4][9]

  • Solid-Phase Conjugation: Consider immobilizing the antibody on a solid support, such as a resin, during the conjugation process. This physically separates the antibody molecules, preventing them from aggregating as they become more hydrophobic.[2][5]

Q3: My antibody conjugate has already aggregated. How can I remove the aggregates?

If aggregation has already occurred, several chromatography techniques can be employed to separate the monomeric ADC from aggregates.

  • Size Exclusion Chromatography (SEC): This is a widely used method for separating molecules based on their size. Aggregates, being larger than the monomeric ADC, will elute first.[14][15]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. Since aggregates are generally more hydrophobic than the monomer, they will bind more strongly to the HIC resin, allowing for their separation.[16][17]

Troubleshooting Guides

Table 1: Troubleshooting Aggregation Based on Observation
ObservationPotential CauseRecommended Solution
Immediate precipitation upon adding linker-payload High local concentration of organic solvent; Linker-payload hydrophobicity; Incorrect buffer pH.Add the dissolved linker-payload solution slowly with gentle mixing.[4] Reduce the final concentration of the organic co-solvent to <10%.[18] Ensure the buffer pH is not near the antibody's isoelectric point.[5]
Increased turbidity during the reaction Suboptimal reaction temperature; High antibody concentration; Incompatible buffer components.Perform the conjugation reaction at a lower temperature (e.g., 4°C).[12] Reduce the antibody concentration.[2] Verify that the buffer does not contain interfering substances like primary amines for NHS esters or thiols for maleimides.[11][12]
High molecular weight species observed in post-conjugation analysis (e.g., by SEC) Over-conjugation (high DAR); Conformational instability of the antibody.Reduce the molar excess of the linker-payload in the reaction.[12] Optimize the conjugation chemistry to be less harsh on the antibody. Consider using stabilizing excipients in the buffer.[7]
Gradual aggregation during storage Inappropriate storage buffer; Freeze-thaw cycles.Formulate the purified ADC in a buffer that promotes stability, potentially including stabilizers like polysorbates or sugars.[7] Store the ADC at the recommended temperature (typically 2-8°C) and avoid repeated freezing and thawing.[19]
Table 2: Recommended Buffer Conditions for Common Conjugation Chemistries
Conjugation ChemistryRecommended BufferpH RangeIncompatible Components
NHS Ester (amine-reactive) Phosphate, Bicarbonate, HEPES, Borate7.2 - 8.5Primary amines (e.g., Tris, Glycine)[13]
Maleimide (thiol-reactive) Phosphate-buffered saline (PBS)6.5 - 7.5Thiols (e.g., DTT, β-mercaptoethanol)[12]

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Removal

This protocol provides a general guideline for removing aggregates from an antibody conjugate sample using SEC.

1. Materials:

  • HPLC or FPLC system
  • SEC column suitable for antibody separation (e.g., with a fractionation range appropriate for IgG molecules)
  • Mobile Phase: A buffer that maintains the stability of the ADC, typically a phosphate-based buffer with physiological salt concentration (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0).[14]
  • Aggregated ADC sample

2. Procedure:

  • System and Column Equilibration:
  • Degas the mobile phase to prevent bubble formation in the system.[20]
  • Equilibrate the SEC column with at least two column volumes of the mobile phase at the desired flow rate until a stable baseline is achieved.
  • Sample Preparation:
  • Centrifuge or filter the ADC sample to remove any large particulates.[20]
  • Dilute the sample in the mobile phase if necessary to ensure it is within the optimal concentration range for the column.
  • Chromatographic Run:
  • Inject the prepared ADC sample onto the column. The injection volume should typically be between 0.5% and 4% of the total column volume for preparative separations.[20]
  • Run the separation using an isocratic elution with the mobile phase.
  • Monitor the elution profile using UV absorbance at 280 nm.
  • Fraction Collection:
  • Collect fractions corresponding to the different peaks. Aggregates will elute first, followed by the monomeric ADC, and then any smaller fragments.
  • Analysis:
  • Analyze the collected fractions by a suitable method (e.g., analytical SEC, SDS-PAGE) to confirm the purity of the monomeric ADC.

Protocol 2: Hydrophobic Interaction Chromatography (HIC) for Aggregate Removal

This protocol outlines a general procedure for separating ADC monomers from aggregates based on hydrophobicity.

1. Materials:

  • HPLC or FPLC system
  • HIC column (e.g., with butyl, phenyl, or ether ligands)
  • Mobile Phase A (High Salt): A buffer containing a high concentration of a kosmotropic salt (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).[4]
  • Mobile Phase B (Low Salt): The same buffer without the high salt concentration (e.g., 20 mM Sodium Phosphate, pH 7.0).[4]
  • Aggregated ADC sample

2. Procedure:

  • System and Column Equilibration:
  • Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
  • Sample Preparation:
  • Dilute the ADC sample in Mobile Phase A to a concentration of approximately 1 mg/mL.[4]
  • Chromatographic Run:
  • Inject the prepared sample onto the equilibrated column.
  • Wash the column with Mobile Phase A to remove any unbound molecules.
  • Elute the bound species using a decreasing salt gradient by gradually increasing the percentage of Mobile Phase B. ADCs with higher DAR and aggregates, being more hydrophobic, will elute at lower salt concentrations (later in the gradient).[7]
  • Monitor the elution profile using UV absorbance at 280 nm.
  • Fraction Collection and Analysis:
  • Collect fractions across the elution gradient.
  • Analyze the fractions to identify those containing the purified monomeric ADC with the desired DAR.

Visualizations

Troubleshooting_Workflow Troubleshooting Aggregation During Antibody Conjugation cluster_start cluster_investigate cluster_solutions cluster_end start Aggregation Observed check_reagents Check Antibody & Reagent Quality (Purity, Buffer Compatibility) start->check_reagents check_conditions Review Conjugation Conditions (pH, Temp, Concentration, Co-solvent) check_reagents->check_conditions Reagents OK optimize_reagents Purify Antibody / Buffer Exchange check_reagents->optimize_reagents Issues Found check_dar Analyze Drug-to-Antibody Ratio (DAR) check_conditions->check_dar Conditions OK optimize_conditions Adjust Reaction Parameters (Lower Temp, Optimize pH, etc.) check_conditions->optimize_conditions Issues Found optimize_dar Reduce Linker-Payload Molar Ratio check_dar->optimize_dar DAR Too High post_purification Post-Conjugation Purification (SEC or HIC) check_dar->post_purification DAR as Expected, but Aggregates Present optimize_reagents->check_conditions optimize_conditions->check_dar optimize_dar->post_purification end_goal Monomeric ADC post_purification->end_goal

Caption: A workflow for troubleshooting antibody conjugation aggregation.

Conjugation_Factors Key Factors Influencing Antibody Aggregation cluster_antibody Antibody Properties cluster_payload Linker-Payload Properties cluster_conditions Reaction Conditions Aggregation Aggregation Antibody_Purity Purity Antibody_Purity->Aggregation Antibody_Stability Intrinsic Stability Antibody_Stability->Aggregation Antibody_Concentration Concentration Antibody_Concentration->Aggregation Payload_Hydrophobicity Hydrophobicity Payload_Hydrophobicity->Aggregation DAR Drug-to-Antibody Ratio (DAR) DAR->Aggregation pH pH pH->Aggregation Temperature Temperature Temperature->Aggregation Buffer Buffer Composition Buffer->Aggregation Co_Solvent Co-solvent Co_Solvent->Aggregation

Caption: Factors contributing to antibody aggregation during conjugation.

References

Minimizing aspartimide formation during Fmoc removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth information, troubleshooting strategies, and frequently asked questions (FAQs) to minimize aspartimide formation during solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a problem?

Aspartimide formation is a significant side reaction in Fmoc-based SPPS where an aspartic acid (Asp) residue cyclizes under basic conditions.[1] The backbone amide nitrogen following the Asp residue attacks the side-chain carboxyl group, forming a five-membered succinimide (B58015) ring known as an aspartimide.[1][2] This is problematic because the aspartimide intermediate is unstable and can be opened by nucleophiles (like piperidine (B6355638) or water), leading to a mixture of unwanted byproducts, including α- and β-aspartyl peptides.[1][3] Furthermore, the process can cause racemization at the α-carbon of the aspartic acid, resulting in D-aspartyl peptides that are difficult to separate from the desired product, ultimately reducing the overall yield and complicating purification.[1][2]

Q2: Which peptide sequences are most susceptible to aspartimide formation?

The tendency for aspartimide formation is highly dependent on the amino acid sequence. The reaction is most prevalent in sequences where the Asp residue is followed by a small, sterically unhindered amino acid. The most problematic sequences include:

  • Asp-Gly (D-G): This is the most notorious sequence for this side reaction due to the lack of steric hindrance from glycine.[1][4]

  • Asp-Asn (D-N) [1][2]

  • Asp-Ser (D-S) [1][2]

  • Asp-Thr (D-T) [1]

  • Asp-Arg (D-R) [1]

Q3: How does temperature affect aspartimide formation?

Increased temperature significantly accelerates the rate of aspartimide formation.[1] This is a critical factor in microwave-assisted SPPS, where elevated temperatures are used to speed up synthesis.[1][5] While microwave protocols can enhance efficiency, they require careful optimization, such as lowering the coupling temperature for susceptible residues, to minimize this temperature-induced side reaction.[1][5]

Q4: Can I prevent aspartimide formation by modifying my Fmoc deprotection step?

Yes, modifying the Fmoc deprotection conditions is one of the most common and straightforward strategies. Key modifications include:

  • Using a Weaker Base: Replacing piperidine with a weaker base like piperazine (B1678402) or dipropylamine (B117675) (DPA) can effectively suppress aspartimide formation.[1][6][7]

  • Adding Acidic Additives: The addition of a weak acid, such as 0.1 M Hydroxybenzotriazole (HOBt) or Oxyma, to the piperidine deprotection solution can reduce the basicity and significantly lower the rate of aspartimide formation.[5][6][7] Formic acid can also be used for this purpose.[8][9][10]

Q5: Are there specialized amino acid derivatives that can prevent this side reaction?

Absolutely. This is a highly effective, albeit more costly, strategy. The main approaches are:

  • Sterically Hindered Side-Chain Protecting Groups: Replacing the standard tert-butyl (OtBu) protecting group on the Asp side chain with a bulkier group can sterically block the formation of the succinimide ring.[3][6] Examples include 3-methylpent-3-yl (Mpe) and 2-phenylisopropyl (O-2-PhiPr).[1][6]

  • Backbone Protection: Protecting the amide nitrogen of the amino acid following the Asp residue prevents it from acting as a nucleophile. The N-(2-hydroxy-4-methoxybenzyl) (Hmb) or related Dmb/TMB groups are commonly used for this and can be introduced as a dipeptide, such as Fmoc-L-Asp(tBu)-DmbGly-OH.[3][6] This method can completely eliminate the side reaction.[6]

  • α-Methyl-Aspartic Acid: Incorporating Fmoc-α-methyl-L-Asp(OtBu)-OH introduces a methyl group on the α-carbon of the aspartic acid. This provides a steric shield that physically blocks the backbone amide from attacking the side-chain carbonyl, effectively preventing cyclization.[2]

Mechanism of Aspartimide Formation

The diagram below illustrates the base-catalyzed mechanism of aspartimide formation and the subsequent ring-opening that leads to undesirable side products.

Aspartimide_Formation Mechanism of Aspartimide Formation cluster_main cluster_products Peptide Linear Peptide (...-Asp(OR)-Xxx-...) Deprotonated Deprotonated Intermediate Peptide->Deprotonated + Base (e.g., Piperidine) - H+ Aspartimide Aspartimide Intermediate (Succinimide Ring) Deprotonated->Aspartimide Intramolecular Cyclization Alpha_Peptide α-Aspartyl Peptide (Desired/Racemized) Aspartimide->Alpha_Peptide + Nu⁻ (H₂O) Beta_Peptide β-Aspartyl Peptide (Side Product) Aspartimide->Beta_Peptide + Nu⁻ (H₂O) Piperidide α/β-Piperidide Adducts (Side Product) Aspartimide->Piperidide + Nu⁻ (Piperidine)

Caption: Base-catalyzed cyclization of Asp residues to form an aspartimide intermediate.

Troubleshooting Guide

If you have identified aspartimide-related impurities in your crude peptide, use the following guide to diagnose and resolve the issue.

Step 1: Initial Assessment
  • Confirm the Issue: Aspartimide formation results in a mass-neutral rearrangement (α- to β-peptide), but piperidide adducts will show a mass increase of +84 Da. Look for characteristic peak splitting or shoulders in your HPLC chromatogram, as byproducts often have similar retention times to the desired peptide.[1]

  • Analyze the Sequence: Check if your sequence contains known susceptible motifs like Asp-Gly, Asp-Asn, or Asp-Ser.[1][2]

Step 2: Protocol Optimization (Low to Moderate Cost)

If aspartimide formation is minor or you are working with a susceptible sequence, start with these simple modifications to your existing protocol.

StrategyRecommendationProsCons
Reduce Temperature For microwave SPPS, lower the coupling and deprotection temperature, especially for residues near the Asp site.[1][5] For conventional SPPS, ensure the reaction is performed at room temperature.Simple to implement.May slow down synthesis; may not be sufficient for highly prone sequences.
Modify Deprotection Reagent Replace 20% piperidine/DMF with a weaker base or an additive-modified solution.Effective and relatively low cost.May require optimization; weaker bases might require longer deprotection times.
Step 3: Advanced Strategies (Higher Cost)

For highly problematic sequences where protocol optimization is insufficient, using specialized amino acid derivatives is the most robust solution.

StrategyRecommendationProsCons
Bulky Side-Chain Protecting Groups Replace Fmoc-Asp(OtBu)-OH with a derivative like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH.[6]Highly effective at reducing aspartimide formation.Significantly more expensive than the standard building block.
Backbone Protection For Asp-Gly motifs, use a pre-formed dipeptide with backbone protection, such as Fmoc-Asp(OtBu)-DmbGly-OH.[3]Can completely eliminate aspartimide formation at that site.[6]Highest cost; limited to specific dipeptide sequences.
Troubleshooting Workflow

This diagram provides a logical workflow for addressing aspartimide formation.

Troubleshooting_Workflow Troubleshooting Aspartimide Formation cluster_simple Protocol Modifications cluster_advanced Specialized Reagents start Aspartimide Formation Detected in Crude Peptide? node_sequence Is the sequence highly susceptible? (e.g., Asp-Gly, Asp-Asn) start->node_sequence Yes node_simple Implement Simple Protocol Modifications node_sequence->node_simple No node_advanced Use Specialized Amino Acid Derivatives node_sequence->node_advanced Yes opt_temp Lower Reaction Temperature node_simple->opt_temp opt_base Use Weaker Base (e.g., Piperazine, DPA) node_simple->opt_base opt_additive Add HOBt or Oxyma to Deprotection Solution node_simple->opt_additive adv_pg Use Bulky Asp Side-Chain Protecting Group (OMpe, OBno) node_advanced->adv_pg adv_bb Use Backbone-Protected Dipeptide (e.g., Dmb-Gly) node_advanced->adv_bb end_node Problem Resolved opt_temp->end_node opt_base->end_node opt_additive->end_node adv_pg->end_node adv_bb->end_node

Caption: A decision tree for troubleshooting aspartimide formation.

Quantitative Data

The effectiveness of various strategies can be compared quantitatively. The tables below summarize results from studies on the model peptide VKDGYI, which is highly prone to aspartimide formation.

Table 1: Comparison of Asp Side-Chain Protecting Groups

Data shows the percentage of desired peptide remaining after prolonged treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.

Asp Protecting GroupDesired Peptide (%)Aspartimide-related Impurities (%)Reference
-OtBu (Standard) 65.234.8
-OMpe 89.910.1
-OBno 99.90.1

Table 2: Comparison of Fmoc Deprotection Reagents

Data shows the percentage of aspartimide byproduct in a model hexapeptide synthesized at 60°C.

Deprotection ReagentAspartimide Byproduct (%)Reference
25% Piperidine (PPR) 17[7]
25% Dipropylamine (DPA) 6[7]
25% Piperidine + 0.5M Oxyma 5[7]

Experimental Protocols

Protocol 1: Fmoc Deprotection with HOBt Additive

This protocol modifies the standard deprotection step to suppress aspartimide formation.

  • Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in high-purity DMF.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Drain the DMF and add the deprotection solution to the resin.

  • Reaction: Gently agitate the resin for the required time (e.g., 2 cycles of 10 minutes each).

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 times for 1 minute each) before proceeding to the coupling step.[1]

Protocol 2: Coupling of a Sterically Hindered Amino Acid

This protocol is recommended for coupling a bulky or modified residue like Fmoc-α-Me-Asp(OtBu)-OH.

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform the standard Fmoc deprotection of the preceding amino acid (e.g., 20% piperidine in DMF for 2 x 10 minutes) and wash thoroughly with DMF.[2]

  • Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of the Fmoc-α-Me-Asp(OtBu)-OH and 4 equivalents of a suitable coupling reagent (e.g., HATU or HCTU) in DMF. Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) and allow the mixture to pre-activate for 1-2 minutes.[2]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction Time: Allow the coupling reaction to proceed for 2-4 hours. The use of microwave energy can be beneficial to ensure the reaction goes to completion.[2]

  • Washing: Drain the coupling solution and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).[2]

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of 10% acetic anhydride (B1165640) in DMF for 10 minutes.

Protocol 3: Final Cleavage and Deprotection

This is a standard protocol for cleaving the completed peptide from the resin.

  • Washing and Drying: Wash the final peptide-resin thoroughly with DCM (5 x 1 min) and dry it under a stream of nitrogen.[2]

  • Cleavage: Treat the dry resin with a cleavage cocktail appropriate for your sequence. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.[2][11]

  • Precipitation: Filter the cleavage mixture to separate the resin and precipitate the crude peptide by adding it to cold diethyl ether.

  • Purification: Centrifuge to collect the peptide pellet, wash with cold ether, and then purify the crude peptide using reverse-phase HPLC.[2]

References

Technical Support Center: Preventing Racemization of Cysteine during Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance to address and prevent the racemization of cysteine residues during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is cysteine racemization and why is it a significant concern in peptide synthesis?

A1: Cysteine racemization is the undesired conversion of the naturally occurring L-cysteine into its mirror image, D-cysteine, at the alpha-carbon during the coupling process.[1] The incorporation of the D-enantiomer into the peptide chain results in a diastereomeric impurity that can be difficult to separate from the target peptide.[1] This impurity can profoundly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy, making its prevention a critical aspect of synthesis.[2]

Q2: What are the primary chemical mechanisms that cause cysteine racemization?

A2: Cysteine is particularly susceptible to racemization through two main pathways:

  • Direct Enolization (α-Proton Abstraction): This is the predominant mechanism for cysteine. The α-proton on the activated cysteine is acidic and can be directly removed by a base.[1][3] This forms a planar, achiral enolate intermediate, which can be re-protonated from either side, leading to a mixture of L- and D-isomers.[2][3]

  • Oxazolone (Azlactone) Formation: The activated carboxyl group of an N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate.[2] The α-proton of this intermediate is highly acidic and readily abstracted by a base, leading to a loss of stereochemistry. While this is a general mechanism for all amino acids, cysteine's susceptibility to direct proton abstraction often makes it more problematic.[2][4]

G cluster_0 Mechanisms of Cysteine Racemization cluster_1 Direct Enolization cluster_2 Oxazolone Formation L_Cys Activated L-Cysteine Proton_Abstraction α-Proton Abstraction (Base) L_Cys->Proton_Abstraction Path 1 Cyclization Cyclization L_Cys->Cyclization Path 2 Enolate Planar Enolate (Achiral Intermediate) Proton_Abstraction->Enolate Reprotonation Re-protonation Enolate->Reprotonation DL_Mix L-Cysteine + D-Cysteine (Racemized Product) Reprotonation->DL_Mix Oxazolone Oxazolone Intermediate Cyclization->Oxazolone Ox_Proton_Abstraction α-Proton Abstraction (Base) Oxazolone->Ox_Proton_Abstraction Achiral_Ox Achiral Oxazolone Ox_Proton_Abstraction->Achiral_Ox Ring_Opening Ring Opening (Amine Attack) Achiral_Ox->Ring_Opening Ring_Opening->DL_Mix

Diagram 1: The two primary pathways for racemization during peptide coupling.

Q3: Which factors in my coupling protocol are most likely to cause high levels of cysteine racemization?

A3: Several factors can significantly increase the risk of racemization:

  • Base Selection: The use of strong, non-hindered tertiary amines like N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) is a major cause.[2][5] In one study, using NMM led to approximately 50% racemization.[6][7]

  • Coupling Reagents: Onium salts (phosphonium/aminium) such as HBTU, HATU, and BOP, especially when used with strong bases, can result in substantial racemization, with levels reported in the 5-33% range.[3][5][8]

  • Pre-activation: Allowing the protected cysteine to pre-activate with the coupling reagent and base before adding it to the resin-bound peptide dramatically increases racemization.[3][5] Avoiding this step can reduce racemization by a factor of 6 or 7.[5][8]

  • Solvent: Using neat N,N-dimethylformamide (DMF) can promote racemization more than less polar solvents or mixtures, such as 1:1 CH2Cl2-DMF.[3][5][8]

  • Temperature: Elevated temperatures, particularly in microwave-assisted peptide synthesis, can accelerate the rate of racemization.[3][9]

Q4: How does the choice of the S-protecting group for cysteine affect racemization?

A4: The side-chain protecting group influences the electronic environment of the α-carbon and can affect the rate of racemization. While the Trityl (Trt) group is widely used, studies have shown other groups may offer advantages under specific conditions.[1][10] For instance, when using uronium activation, protecting groups like p-methoxybenzyl (MBom), diphenylmethyl (Dpm), and 9,10-dihydro-9-anthracenylmethyl (Ddam) showed significantly lower racemization (0.4-1.2%) compared to Trt (8.0%).[10] The tetrahydropyranyl (Thp) group has also been reported to minimize racemization compared to Trt and Dpm.[11]

Q5: Why are C-terminal cysteine residues particularly prone to side reactions?

A5: C-terminal cysteine residues are especially problematic. During the extension of the peptide chain, repeated exposure to the basic conditions of Fmoc deprotection (e.g., piperidine) can lead to significant epimerization.[11] Additionally, a base-catalyzed elimination of the protected sulfhydryl group can occur, forming a dehydroalanine (B155165) intermediate. This intermediate can then react with piperidine (B6355638) to form an undesired 3-(1-piperidinyl)alanine adduct.[12] Using sterically bulky trityl protecting groups and 2-chlorotrityl-type resins can help minimize these side reactions.[11][12]

Troubleshooting Guide: High D-Cysteine Content Detected

If you have identified unacceptable levels of cysteine racemization in your peptide, follow this systematic troubleshooting workflow.

G Start High D-Cys Detected Step1 Step 1: Evaluate Coupling Reagents & Additives Start->Step1 Decision1 Using Onium Salt (HBTU, HATU)? Step1->Decision1 Action1 Switch to DIPCDI/Oxyma or DIPCDI/HOBt. Use pre-formed Pfp esters. Decision1->Action1 Yes Step2 Step 2: Scrutinize Base & Activation Method Decision1->Step2 No Action1->Step2 Decision2 Using DIEA or NMM? Step2->Decision2 Action2 Switch to weaker, hindered base: 2,4,6-collidine (TMP). Reduce base equivalents. Decision2->Action2 Yes Decision3 Pre-activating? Decision2->Decision3 No Action2->Decision3 Action3 AVOID pre-activation. Add reagents separately or use in situ neutralization. Decision3->Action3 Yes Step3 Step 3: Assess Solvent & Temperature Decision3->Step3 No Action3->Step3 Decision4 Using neat DMF? Step3->Decision4 Action4 Use less polar solvent system: CH2Cl2-DMF (1:1). Decision4->Action4 Yes Decision5 Using microwave at high temp? Decision4->Decision5 No Action4->Decision5 Action5 Lower coupling temperature (e.g., from 80°C to 50°C). Decision5->Action5 Yes End Racemization Minimized Decision5->End No Action5->End

Diagram 2: Troubleshooting workflow for racemization in peptide synthesis.

Data Summary: Impact of Reaction Conditions

The following tables summarize quantitative data on cysteine racemization, providing a clear comparison of different strategies.

Table 1: Effect of Coupling Conditions on Cysteine Racemization

Coupling Reagent Base Pre-activation Solvent % D-Cys Formed Reference
BOP/HBTU/HATU DIEA/NMM 5 minutes DMF 5 - 33% [5][8]
BOP/HOBt TMP None CH2Cl2-DMF (1:1) <1% [5]
DIPCDI HOBt 5 minutes DMF <1% [5]
HBTU NMM Standard DMF ~50% [6][7][13]

| HBTU | 2,4,6-Collidine | Standard | DMF | Suppressed |[6][7][13] |

Table 2: Influence of Cysteine S-Protecting Group on Racemization

S-Protecting Group Coupling Method % D-Cys Formed Reference
Trityl (Trt) Uronium Activation 8.0% [10]
p-Methoxybenzyl (MBom) Uronium Activation 0.4% [10]
Diphenylmethyl (Dpm) Uronium Activation 1.2% [10]
9,10-dihydro-9-anthracenylmethyl (Ddam) Uronium Activation 0.8% [10]
Trityl (Trt) DIPCDI/Oxyma 3.3% [11]
Tetrahydropyranyl (Thp) DIPCDI/Oxyma 0.74% [11]

| Diphenylmethyl (Dpm) | DIPCDI/Oxyma | 6.8% |[11] |

Experimental Protocols

Protocol 1: Recommended Low-Racemization Coupling of Fmoc-Cys(Trt)-OH using DIPCDI/HOBt

This protocol is designed to minimize racemization during the incorporation of a cysteine residue.[5][11]

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (4 equivalents), HOBt (4 equivalents) in a minimal amount of DMF or a 1:1 mixture of CH2Cl2-DMF.

  • Coupling Reaction:

    • Add the solution from step 4 to the washed resin.

    • Immediately add DIPCDI (4 equivalents) to the resin suspension.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Check for reaction completion using a qualitative test (e.g., Kaiser test).

  • Washing: Once the reaction is complete, wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

  • Drying: Dry the resin under vacuum.

G cluster_workflow Low-Racemization Coupling Workflow Start Start: Peptide-Resin (Free N-terminus) Swell 1. Resin Swelling (DMF, 30-60 min) Start->Swell Initial State Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash Resin (DMF, 5-7x) Deprotect->Wash1 Couple 5. Add Cocktail & DIPCDI to Resin (No Pre-activation) Wash1->Couple Prepare 4. Prepare Coupling Cocktail (Fmoc-Cys(Trt)-OH + HOBt in DMF) Prepare->Couple Cocktail React 6. React (1-2 hours, RT) Couple->React Monitor 7. Monitor Completion (Kaiser Test) React->Monitor Monitor->React Positive Wash2 8. Wash Resin (DMF, DCM, MeOH) Monitor->Wash2 Negative End End: Peptide-Resin (Cys Coupled) Wash2->End

References

Validation & Comparative

Mass spectrometry analysis of peptides labeled with Fmoc-NH-ethyl-SS-propionic NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the choice of labeling reagent is a critical determinant of experimental success. This guide provides a detailed comparison of the novel Fmoc-NH-ethyl-SS-propionic NHS ester with established isobaric labeling reagents, Tandem Mass Tags (TMT), and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ). We will delve into their respective chemistries, experimental workflows, and data analysis considerations, supported by experimental protocols and data interpretation guides.

Introduction to Peptide Labeling Strategies

Quantitative mass spectrometry is a cornerstone of proteomics, enabling the large-scale identification and quantification of proteins in complex biological samples. Chemical labeling of peptides is a widely adopted strategy to facilitate relative and absolute quantification. This is typically achieved by introducing stable isotopes or isobaric tags that impart a specific mass signature to peptides from different samples.

This compound is a heterobifunctional crosslinker with three key chemical features:

  • An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (the N-terminus and the side chain of lysine (B10760008) residues) on peptides, forming a stable amide bond.[1][2]

  • A disulfide bond (SS) that is cleavable under reducing conditions.[3] This feature allows for the potential enrichment of labeled peptides and offers a unique signature for data analysis.

  • An Fmoc-protected amine , which can be deprotected to allow for further chemical modifications, although this functionality is less relevant for typical quantitative proteomics workflows.[4]

Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are commercially available isobaric labeling reagents.[5][6] These reagents also react with primary amines on peptides. The key feature of isobaric tags is that they have the same total mass, but upon fragmentation in the mass spectrometer, they yield reporter ions of different masses, allowing for the relative quantification of the same peptide from different samples in a multiplexed fashion.[5]

Comparison of Labeling Reagents

The choice between this compound and isobaric tags like TMT or iTRAQ depends on the specific goals of the experiment, the available instrumentation, and the desired depth of proteome coverage.

FeatureThis compoundTMT (Tandem Mass Tags)iTRAQ (Isobaric Tags for Relative and Absolute Quantitation)
Labeling Chemistry NHS ester reacts with primary amines (N-terminus, Lysine).[1]NHS ester reacts with primary amines (N-terminus, Lysine).[7]NHS ester reacts with primary amines (N-terminus, Lysine).[8]
Quantification Strategy Label-free or isotopic labeling of the linker. Quantification is based on precursor ion intensity.Isobaric. Quantification is based on reporter ion intensities in MS/MS spectra.[5]Isobaric. Quantification is based on reporter ion intensities in MS/MS spectra.[5]
Multiplexing Capacity 1 (unless isotopically labeled versions are synthesized)Up to 18-plex with TMTpro reagents.4-plex or 8-plex.[5]
Cleavability Disulfide bond is cleavable with reducing agents (e.g., DTT, TCEP).[3]Non-cleavable.Non-cleavable.
MS Fragmentation Labeled peptides can be analyzed in their intact form or cleaved prior to MS. Cleavage simplifies spectra. Fragmentation of disulfide-linked peptides can be complex.[9][10]A single precursor is fragmented to yield peptide sequence ions and reporter ions for quantification.A single precursor is fragmented to yield peptide sequence ions and reporter ions for quantification.[8]
Data Analysis Requires software capable of identifying disulfide-linked peptides or the signature of the cleaved linker.Requires software that can extract and quantify reporter ion intensities (e.g., Proteome Discoverer, MaxQuant).[11]Requires software that can extract and quantify reporter ion intensities.[12]
Potential Advantages - Potential for enrichment of labeled peptides. - Cleavage can simplify complex spectra. - Unique fragmentation patterns of the disulfide bond can aid in identification.[13]- High degree of multiplexing. - Well-established and robust workflow. - Increased sample throughput.[11]- Well-established and reliable method. - Good quantitative accuracy.[6]
Potential Disadvantages - More complex workflow due to the cleavable nature. - Potential for incomplete cleavage. - Data analysis can be more challenging. - Lower multiplexing capacity.- Reporter ion ratio compression can underestimate quantitative differences. - Higher cost per sample for reagents.- Lower multiplexing capacity compared to TMT. - Reporter ion ratio compression can occur.

Experimental Protocols

Labeling Peptides with this compound (A Proposed Protocol)

This protocol is based on standard NHS ester labeling procedures and the chemical properties of the this compound.

  • Protein Extraction, Reduction, Alkylation, and Digestion:

    • Extract proteins from cells or tissues using a suitable lysis buffer.

    • Reduce disulfide bonds in proteins with DTT (dithiothreitol) and alkylate the resulting free thiols with iodoacetamide (B48618) to prevent them from reforming.

    • Digest the proteins into peptides using a protease such as trypsin.

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

  • Peptide Labeling:

    • Dissolve the dried peptides in a labeling buffer (e.g., 100 mM TEAB, pH 8.5).

    • Dissolve this compound in a dry, aprotic solvent like DMSO or DMF.[1]

    • Add the labeling reagent to the peptide solution at a specific molar excess (e.g., 10-fold) and incubate for 1-2 hours at room temperature.[1]

    • Quench the reaction by adding a solution containing a primary amine, such as hydroxylamine (B1172632) or Tris buffer.

  • Sample Cleanup and Analysis:

    • Combine the labeled samples if performing a comparative analysis (note: without isotopic labeling of the linker, multiplexing is not possible in a single run).

    • Desalt the labeled peptide mixture.

    • (Optional) Cleavage of the Disulfide Bond: To cleave the disulfide bond, incubate the labeled peptides with a reducing agent like DTT or TCEP.

    • Analyze the samples by LC-MS/MS.

TMT Labeling Protocol (Summarized)

This is a summary of a typical TMT labeling protocol.[7][14]

  • Protein Preparation and Digestion: Prepare peptide samples as described in the previous protocol.

  • Peptide Labeling:

    • Resuspend the dried peptides in a labeling buffer (e.g., 100 mM TEAB or 200 mM HEPES, pH 8.5).

    • Equilibrate the TMT reagent vials to room temperature and dissolve in anhydrous acetonitrile.

    • Add the appropriate TMT reagent to each peptide sample and incubate for 1 hour at room temperature.

    • Quench the reaction with hydroxylamine.

  • Sample Pooling and Fractionation:

    • Combine all TMT-labeled samples into a single tube.

    • Desalt the pooled sample.

    • For complex samples, perform high-pH reversed-phase fractionation to reduce sample complexity and increase proteome coverage.

  • LC-MS/MS Analysis: Analyze the fractions by LC-MS/MS using an instrument capable of MS/MS fragmentation (e.g., HCD) to generate reporter ions.

Data Analysis and Visualization

Mass Spectrometry Analysis of this compound Labeled Peptides

The analysis of peptides labeled with this cleavable linker presents two main strategies:

  • Analysis of the Intact Labeled Peptide: The labeled peptide will have a specific mass addition. Fragmentation of this species can be complex due to the disulfide bond. Electron Transfer Dissociation (ETD) is often preferred for analyzing disulfide-linked peptides as it can preferentially cleave the disulfide bond while preserving the peptide backbone for sequencing.[9][13] Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) can also be used, but may result in more complex fragmentation patterns.[10]

  • Analysis after Cleavage: Treating the labeled peptides with a reducing agent prior to MS analysis will cleave the disulfide bond, leaving a smaller mass modification on the peptide. This simplifies the mass spectra and the subsequent database searching.

Data Analysis for TMT/iTRAQ

For isobaric tags, a specific data acquisition method is used. A precursor ion is selected for fragmentation (MS/MS). The fragmentation energy is optimized to generate both peptide sequence ions (b- and y-ions) for identification and the low-mass reporter ions for quantification. The relative intensities of the reporter ions for a given peptide across the different samples are used to determine the relative abundance of that peptide.

Visualizing the Workflows

Below are diagrams illustrating the experimental workflows for peptide labeling using this compound and TMT.

experimental_workflow_Fmoc_linker cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_analysis Analysis Prot_Ext Protein Extraction Red_Alk Reduction & Alkylation Prot_Ext->Red_Alk Digest Tryptic Digestion Red_Alk->Digest Desalt1 Desalting Digest->Desalt1 Label Labeling with Fmoc-NH-ethyl-SS-propionic NHS ester Desalt1->Label Quench Quenching Label->Quench Desalt2 Desalting Quench->Desalt2 Cleavage Optional: Disulfide Bond Cleavage Desalt2->Cleavage LCMS LC-MS/MS Analysis Cleavage->LCMS

Caption: Experimental workflow for peptide labeling with this compound.

experimental_workflow_TMT cluster_sample_prep Sample Preparation (for each sample) cluster_labeling Isobaric Labeling cluster_analysis Analysis Prot_Ext Protein Extraction Red_Alk Reduction & Alkylation Prot_Ext->Red_Alk Digest Tryptic Digestion Red_Alk->Digest Desalt1 Desalting Digest->Desalt1 Label_S1 Label Sample 1 (TMT-126) Desalt1->Label_S1 Label_S2 Label Sample 2 (TMT-127N) Desalt1->Label_S2 Label_SN ... Label Sample N Desalt1->Label_SN Pool Pool Samples Label_S1->Pool Label_S2->Pool Label_SN->Pool Fractionate Fractionation Pool->Fractionate LCMS LC-MS/MS Analysis Fractionate->LCMS

Caption: Experimental workflow for quantitative proteomics using TMT isobaric labeling.

Conclusion

This compound represents a versatile tool for peptide modification with its cleavable disulfide bond offering unique possibilities for enrichment and specialized mass spectrometry analysis. However, for high-throughput quantitative proteomics, established isobaric tagging reagents like TMT and iTRAQ provide a more streamlined and highly multiplexed workflow. The choice of reagent should be guided by the specific research question, with the understanding that the novel cleavable linker may require more methods development for quantitative applications compared to the well-established isobaric tagging strategies.

References

A Researcher's Guide to HPLC Methods for Bioconjugation Efficiency Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugate analysis, high-performance liquid chromatography (HPLC) is an indispensable tool. This guide provides a comprehensive comparison of the most common HPLC methods used to determine bioconjugation efficiency, supported by experimental data and detailed protocols. We will delve into the principles, advantages, and limitations of Reverse-Phase (RP-HPLC), Hydrophobic Interaction (HIC), Size-Exclusion (SEC), and Ion-Exchange (IEX) chromatography to empower you in selecting the optimal method for your specific application.

The development of bioconjugates, such as antibody-drug conjugates (ADCs), pegylated proteins, and fluorescently labeled antibodies, requires robust analytical techniques to ensure product quality, efficacy, and safety. A critical quality attribute (CQA) for these biomolecules is the efficiency of the conjugation reaction, which dictates the drug-to-antibody ratio (DAR) in ADCs, the degree of PEGylation, or the labeling stoichiometry. HPLC provides a powerful platform for characterizing these complex molecules and assessing the success of the conjugation process.

Comparative Analysis of HPLC Methods

The choice of HPLC method is contingent on the specific characteristics of the bioconjugate and the information required. The following sections provide a detailed comparison of the four principal HPLC techniques used in bioconjugation analysis.

Data Presentation: Quantitative Comparison of HPLC Methods

The following table summarizes the key performance parameters of each HPLC method for analyzing bioconjugation efficiency.

FeatureReverse-Phase (RP-HPLC)Hydrophobic Interaction (HIC)Size-Exclusion (SEC)Ion-Exchange (IEX)
Primary Separation Principle HydrophobicityHydrophobicityHydrodynamic Radius (Size)Net Surface Charge
Typical Application Determination of drug-to-antibody ratio (DAR) after reduction of the bioconjugate; analysis of small molecule and peptide conjugates.[1][2]Determination of DAR and drug-load distribution on intact bioconjugates.[1][2][3]Analysis of aggregation, fragmentation, and confirmation of successful conjugation.[4][5][6][7]Analysis of charge variants arising from conjugation.[8][9][10][11][12]
Resolution High for fragments and small molecules.High for species with different drug loads.[1]Moderate; resolves monomers, dimers, and higher-order aggregates.[5]High for charge isoforms.[9][10]
Sample Integrity Denaturing conditions (organic solvents, low pH) can alter the native structure.[13]Non-denaturing conditions preserve the native structure and activity.[13]Non-denaturing conditions.Non-denaturing conditions.
MS Compatibility Generally compatible with mass spectrometry.Typically incompatible due to high salt concentrations in the mobile phase.Compatible with MS.Can be made MS-compatible with volatile mobile phases.[14]
Throughput Moderate to high.Moderate.High, suitable for screening.Moderate.

Experimental Protocols: Detailed Methodologies

This section provides detailed experimental protocols for each of the discussed HPLC methods. These protocols are intended as a starting point and may require optimization for specific bioconjugates.

Reverse-Phase HPLC (RP-HPLC) Protocol for ADC DAR Analysis

This protocol is suitable for determining the drug-to-antibody ratio of cysteine-linked ADCs after reduction.

1. Sample Preparation:

2. HPLC System and Column:

  • HPLC System: A standard HPLC or UPLC system with a UV detector.
  • Column: A reversed-phase column suitable for proteins, such as a C4 or C8 column with a pore size of 300 Å.

3. Mobile Phases:

  • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.[16]
  • Mobile Phase B: 0.1% trifluoroacetic acid (TFA) in acetonitrile.[16]

4. Chromatographic Conditions:

  • Flow Rate: 0.5 - 1.0 mL/min.
  • Column Temperature: 60 - 80°C.
  • Detection: UV absorbance at 280 nm and 254 nm (or the absorbance maximum of the drug).
  • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 20-30 minutes.

5. Data Analysis:

  • Integrate the peak areas for the unconjugated and conjugated light and heavy chains.
  • Calculate the average DAR using the relative peak areas and the number of conjugated drugs per chain.[2]

Hydrophobic Interaction Chromatography (HIC) Protocol for Intact ADC Analysis

This protocol allows for the determination of the drug-load distribution and average DAR of an intact ADC.

1. Sample Preparation:

  • Dilute the ADC sample to 1 mg/mL in the mobile phase A. No reduction or denaturation is required.

2. HPLC System and Column:

  • HPLC System: A biocompatible HPLC system with a UV detector.
  • Column: A HIC column, such as one with a butyl or phenyl stationary phase.

3. Mobile Phases:

4. Chromatographic Conditions:

  • Flow Rate: 0.5 - 1.0 mL/min.[17]
  • Column Temperature: Ambient.
  • Detection: UV absorbance at 280 nm.
  • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.[17]

5. Data Analysis:

  • Integrate the peak areas for each drug-loaded species (DAR0, DAR2, DAR4, etc.).
  • Calculate the average DAR by taking the weighted average of the peak areas and their corresponding drug loads.[3]

Size-Exclusion Chromatography (SEC) Protocol for Aggregate and Fragment Analysis

This protocol is used to assess the level of aggregation and fragmentation of a bioconjugate.

1. Sample Preparation:

  • Dilute the bioconjugate sample to a concentration of 1 mg/mL in the mobile phase.[18]
  • Filter the sample through a 0.22 µm filter before injection.[18]

2. HPLC System and Column:

  • HPLC System: A standard HPLC or UPLC system with a UV detector.
  • Column: An SEC column with a pore size appropriate for the molecular weight of the bioconjugate (e.g., 300 Å for monoclonal antibodies).[4]

3. Mobile Phase:

  • An isocratic mobile phase, typically a phosphate or saline buffer at a physiological pH (e.g., 150 mM sodium phosphate, pH 7.0).[18]

4. Chromatographic Conditions:

  • Flow Rate: 0.5 - 1.0 mL/min.
  • Column Temperature: Ambient.
  • Detection: UV absorbance at 280 nm.
  • Run Time: Typically 15-30 minutes.

5. Data Analysis:

  • Integrate the peak areas for the high molecular weight species (aggregates), the main peak (monomer), and low molecular weight species (fragments).
  • Express the amount of each species as a percentage of the total peak area.

Ion-Exchange Chromatography (IEX) Protocol for Charge Variant Analysis

This protocol is designed to separate and quantify charge variants of a bioconjugate.

1. Sample Preparation:

  • Dilute the bioconjugate sample to 1 mg/mL in Mobile Phase A.

2. HPLC System and Column:

  • HPLC System: A biocompatible HPLC system with a UV or fluorescence detector.
  • Column: A cation-exchange (for basic proteins) or anion-exchange (for acidic proteins) column.

3. Mobile Phases:

  • Mobile Phase A: A low ionic strength buffer at a specific pH (e.g., 20 mM MES, pH 6.6).[19]
  • Mobile Phase B: A high ionic strength buffer (e.g., 20 mM MES with 1 M NaCl, pH 6.6) or a buffer with a different pH to create a pH gradient.[19]

4. Chromatographic Conditions:

  • Flow Rate: 0.5 - 1.0 mL/min.
  • Column Temperature: Ambient to 40°C.
  • Detection: UV absorbance at 280 nm.
  • Gradient: A linear salt or pH gradient to elute the bound proteins.

5. Data Analysis:

  • Integrate the peak areas of the different charge variants (e.g., acidic, main, and basic peaks).
  • Quantify the relative abundance of each variant as a percentage of the total peak area.

Mandatory Visualization: Workflows and Decision Logic

To further aid in the understanding and selection of the appropriate HPLC method, the following diagrams illustrate the experimental workflows and a decision-making process.

HPLC_Method_Selection start Start: Need to Analyze Bioconjugation Efficiency q1 What is the primary analytical question? start->q1 ans1_dar Determine DAR and Drug-Load Distribution q1->ans1_dar DAR ans1_agg Assess Aggregation and Fragmentation q1->ans1_agg Aggregation ans1_charge Analyze Charge Variants q1->ans1_charge Charge q2 Is the bioconjugate prone to aggregation? q3 Is the native structure important for analysis? q4 Is MS compatibility required? q3->q4 No method_hic Hydrophobic Interaction Chromatography (HIC) q3->method_hic Yes q4->method_hic No method_rp Reverse-Phase Chromatography (RP-HPLC) q4->method_rp Yes ans1_dar->q3 method_sec Size-Exclusion Chromatography (SEC) ans1_agg->method_sec method_iex Ion-Exchange Chromatography (IEX) ans1_charge->method_iex

Decision tree for selecting an HPLC method.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis p1 Dilute ADC p2 Add Reducing Agent (DTT or TCEP) p1->p2 p3 Incubate at 37°C p2->p3 h1 Inject Reduced Sample p3->h1 h2 Separation on C4/C8 Column with Acetonitrile Gradient h1->h2 h3 UV Detection (280 nm & Drug λmax) h2->h3 d1 Integrate Peaks (Light & Heavy Chains) h3->d1 d2 Calculate Average DAR d1->d2

Experimental workflow for RP-HPLC analysis.

HIC_Workflow cluster_prep Sample Preparation cluster_hplc HIC Analysis cluster_data Data Analysis p1 Dilute Intact ADC in High Salt Buffer h1 Inject Sample p1->h1 h2 Separation on HIC Column with Decreasing Salt Gradient h1->h2 h3 UV Detection (280 nm) h2->h3 d1 Integrate DAR Species Peaks h3->d1 d2 Calculate Drug-Load Distribution and Average DAR d1->d2

Experimental workflow for HIC analysis.

SEC_Workflow cluster_prep Sample Preparation cluster_hplc SEC Analysis cluster_data Data Analysis p1 Dilute Bioconjugate in Mobile Phase p2 Filter Sample p1->p2 h1 Inject Sample p2->h1 h2 Isocratic Separation on SEC Column h1->h2 h3 UV Detection (280 nm) h2->h3 d1 Integrate Aggregate, Monomer, and Fragment Peaks h3->d1 d2 Quantify Relative Percentages d1->d2

Experimental workflow for SEC analysis.

IEX_Workflow cluster_prep Sample Preparation cluster_hplc IEX Analysis cluster_data Data Analysis p1 Dilute Bioconjugate in Low Salt Buffer h1 Inject Sample p1->h1 h2 Separation on IEX Column with Salt or pH Gradient h1->h2 h3 UV Detection (280 nm) h2->h3 d1 Integrate Charge Variant Peaks h3->d1 d2 Quantify Relative Abundance d1->d2

Experimental workflow for IEX analysis.

Conclusion

The selection of an appropriate HPLC method is a critical step in the successful development and characterization of bioconjugates. This guide has provided a comparative overview of the four most common HPLC techniques, highlighting their strengths and weaknesses for analyzing bioconjugation efficiency. By understanding the principles of separation, considering the specific analytical needs, and utilizing the provided experimental protocols and workflows, researchers can confidently choose and implement the most suitable HPLC method for their bioconjugate analysis, ensuring the generation of high-quality, reliable data for product development and quality control.

References

A Comparative Guide to Cleavable Linkers in Bioconjugation: Alternatives to Fmoc Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a cleavable linker is paramount in the design of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). While Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a cornerstone of solid-phase peptide synthesis and has been adapted for linker synthesis, a diverse array of alternative cleavable linkers has emerged, offering distinct advantages in terms of stability, cleavage mechanism, and therapeutic efficacy. This guide provides an objective comparison of prominent alternatives to Fmoc-protected cleavable linkers, supported by experimental data and detailed methodologies to inform the selection of the optimal linker for your research and therapeutic development.

Executive Summary

Cleavable linkers are designed to be stable in systemic circulation and release their cargo under specific physiological conditions, such as the acidic environment of endosomes or the reducing intracellular milieu. The choice of linker profoundly impacts a bioconjugate's therapeutic index by balancing efficacy and off-target toxicity. This guide explores four major classes of cleavable linkers that serve as alternatives to traditional Fmoc-protected systems: enzyme-cleavable, acid-labile, disulfide-based, and photocleavable linkers. Each class offers a unique mechanism of action, with significant implications for bioconjugate design and performance.

Comparative Data on Linker Performance

The following tables summarize quantitative data from various studies to facilitate a comparison of different cleavable linkers. It is important to note that direct head-to-head comparisons are challenging due to variations in experimental conditions, including the specific antibody, payload, and cell lines used.

Table 1: Comparative Plasma Stability of Cleavable Linkers

Linker TypeSpecific Linker ExampleSystemPlasma Half-life (t½)Reference
Enzyme-Cleavable Val-Cit-PABCHuman~230 days[1]
Val-Cit-PABCMouse~80 hours[1]
Phe-Lys-PABCHuman~30 days[1]
Phe-Lys-PABCMouse~12.5 hours[1]
Glucuronide-PABCRatNo payload loss observed after 7 days[2]
Exo-EVC-PABRat>80% payload retention after 21 days[3]
Acid-Labile Hydrazone (from Mylotarg®)In vivo (humanized)1.5–2% hydrolysis per day[1]
Phenylketone-derived HydrazoneHuman and Mouse~2 days[1]
Silyl (B83357) EtherIn vitro (plasma)> 7 days[4]
Disulfide-Based UnhinderedMouseVariable, can be rapidly cleared[5]
Sterically Hindered (e.g., SPDB)MouseIncreased stability compared to unhindered[5]

Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers

Linker TypeSpecific LinkerAntibody-PayloadCell LineIC50 (ng/mL)Reference
Enzyme-Cleavable Val-CitTrastuzumab-MMAENCI-N87 (HER2+)10.1[6]
Val-GlucoserineTrastuzumab-MMAUNCI-N87 (HER2+)3.2[6]
Val-AlaNon-internalizing F16-MMAEA431High Antitumor Activity[6]
Val-CitNon-internalizing F16-MMAEA431Moderate Antitumor Activity[6]
AsnAsnanti-CD79b-MMAEGranta-519 (high legumain)~0.004 µg/mL (approx. 7x more potent than ValCit)[7]
ValCitanti-CD79b-MMAEGranta-519 (high legumain)~0.03 µg/mL[7]
Acid-Labile HydrazonecBR96-DOXBR96-overexpressing cellsLess potent than dipeptide-containing ADCs[1]

Linker Technologies: Mechanisms and Visualizations

Enzyme-Cleavable Linkers

These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsins, which are abundant in the lysosomes of tumor cells.[8] The most common example is the valine-citrulline (Val-Cit) dipeptide, which is efficiently cleaved by Cathepsin B.[9] Upon cleavage of the peptide, a self-immolative spacer, like p-aminobenzyl carbamate (B1207046) (PABC), releases the active drug.[10]

Recent innovations include legumain-sensitive linkers (e.g., containing asparagine) which show enhanced cleavage in certain tumor types and resistance to cleavage by neutrophil elastase, potentially reducing off-target toxicity.[7] Another novel approach is the "Exo-Linker," where the cleavable peptide is repositioned to enhance hydrophilicity and plasma stability.[3][11][12]

Enzyme_Cleavable_Linker_Pathway ADC Antibody-Drug Conjugate (ADC) Endosome Endosome (pH 6.0-6.5) ADC->Endosome Internalization ReleasedDrug Active Drug ADC->ReleasedDrug Self-immolation Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Trafficking CathepsinB Cathepsin B CathepsinB->ADC Peptide Linker Cleavage TargetCell Target Cell ReleasedDrug->TargetCell Induces Apoptosis

Caption: Intracellular processing of an ADC with an enzyme-cleavable linker.

Acid-Labile Linkers

Acid-labile linkers are designed to remain stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[][14] Hydrazones were among the first acid-labile linkers used in ADCs, such as in gemtuzumab ozogamicin.[1][14] However, early hydrazone linkers showed variable plasma stability.[1] Newer generations of acid-labile linkers, such as those based on cis-aconityl, acetals/ketals, and silyl ethers, have been developed to improve stability and cleavage kinetics.[][16]

Acid_Labile_Linker_Cleavage cluster_circulation Systemic Circulation (pH 7.4) cluster_endosome Endosome/Lysosome (pH 4.5-6.0) StableADC Intact ADC CleavedADC Linker Hydrolysis StableADC->CleavedADC Internalization & pH drop ReleasedPayload Released Payload CleavedADC->ReleasedPayload

Caption: pH-dependent cleavage mechanism of an acid-labile linker.

Disulfide-Based Linkers

Disulfide linkers exploit the significant difference in redox potential between the extracellular environment and the intracellular cytoplasm.[17] The high concentration of glutathione (B108866) (GSH) inside cells readily reduces the disulfide bond, releasing the payload.[] The stability of disulfide linkers in circulation can be modulated by introducing steric hindrance near the disulfide bond, for example, by adding methyl groups to the adjacent carbon atoms.[5][18] This strategy has been shown to improve the in vivo efficacy of maytansinoid-based ADCs.[5]

Disulfide_Linker_Cleavage ADC_extracellular ADC with Disulfide Linker (Extracellular) ADC_intracellular ADC with Disulfide Linker (Intracellular) ADC_extracellular->ADC_intracellular Cellular Uptake Released_Drug Released Drug ADC_intracellular->Released_Drug GSH Glutathione (GSH) GSH->ADC_intracellular Reduction of Disulfide Bond

Caption: Reductive cleavage of a disulfide linker inside a target cell.

Photocleavable Linkers

Photocleavable (PC) linkers offer precise spatiotemporal control over cargo release, triggered by light of a specific wavelength.[19] Nitrobenzyl-based linkers are a common class, which cleave upon UV irradiation.[20] More recent developments include coumarin-based linkers that are sensitive to less damaging visible light.[21] This technology is particularly valuable for in vitro studies and applications where localized activation is desired.[22][23]

Photocleavable_Linker_Workflow Bioconjugate Bioconjugate with Photocleavable Linker Light Light Exposure (e.g., UV or Vis) Cleavage Linker Cleavage Light->Cleavage Irradiation ReleasedMolecule Released Molecule Cleavage->ReleasedMolecule Biomolecule Biomolecule Cleavage->Biomolecule

Caption: General workflow for the light-induced cleavage of a photocleavable linker.

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers.

Protocol 1: In Vitro Plasma Stability Assay

This protocol provides a general method for assessing the stability of an ADC in plasma.

Objective: To determine the rate of drug-linker cleavage from an ADC in plasma over time.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human or animal plasma (e.g., mouse, rat)

  • Phosphate-buffered saline (PBS)

  • Protein A or Protein G affinity chromatography resin

  • LC-MS system

Procedure:

  • Incubate the ADC in plasma at 37°C.

  • At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma/ADC mixture.

  • Immediately quench the reaction by diluting the sample in cold PBS.

  • Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography to separate it from plasma proteins.

  • Wash the captured ADC to remove any non-specifically bound proteins.

  • Elute the ADC from the affinity matrix.

  • Analyze the eluted ADC by LC-MS to determine the average drug-to-antibody ratio (DAR).

  • Calculate the percentage of intact ADC remaining at each time point by comparing the DAR to the initial DAR. This allows for the determination of the plasma half-life.[9]

Protocol 2: Cathepsin B Cleavage Assay for Peptide Linkers

This protocol outlines a method to evaluate the cleavage of a protease-sensitive linker by Cathepsin B.

Objective: To determine the rate of cleavage of a peptide linker by Cathepsin B.

Materials:

  • Peptide linker-payload conjugate

  • Recombinant human Cathepsin B

  • Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • LC-MS/MS system

Procedure:

  • Activate the Cathepsin B according to the manufacturer's instructions.

  • Prepare a reaction mixture containing the peptide linker-payload conjugate in the Cathepsin B assay buffer.

  • Initiate the reaction by adding the activated Cathepsin B.

  • Incubate the reaction mixture at 37°C.

  • At various time points, quench the reaction (e.g., by adding a protease inhibitor or by rapid freezing).

  • Analyze the samples by LC-MS/MS to quantify the amount of released payload.

  • Plot the concentration of the released payload over time to determine the cleavage rate.[9]

Protocol 3: Photocleavage Assay

This protocol describes a general procedure for assessing the light-induced cleavage of a photocleavable linker.

Objective: To determine the efficiency and kinetics of photocleavage.

Materials:

  • Bioconjugate with a photocleavable linker

  • Aqueous buffer (e.g., PBS)

  • Light source with a specific wavelength (e.g., 365 nm for nitrobenzyl linkers)

  • HPLC or LC-MS system

Procedure:

  • Prepare a solution of the bioconjugate in the aqueous buffer.

  • Expose the solution to the light source for specific durations.

  • At each time point, analyze an aliquot of the solution by HPLC or LC-MS.

  • Monitor the decrease in the peak corresponding to the intact bioconjugate and the increase in the peaks corresponding to the cleaved products.

  • Calculate the percentage of cleavage at each time point to determine the photocleavage kinetics.[24]

Conclusion

The field of bioconjugation has moved beyond a one-size-fits-all approach to linker design. The choice of a cleavable linker is a critical decision that must be tailored to the specific application, considering the nature of the biomolecule, the payload, and the biological target. Enzyme-cleavable linkers offer high specificity for the tumor microenvironment, while acid-labile linkers provide a pH-dependent release mechanism. Disulfide-based linkers leverage the intracellular reducing environment, and photocleavable linkers afford unparalleled spatiotemporal control. By carefully considering the comparative data and employing robust experimental protocols, researchers can select and optimize cleavable linker strategies to develop safer and more effective bioconjugates.

References

Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker technology used to connect the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker is a pivotal decision in the design of an ADC, profoundly influencing its mechanism of action, stability, and overall therapeutic index.[1][2] This guide provides an objective comparison of these two linker strategies, supported by experimental data, detailed methodologies, and visual workflows to inform rational ADC design.

At a Glance: Key Differentiators

FeatureCleavable Linker (e.g., Valine-Citrulline)Non-Cleavable Linker (e.g., Thioether)
Mechanism of Release Enzymatic cleavage (e.g., by Cathepsin B) or chemical cleavage (e.g., pH, glutathione) in the tumor microenvironment or within the cell.[3][4]Proteolytic degradation of the antibody backbone in the lysosome.[5]
Released Payload Typically the unmodified, potent payload.[3]Payload attached to the linker and an amino acid residue.[5]
Plasma Stability Generally lower, with a potential for premature drug release.[3]Generally higher, leading to a more stable ADC in circulation.[3][5]
Bystander Effect High, due to the release of a membrane-permeable payload that can kill neighboring antigen-negative tumor cells.[3][4]Low to negligible, as the released payload is typically charged and less membrane-permeable.[3]
Off-Target Toxicity Higher potential due to premature payload release and the bystander effect.[6]Lower potential due to higher stability and a limited bystander effect.[4]
Efficacy in Heterogeneous Tumors Potentially more effective due to the bystander effect.[3]May be less effective if target antigen expression is varied.

Quantitative Performance Data

Direct head-to-head comparisons of ADCs with cleavable and non-cleavable linkers using the same antibody and payload are limited in published literature.[3] The following tables summarize available quantitative data from various preclinical studies to provide a comparative overview.

In Vitro Cytotoxicity (IC50)

Lower IC50 values indicate higher potency.

ADC ConstructLinker TypeCell LineTarget AntigenIC50 (pmol/L)Citation
Trastuzumab-MMAEβ-galactosidase-cleavableSKBR3HER28.8[7]
Trastuzumab-MMAEVal-Cit (cleavable)SKBR3HER214.3[7]
Kadcyla® (T-DM1)SMCC (non-cleavable)SKBR3HER233[7]
Anti-CD22-DM1Disulfide (cleavable)Human LymphomaCD22Potent (specific value not stated)[7]
Anti-EGFR ADCCX-DM1 (non-cleavable)EGFR-positiveEGFRMore potent than SMCC-DM1 ADC[7]
Anti-HER2 ADCSulfatase-cleavableHER2+ cellsHER261 and 111[7]
Anti-HER2 ADCVal-Ala (cleavable)HER2+ cellsHER292[7]
Anti-HER2 ADCNon-cleavableHER2+ cellsHER2609[7]
In Vivo Efficacy
ADC ConstructLinker TypeTumor ModelDosingTumor Growth Inhibition (TGI)Citation
Trastuzumab-MMAEβ-galactosidase-cleavableXenograft mouse model1 mg/kg single dose57-58% reduction in tumor volume[7]
Kadcyla® (T-DM1)SMCC (non-cleavable)Xenograft mouse model1 mg/kg single doseNot statistically significant[7]
Anti-CD22-DM1Disulfide (cleavable)Human lymphoma xenograft3 mg/kg single doseTumor regression[7]
Anti-EGFR ADCCX-DM1 (non-cleavable)EGFR xenograft3 mg/kgMore active than 15 mg/kg of SMCC-DM1 ADC[7]

Signaling Pathways and Mechanisms of Action

The linker type dictates the mechanism of payload release and the subsequent biological effects.

cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_cleavable ADC (Cleavable Linker) Internalization_c Internalization ADC_cleavable->Internalization_c Lysosome_c Lysosome Internalization_c->Lysosome_c Cleavage Enzymatic/Chemical Cleavage Lysosome_c->Cleavage Payload_release_c Free, Unmodified Payload Release Cleavage->Payload_release_c Bystander_effect Bystander Effect Payload_release_c->Bystander_effect Target_cell_death_c Target Cell Death Payload_release_c->Target_cell_death_c Neighboring_cell_death Neighboring Cell Death Bystander_effect->Neighboring_cell_death ADC_non_cleavable ADC (Non-Cleavable Linker) Internalization_nc Internalization ADC_non_cleavable->Internalization_nc Lysosome_nc Lysosome Internalization_nc->Lysosome_nc Degradation Antibody Degradation Lysosome_nc->Degradation Payload_release_nc Payload-Linker-Amino Acid Adduct Release Degradation->Payload_release_nc Target_cell_death_nc Target Cell Death Payload_release_nc->Target_cell_death_nc cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies start ADC Development (Cleavable vs. Non-Cleavable) in_vitro In Vitro Characterization start->in_vitro plasma_stability Plasma Stability Assay in_vitro->plasma_stability cytotoxicity Cytotoxicity Assay (Monoculture) in_vitro->cytotoxicity bystander Bystander Effect Assay (Co-culture) in_vitro->bystander in_vivo In Vivo Evaluation pk_study Pharmacokinetics (PK) Study in_vivo->pk_study efficacy_study Efficacy Study (Xenograft Model) in_vivo->efficacy_study toxicity_study Toxicity Study in_vivo->toxicity_study data_analysis Data Analysis & Comparison conclusion Optimal Linker Selection data_analysis->conclusion plasma_stability->in_vivo cytotoxicity->in_vivo bystander->in_vivo pk_study->data_analysis efficacy_study->data_analysis toxicity_study->data_analysis

References

Navigating the Crucial Terrain of Plasma Stability for Disulfide Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The stability of disulfide linkers within the bloodstream is a pivotal factor in the design and success of targeted therapeutics, particularly antibody-drug conjugates (ADCs). Premature cleavage of these linkers in plasma can lead to off-target toxicity and diminished efficacy, while insufficient cleavage at the target site can render the therapeutic inert. This guide provides an objective comparison of the plasma stability of various disulfide linkers, supported by experimental data and detailed methodologies, to aid in the selection of optimal linker strategies.

The Stability Dichotomy: A Tale of Two Environments

Disulfide linkers are designed to be selectively cleaved in the high-reducing environment of the intracellular space, where the concentration of glutathione (B108866) (GSH) is approximately 1-10 mM.[1][2] In stark contrast, the blood plasma maintains a significantly lower GSH concentration of about 2-20 µM, creating an environment where a well-designed disulfide linker should remain largely intact.[1][3] The strategic exploitation of this steep glutathione gradient is the cornerstone of disulfide linker technology in targeted drug delivery.

Comparative Plasma Stability of Disulfide Linkers

The stability of a disulfide linker in plasma is not absolute and is highly influenced by its chemical structure, particularly the degree of steric hindrance around the disulfide bond. Introducing bulky substituents, such as methyl groups, adjacent to the disulfide bond can significantly shield it from reduction by plasma thiols, thereby enhancing its stability.[4][5]

The following table summarizes quantitative data on the plasma stability of various disulfide linkers from preclinical studies. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.

Linker Type/NameSteric HindranceADC Construct (if specified)Plasma SourceStability MetricValueReference
Unhindered DisulfideNoneTrastuzumab-SG3231Mouse% Intact ADC (Day 7)~40%[6]
Methyl-DisulfideMonomethylTrastuzumab-SG3451Mouse% Intact ADC (Day 7)~75%[6]
SPDB (hindered)DimethylhuC242-SPDB-DM4Mouse% Intact ADC (Day 7)>80%[4]
Unhindered DisulfideNoneMaytansinoid ADCHumanHalf-life~9 days[7]

Key Observations:

  • Steric Hindrance is Key: As evidenced by the data, increasing steric hindrance around the disulfide bond, from unhindered to monomethyl to dimethyl substitution, directly correlates with increased plasma stability.[4][6]

  • Context Matters: The stability of a disulfide linker can also be influenced by the conjugation site on the antibody and the nature of the payload.[8][9]

Mechanism of Disulfide Linker Cleavage: A Visual Representation

The differential stability of disulfide linkers in plasma versus the intracellular environment is critical for their function. The following diagram illustrates this principle.

Mechanism of Disulfide Linker Stability and Cleavage cluster_plasma Blood Plasma (Low Glutathione) cluster_cell Tumor Cell Cytosol (High Glutathione) ADC_plasma ADC with Stable Disulfide Linker Intact_ADC Intact ADC in Circulation (Minimal Payload Release) ADC_plasma->Intact_ADC Stable ADC_cell Internalized ADC Intact_ADC->ADC_cell Tumor Targeting and Internalization Cleaved_Linker Reduced Disulfide Linker (Payload Release) ADC_cell->Cleaved_Linker Glutathione (GSH) Mediated Reduction Payload Active Payload Cleaved_Linker->Payload Release

Caption: Differential stability of disulfide linkers in plasma and tumor cells.

Experimental Protocol: In Vitro Plasma Stability Assay

This protocol outlines a general procedure for assessing the stability of a disulfide-linked ADC in plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To determine the rate of drug-linker cleavage from an ADC in plasma over time.

Materials:

  • Test ADC with a disulfide linker

  • Control ADC with a known stable linker (optional)

  • Human, mouse, or rat plasma (citrate or heparin as anticoagulant)

  • Phosphate-buffered saline (PBS)

  • Immunoaffinity capture beads (e.g., Protein A or Protein G)

  • LC-MS grade water, acetonitrile, and formic acid

  • Reducing agent (e.g., Dithiothreitol - DTT) for control experiments

  • 96-well plates

  • Incubator at 37°C

  • Liquid chromatography system coupled to a high-resolution mass spectrometer

Procedure:

  • Preparation:

    • Thaw plasma at 37°C and centrifuge to remove any precipitates.

    • Prepare a stock solution of the test ADC in a suitable buffer (e.g., PBS).

  • Incubation:

    • Spike the test ADC into the plasma at a final concentration of 100 µg/mL in a 96-well plate.

    • Prepare a control sample by spiking the ADC into PBS.

    • Incubate the plate at 37°C.

  • Time-Point Sampling:

    • Collect aliquots of the plasma and PBS samples at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).

    • Immediately freeze the collected aliquots at -80°C to stop the reaction.

  • ADC Immunoaffinity Capture:

    • Thaw the samples on ice.

    • Add immunoaffinity beads to each sample and incubate to capture the ADC.

    • Wash the beads with PBS to remove unbound plasma proteins.

  • Sample Elution and Reduction (for analysis of conjugated antibody):

    • Elute the captured ADC from the beads using a low pH buffer (e.g., glycine-HCl, pH 2.5).

    • Neutralize the eluted samples.

    • For analysis of the antibody fragments, the sample can be reduced with DTT.

  • LC-MS Analysis:

    • Analyze the eluted samples by LC-MS to determine the average Drug-to-Antibody Ratio (DAR). A decrease in DAR over time indicates linker cleavage.[10][11]

    • Alternatively, the supernatant after immunoaffinity capture can be analyzed for the presence of the released payload.

  • Data Analysis:

    • Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of intact ADC versus time to determine the stability profile.

    • Calculate the half-life (t½) of the ADC in plasma.

Experimental Workflow Visualization

The following diagram illustrates the workflow for a typical in vitro plasma stability assay.

start Start: ADC and Plasma incubation Incubate ADC in Plasma at 37°C start->incubation sampling Collect Aliquots at Multiple Time Points incubation->sampling capture Immunoaffinity Capture of ADC sampling->capture wash Wash to Remove Plasma Proteins capture->wash elution Elute Captured ADC wash->elution analysis LC-MS Analysis (Determine DAR) elution->analysis data Data Analysis: Calculate Half-life analysis->data end End: Stability Profile data->end

Caption: Workflow for in vitro plasma stability assay of disulfide linkers.

Conclusion

The selection of a disulfide linker with appropriate plasma stability is a critical step in the development of safe and effective targeted therapies. By understanding the principles of disulfide linker design, particularly the role of steric hindrance, and by employing robust in vitro stability assays, researchers can optimize linker chemistry to achieve a desirable balance between stability in circulation and efficient payload release at the target site. This guide provides a framework for the comparative evaluation of disulfide linkers to inform rational drug design and accelerate the development of next-generation therapeutics.

References

A Guide to Heterobifunctional Crosslinkers in Proteomics: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular biology, understanding the dynamic interplay of proteins is paramount to unraveling complex biological processes and the underpinnings of disease. Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to capture a snapshot of these interactions, providing valuable insights into protein structure and function.[1] At the heart of this technique lies the crosslinker, a molecule designed to covalently link proteins in close proximity.[2] Among the various types of crosslinkers, heterobifunctional reagents offer a distinct advantage due to their two different reactive groups, enabling controlled, two-step conjugation reactions that minimize the formation of unwanted polymers.[3][4] This guide provides a comparative overview of commonly used heterobifunctional crosslinkers in proteomics, complete with experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their endeavors.

Classification and Comparison of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are broadly classified based on the functional groups they target.[4] The choice of crosslinker is critical and depends on the specific application, the nature of the protein(s) under investigation, and the desired outcome of the experiment. The most common classes include amine-reactive, sulfhydryl-reactive, and photoreactive crosslinkers.[4][5]

Table 1: Comparison of Common Heterobifunctional Crosslinkers

CrosslinkerReactive Group 1 (Specificity)Reactive Group 2 (Specificity)Spacer Arm Length (Å)Cleavable?Key Features & Applications
Sulfo-SMCC NHS ester (Primary amines: Lys, N-terminus)Maleimide (Sulfhydryls: Cys)8.3NoWidely used for conjugating two different proteins; ideal for capturing specific protein-protein interactions.[6][7] Water-soluble due to sulfo-NHS group.[7]
SDA (Succinimidyl 4,4'-azipentanoate) NHS ester (Primary amines: Lys, N-terminus)Diazirine (Photo-activated, non-specific C-H insertion)3.9No"Plant-and-cast" strategy allows for initial specific labeling followed by non-specific capture of proximal interactors upon UV activation.[8][9] Provides high-density cross-linking data.[9]
Sulfo-SDA Sulfo-NHS ester (Primary amines: Lys, N-terminus)Diazirine (Photo-activated, non-specific C-H insertion)3.9NoWater-soluble version of SDA, suitable for in vitro and in vivo applications where membrane permeability is not required.[10][11]
DizSEC NHS-carbamate (Primary amines: Lys, N-terminus)Diazirine (Photo-activated, non-specific C-H insertion)~9.6Yes (MS-cleavable)The resulting urea (B33335) linkage is cleavable in the mass spectrometer, simplifying data analysis and increasing confidence in crosslink identification.[8][12]
Performance Data: A Quantitative Look

The efficacy of a cross-linking experiment is often measured by the number of unique cross-linked peptides identified. While direct comparisons are influenced by experimental conditions, some studies provide valuable quantitative insights.

Table 2: Performance of SDA-based Crosslinkers on Monomeric and Multimeric Proteins

CrosslinkerProtein TypeNumber of Unique Crosslinked PeptidesReference
SDAMonomeric~120[12]
Sulfo-SDAMonomeric~125[12]
DizSECMonomeric~115[12]
SDAMultimeric~80[12]
Sulfo-SDAMultimeric~75[12]
DizSECMultimeric~40[12]

Note: Data is approximate and derived from graphical representations in the cited source. The lower performance of DizSEC on multimeric proteins was suggested to be due to its longer spacer arm.[12]

Experimental Protocols and Workflows

A successful XL-MS experiment relies on a meticulously planned and executed protocol. Below are detailed methodologies for key experiments using heterobifunctional crosslinkers.

General XL-MS Workflow

The overall workflow for a typical XL-MS experiment is a multi-step process, from sample preparation to data analysis.

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_digestion Protein Digestion cluster_analysis Mass Spectrometry & Data Analysis Protein Protein Sample (Purified Complex or Lysate) Crosslinking Cross-linking Reaction Protein->Crosslinking Quenching Quenching Crosslinking->Quenching Denaturation Denaturation & Reduction Quenching->Denaturation Alkylation Alkylation Denaturation->Alkylation Digestion Enzymatic Digestion (e.g., Trypsin) Alkylation->Digestion Enrichment Enrichment of Cross-linked Peptides (e.g., SEC) Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DataAnalysis Data Analysis (Crosslink Identification) LCMS->DataAnalysis

Caption: A generalized experimental workflow for cross-linking mass spectrometry.

Protocol 1: In Vitro Cross-linking with Sulfo-SDA

This protocol describes a two-stage cross-linking reaction using the heterobifunctional, photoreactive crosslinker Sulfo-SDA on a purified protein or protein complex.[9][13]

Materials:

  • Purified protein sample in a non-amine-containing buffer (e.g., 20 mM HEPES-OH, 20 mM NaCl, 5 mM MgCl₂, pH 7.8).[9]

  • Sulfo-SDA (dissolved in reaction buffer immediately before use).[9]

  • UV lamp (365 nm), such as a UVP CL-1000 UV Crosslinker.[9][14]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

Procedure:

  • NHS-ester Reaction (Dark Reaction):

    • Add Sulfo-SDA to the protein sample at a desired protein-to-crosslinker ratio (e.g., 1:0.13 to 1:1.5 w/w).[13][14]

    • Incubate the reaction mixture in the dark for 50-60 minutes at room temperature.[9][13] This allows for the specific reaction of the sulfo-NHS ester with primary amines (lysine side chains and N-termini).[9]

  • Photo-activation (UV Reaction):

    • Expose the reaction mixture to UV light at 365 nm on ice for a specified duration (e.g., 15-60 minutes).[9] This activates the diazirine group, which then non-specifically reacts with any proximal amino acid residue.[9]

  • Quenching:

    • Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM.

  • Sample Preparation for MS:

    • Proceed with protein denaturation, reduction, alkylation, and enzymatic digestion as per the general workflow.

Protocol 2: Digestion of Cross-linked Proteins for MS Analysis

This protocol outlines the steps for digesting cross-linked protein samples to prepare peptides for mass spectrometry analysis.[15]

Materials:

  • Cross-linked protein sample.

  • Denaturation buffer (e.g., 6 M urea/2 M thiourea).[14]

  • Reducing agent (e.g., 2.5 mM DTT).[14]

  • Alkylating agent (e.g., 5 mM iodoacetamide).[14]

  • Digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

  • Protease (e.g., Trypsin).

  • Desalting columns (e.g., C18 StageTips).

Procedure:

  • Denaturation and Reduction:

    • Resuspend the cross-linked protein pellet in denaturation buffer.

    • Add the reducing agent and incubate at 50°C for 15 minutes to reduce disulfide bonds.[14]

  • Alkylation:

    • Add the alkylating agent and incubate in the dark at room temperature for 30 minutes to cap free sulfhydryl groups.[14]

  • Digestion:

    • Dilute the sample with digestion buffer to reduce the urea concentration to below 1 M.

    • Add trypsin at an enzyme-to-substrate ratio of 1:50 and incubate overnight at 37°C.[14]

  • Desalting:

    • Acidify the peptide mixture with formic acid.

    • Desalt the peptides using C18 StageTips.

  • Enrichment (Optional but Recommended):

    • Enrich for cross-linked peptides using size-exclusion chromatography (SEC) to remove the more abundant linear peptides.[15][16]

Signaling Pathways and Logical Relationships

Visualizing the reaction mechanisms and logical choices in a cross-linking experiment can aid in understanding and planning.

Mechanism of Heterobifunctional Cross-linking

The two-step reaction of a photoreactive heterobifunctional crosslinker like SDA provides temporal control over the cross-linking process.

Heterobifunctional_Mechanism cluster_step1 Step 1: NHS-ester Reaction (Dark) cluster_step2 Step 2: Photo-activation (UV Light) ProteinA Protein A (with Lysine) Intermediate Protein A - SDA Conjugate ProteinA->Intermediate Amine-reactive coupling Crosslinker SDA Crosslinker (NHS-ester + Diazirine) Crosslinker->Intermediate Activated Reactive Carbene Intermediate Intermediate->Activated UV (365 nm) ProteinB Proximal Protein B (any amino acid) Final Cross-linked Complex (Protein A - Protein B) ProteinB->Final Activated->Final Non-specific insertion Crosslinker_Selection Start Start: Define Experimental Goal Q1 Need to link specific functional groups (e.g., Amine to Sulfhydryl)? Start->Q1 A1_Yes Use specific heterobifunctional (e.g., Sulfo-SMCC) Q1->A1_Yes Yes A1_No Consider photoreactive or homobifunctional crosslinkers Q1->A1_No No Q2 Need temporal control or capturing unknown interactors? A1_No->Q2 A2_Yes Use photoreactive heterobifunctional (e.g., SDA, DizSEC) Q2->A2_Yes Yes A2_No Consider homobifunctional crosslinkers Q2->A2_No No Q3 Is simplifying data analysis a priority? A2_Yes->Q3 A3_Yes Use MS-cleavable crosslinker (e.g., DizSEC) Q3->A3_Yes Yes A3_No Non-cleavable is acceptable (e.g., SDA, Sulfo-SDA) Q3->A3_No No

References

Safety Operating Guide

Proper Disposal of Fmoc-NH-ethyl-SS-propionic NHS ester: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Fmoc-NH-ethyl-SS-propionic NHS ester, a cleavable linker commonly used in bioconjugation and drug development. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety Precautions

While the related compound, Fmoc-NH-ethyl-SS-propionic acid, is not classified as hazardous, the NHS ester is reactive. Standard laboratory personal protective equipment (PPE) is required at all times when handling this compound.

  • Engineering Controls: Use a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (nitrile or neoprene).

    • Wear safety goggles or a face shield.

    • Wear a lab coat.

  • Emergency Procedures:

    • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.

    • Skin Contact: Immediately wash with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek medical attention.

Disposal Protocol: A Two-Step Quenching and Collection Procedure

The primary hazards associated with this compound are the reactive N-hydroxysuccinimide (NHS) ester and the disulfide bond. The following two-step procedure is designed to neutralize these reactive groups before final disposal.

Step 1: Quenching of the Reactive NHS Ester (Hydrolysis)

The NHS ester is susceptible to hydrolysis, which deactivates its reactivity towards amines.

Experimental Protocol:

  • For solid waste: Dissolve the solid this compound in a minimal amount of a water-miscible organic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • For solutions in organic solvents (e.g., DMF, DMSO): Proceed to the next step.

  • Slowly add the solution to a 10-fold excess volume of an aqueous buffer with a pH between 7.0 and 8.5 (e.g., 0.1 M sodium bicarbonate or phosphate (B84403) buffer). This will facilitate the hydrolysis of the NHS ester to the less reactive carboxylic acid and N-hydroxysuccinimide.

  • Stir the mixture at room temperature for at least one hour to ensure complete hydrolysis.

Step 2: Reduction of the Disulfide Bond

Cleavage of the disulfide bond is achieved through reduction.

Experimental Protocol:

  • To the aqueous mixture from Step 1, add a sufficient concentration of a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). A final concentration of 50-100 mM is typically sufficient.

  • Stir the reaction mixture at room temperature for at least one hour to ensure complete reduction of the disulfide bond.

Waste Collection and Final Disposal

The resulting solution will contain the Fmoc-protected amine, the cleaved propionic acid linker, N-hydroxysuccinimide, and the reducing agent and its oxidized form.

  • Labeling: The neutralized chemical waste should be collected in a clearly labeled, sealed, and appropriate hazardous waste container. The label should include:

    • "Hazardous Waste"

    • The chemical names of the contents (e.g., "Hydrolyzed and Reduced this compound waste," "N-hydroxysuccinimide," "Dithiothreitol").

    • The approximate concentrations and volumes.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not pour the waste down the drain.

Quantitative Data Summary

ParameterValue/RecommendationCitation
Recommended PPEChemical-resistant gloves, safety goggles, lab coat
Engineering ControlsChemical fume hood
Hydrolysis pH7.0 - 8.5
Hydrolysis Time≥ 1 hour
Reducing Agent Concentration50 - 100 mM (DTT or TCEP)
Reduction Time≥ 1 hour
Final Disposal MethodLicensed hazardous waste disposal

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_start Start: Handling of Waste cluster_quenching Step 1 & 2: Quenching cluster_disposal Step 3: Final Disposal start Fmoc-NH-ethyl-SS-propionic NHS ester waste hydrolysis Hydrolyze NHS ester (pH 7.0-8.5, >= 1 hr) start->hydrolysis reduction Reduce Disulfide Bond (50-100 mM DTT/TCEP, >= 1 hr) hydrolysis->reduction collect Collect in Labeled Hazardous Waste Container reduction->collect dispose Dispose via Licensed Hazardous Waste Company collect->dispose

Caption: Disposal workflow for this compound.

Personal protective equipment for handling Fmoc-NH-ethyl-SS-propionic NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Fmoc-NH-ethyl-SS-propionic NHS ester. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of this moisture-sensitive reagent.

Personal Protective Equipment (PPE)

When handling this compound, especially in its solid form or when preparing solutions, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash-proof, meeting ANSI Z87.1 standards.Protects eyes from dust particles of the solid compound and splashes of solutions.
Face ShieldWorn over safety goggles.Recommended when handling larger quantities or when there is a significant risk of splashing.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are suitable.Protects skin from direct contact with the chemical.[1][3] Gloves should be inspected before use and changed immediately upon contamination.
Body Protection Laboratory CoatStandard, long-sleeved lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection Chemical Fume HoodAll handling of the solid and preparation of solutions must be conducted in a certified chemical fume hood.[3]Prevents inhalation of the powdered chemical and vapors from solvents.
RespiratorRequired if engineering controls are not sufficient.Use should be based on a formal risk assessment and comply with institutional respiratory protection programs.[1][4]

Operational Plan: Step-by-Step Handling Protocol

This compound is sensitive to moisture and should be handled with care to prevent hydrolysis, which would render it inactive for conjugation reactions.[5][6]

2.1. Preparation and Storage:

  • Storage: Store the reagent at -20°C in a tightly sealed container with a desiccant.[3][6][7][8]

  • Equilibration: Before opening, allow the vial to warm to room temperature to prevent moisture condensation on the product.[5][6]

2.2. Weighing and Dissolving:

  • Work Area: Perform all manipulations within a chemical fume hood.[3]

  • Weighing: Tare a clean, dry microcentrifuge tube or vial. Quickly weigh the desired amount of the solid ester and securely cap the container.

  • Solvent Selection: Use an anhydrous, amine-free solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[5][6][9][10]

  • Dissolving: Add the anhydrous solvent to the solid ester. Mix gently by vortexing or pipetting to ensure complete dissolution.[9] This solution should be prepared immediately before use as stock solutions are not recommended for storage.[6]

2.3. Reaction Setup:

  • Reaction Buffer: Ensure the reaction buffer is amine-free (e.g., phosphate-buffered saline, PBS) and at the optimal pH for conjugation, typically between 7.2 and 8.5.[6][10] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the intended reaction.[6]

  • Addition: Add the dissolved NHS ester solution to the molecule to be conjugated.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with regulations.

Waste TypeDisposal Procedure
Unused Solid Reagent Treat as special chemical waste. Arrange for disposal by a licensed disposal company in accordance with local, regional, and national regulations.[3]
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed waste container for chemical waste.
Liquid Waste (reaction mixtures, unused solutions) Collect in a clearly labeled, sealed container for hazardous chemical waste. The waste should be segregated based on solvent compatibility.

In case of a spill, mix the material with an inert absorbent like sand, sweep it up, and place it in a tightly closed container for disposal.[3] Do not allow the material to enter drains or water courses.[3]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and decision points in the safe handling and use of this compound.

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-NH-ethyl-SS-propionic NHS ester
Reactant of Route 2
Reactant of Route 2
Fmoc-NH-ethyl-SS-propionic NHS ester

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。